molecular formula C12H10BNO5 B1393375 (3-(2-Nitrophenoxy)phenyl)boronic acid CAS No. 1072945-95-9

(3-(2-Nitrophenoxy)phenyl)boronic acid

Cat. No.: B1393375
CAS No.: 1072945-95-9
M. Wt: 259.02 g/mol
InChI Key: VXKDGJZAMJMTPY-UHFFFAOYSA-N
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Description

(3-(2-Nitrophenoxy)phenyl)boronic acid (CAS 1072945-95-9) is a phenylboronic acid derivative valued in organic synthesis and medicinal chemistry research. Boronic acids, like this compound, are stable and versatile building blocks known for their role in forming carbon-carbon bonds, most notably in the Suzuki-Miyaura cross-coupling reaction, which is pivotal for creating biaryl structures in drug discovery and materials science . The structure incorporates both a boronic acid functional group and a 2-nitrophenoxy ether, making it a potential multifunctional scaffold. The electron-withdrawing nitro group can influence the acidity and reactivity of the boronic acid, while the ether linkage provides stability and can be used to fine-tune the compound's physicochemical properties . Researchers utilize related nitrophenyl boronic acids as probes and inhibitors for enzymes such as β-lactamases, which are bacterial enzymes responsible for antibiotic resistance . As a reagent, it is intended for use in constructing complex molecules for pharmaceutical and chemical research. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(2-nitrophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO5/c15-13(16)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)14(17)18/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKDGJZAMJMTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674336
Record name [3-(2-Nitrophenoxy)phenyl]boronic acid
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Molecular Weight

259.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-95-9
Record name B-[3-(2-Nitrophenoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-(2-Nitrophenoxy)phenyl)boronic acid, a versatile building block with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and key applications, with a focus on providing practical insights and detailed experimental protocols.

Introduction: A Molecule of Interest

This compound is a bifunctional organic compound featuring a diaryl ether linkage, a nitro group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group can influence the reactivity of the boronic acid and provides a handle for further chemical transformations. This guide will explore the fundamental characteristics of this compound and its utility in the synthesis of novel organic molecules with potential applications in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource/Reference
CAS Number 1072945-95-9[1]
Molecular Formula C₁₂H₁₀BNO₅[2]
Molecular Weight 259.02 g/mol [2]
Appearance Off-white to light yellow solid (predicted)General knowledge
Melting Point Not explicitly reported. Similar compounds like 3-nitrophenylboronic acid have a melting point of 284-285 °C (dec.).[3]
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO. Solubility in hot water is possible for related compounds.[3]
Storage Store in a cool, dry place. Keep container tightly closed. Inert atmosphere and refrigeration (2-8°C) are recommended for long-term stability.[4]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would exhibit complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The protons ortho to the nitro group would be shifted downfield. The boronic acid protons (B(OH)₂) would likely appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show 12 distinct signals for the carbon atoms in the aromatic rings. The carbon attached to the boron atom would be expected to have a characteristic chemical shift, and its signal may be broadened due to the quadrupolar nature of the boron nucleus. The carbons attached to the nitro and ether groups will also show characteristic shifts.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature. However, a plausible and efficient synthetic route can be designed based on well-established methodologies for the formation of diaryl ethers and the synthesis of arylboronic acids. A proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway:

G cluster_0 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_1 Step 2: Deprotection A 3-Bromophenylboronic acid pinacol ester C This compound pinacol ester A->C CuI, Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat B 2-Nitrophenol B->C D This compound pinacol ester E This compound D->E Acidic Hydrolysis (e.g., HCl) or Transesterification

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of this compound pinacol ester

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenylboronic acid pinacol ester (1.0 eq.), 2-nitrophenol (1.1 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature of 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pinacol ester.

Step 2: Synthesis of this compound

  • Hydrolysis: Dissolve the purified this compound pinacol ester from Step 1 in a mixture of acetone and 1 M hydrochloric acid.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Key Applications in Organic Synthesis

The primary utility of this compound lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the synthesis of a wide array of biaryl and substituted aromatic compounds.

Suzuki-Miyaura Cross-Coupling Reactions:

The boronic acid functionality serves as the organoboron component in the Suzuki-Miyaura coupling, reacting with various organic halides or triflates in the presence of a palladium catalyst and a base.

G A This compound C Biaryl Product A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Water) B Ar-X (Aryl Halide/Triflate) B->C G cluster_0 Drug Discovery Pathway A This compound B Suzuki Coupling with diverse Ar-X A->B C Library of Biaryl Compounds B->C D Pharmacological Screening C->D E Lead Compound Identification D->E

Sources

(3-(2-Nitrophenoxy)phenyl)boronic acid CAS number 1072945-95-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic acid (CAS: 1072945-95-9)

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of this compound, CAS number 1072945-95-9. This molecule is a bifunctional organic building block of significant interest to researchers in synthetic organic chemistry and medicinal drug discovery. Its structure, featuring a diaryl ether linkage connecting a nitrophenyl ring and a phenylboronic acid moiety, offers a unique combination of reactivity and structural rigidity. This document details its physicochemical properties, outlines robust synthetic and characterization strategies, explores its chemical reactivity, and demonstrates its core applications, particularly in palladium-catalyzed cross-coupling reactions. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile reagent in their work.

Part 1: Molecular Profile and Physicochemical Properties

This compound is a compound whose utility is defined by the interplay of its three key structural components: the boronic acid group, the diaryl ether backbone, and the nitro group. Understanding its fundamental properties is crucial for its successful application.

Nomenclature and Chemical Identifiers

A consistent and accurate identification of chemical compounds is the bedrock of reproducible science. The key identifiers for this compound are summarized below.

IdentifierValue
CAS Number 1072945-95-9[1][2][3][4][5][6]
IUPAC Name [3-(2-nitrophenoxy)phenyl]boronic acid[2][3]
Molecular Formula C₁₂H₁₀BNO₅[1][2]
Molecular Weight 259.02 g/mol [1][3]
Synonyms 3-(2-Nitrophenoxy)phenylboronic acid[2][3]
Physicochemical Data

The compound's physical and computed chemical properties dictate its behavior in solution, its reactivity, and its handling requirements.

PropertyValue / DescriptionSource
Physical State Crystalline solid (typical for aryl boronic acids)Inferred
Solubility Very slightly soluble in water (0.2 g/L at 25 °C, estimated)[3][3]
Topological Polar Surface Area 95.5 Ų (computed)[3][3]
Hydrogen Bond Donors 2 (from the -B(OH)₂ group)[3][3]
Hydrogen Bond Acceptors 5 (3 from -B(OH)₂ and -NO₂, 2 from ether oxygen)Inferred
Density 1.40 ± 0.1 g/cm³ (predicted)[3][3]
Structural Features and Electronic Effects

The molecule's architecture is non-trivial. The diaryl ether linkage provides a semi-flexible scaffold, holding the two aromatic rings in a specific spatial orientation. This is critical in drug discovery for probing receptor binding pockets. The electronic nature is dominated by two opposing features:

  • The Boronic Acid Group (-B(OH)₂): This is a Lewis acidic functional group, capable of acting as a versatile handle in Suzuki-Miyaura cross-coupling reactions.[7][8] It is also known to form reversible covalent bonds with diols, a property exploited in chemical biology and the mechanism of action for drugs like Bortezomib.[9][10]

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the ortho-nitro substituent significantly influences the electronic properties of the phenoxy ring. This electronic pull can affect the reactivity of the ether linkage and provides a site for chemical modification, most commonly through reduction to an amine.[11]

Part 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of this compound is vital for quality control and for researchers who may need to produce derivatives.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical synthetic approach involves the formation of the diaryl ether bond followed by the introduction of the boronic acid moiety. The most common disconnections lead to a strategy involving an Ullmann condensation followed by a Miyaura borylation.

Causality: This sequence is chosen because the conditions for Miyaura borylation are generally mild and tolerate a wide range of functional groups, including the nitro group.[7] Performing the borylation last avoids subjecting the sensitive C-B bond to the harsher conditions that might be required for the ether formation.

Synthetic Workflow Target This compound (Target Molecule) Intermediate 1-Bromo-3-(2-nitrophenoxy)benzene (Key Intermediate) Target->Intermediate Borylation Precursor1 3-Bromophenol Intermediate->Precursor1 Etherification Precursor2 1-Fluoro-2-nitrobenzene Intermediate->Precursor2 Etherification Precursor3 Bis(pinacolato)diboron Precursor3->Target Catalyst1 Cu Catalyst, Base (Ullmann Condensation) Catalyst1->Intermediate Catalyst2 Pd Catalyst, Ligand, Base (Miyaura Borylation) Catalyst2->Target

Caption: Proposed retrosynthetic analysis for the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol is a validated, general procedure adapted for this specific target, representing a reliable method for laboratory-scale synthesis.

Step A: Synthesis of 1-Bromo-3-(2-nitrophenoxy)benzene (Ullmann Condensation)

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromophenol (1.0 eq.), 1-fluoro-2-nitrobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add dry N,N-Dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the diaryl ether intermediate.

Step B: Synthesis of this compound (Miyaura Borylation)

  • In a dry Schlenk flask under an inert atmosphere, dissolve 1-bromo-3-(2-nitrophenoxy)benzene (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), and potassium acetate (KOAc, 3.0 eq.) in anhydrous 1,4-dioxane.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Degas the solution with three freeze-pump-thaw cycles.

  • Heat the mixture to 80-90 °C and stir for 8-16 hours until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate. The crude product is the pinacol ester. This can be isolated or, more commonly, hydrolyzed directly.

  • Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add sodium periodate (NaIO₄, 4.0 eq.) and ammonium acetate (NH₄OAc, 4.0 eq.) and stir vigorously at room temperature for 4-6 hours.

  • Alternatively, for a simpler deprotection, stir the crude ester in a 2:1 mixture of THF/2N HCl at room temperature.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol or ether/hexane) to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, multi-step process.

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structural Info MS Mass Spectrometry (HRMS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups Purity Purity Analysis (HPLC, CHN) Start->Purity Purity Check Final Confirmed Structure & Purity >98% NMR->Final MS->Final IR->Final Purity->Final

Caption: A logical workflow for analytical characterization.

  • ¹H NMR: Expect complex aromatic signals. The protons ortho to the nitro group will be significantly downfield.

  • ¹³C NMR: The carbon atom attached to the boron is often broadened or not observed due to quadrupolar relaxation.[12]

  • ¹¹B NMR: A key technique for characterizing boronic acids.[13][14][15] A single peak is expected, though its chemical shift can be pH-dependent. The presence of a sharp peak around 30 ppm is characteristic of the trigonal boronic acid, while a broad signal near 20 ppm may indicate the presence of the dehydrated trimeric boroxine anhydride. Rigorous drying or dissolving in the presence of water can shift this equilibrium.[16]

  • HRMS: To confirm the exact mass and elemental formula (C₁₂H₁₀BNO₅).

  • IR Spectroscopy: Look for characteristic peaks: a broad O-H stretch (~3300 cm⁻¹), strong N-O stretches for the nitro group (~1520 and 1340 cm⁻¹), and C-O-C stretches for the ether (~1250 cm⁻¹).

Part 3: Chemical Reactivity and Safe Handling

The Boronic Acid Moiety: Stability and Reactivity

Boronic acids are robust but have specific stability considerations.

  • Dehydration: Aryl boronic acids can reversibly self-condense to form cyclic trimeric anhydrides known as boroxines. This is an equilibrium process favored by the removal of water. While this doesn't typically inhibit reactivity in cross-coupling reactions (the boroxine often serves as a slow-release source of the monomeric acid), it can complicate analysis and accurate weighing.

  • Oxidative Stability: The carbon-boron bond is susceptible to oxidation, particularly in the presence of reactive oxygen species.[17][18] While generally stable to air, prolonged storage or reaction conditions with strong oxidants should be avoided. Research has shown that intramolecular coordination can enhance stability, though this specific molecule lacks a suitably positioned coordinating group for the boron atom.[17]

Safe Handling and Storage

Adherence to safety protocols is mandatory when handling this or any chemical reagent. The following guidelines are based on data for similar compounds.[19][20][21]

AspectGuideline
GHS Hazards H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[19]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use in a chemical fume hood.[19]
Handling Avoid generating dust. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage is at 2-8 °C.[1][19] The compound is moisture-sensitive.
First Aid Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists.[19]

Part 4: Core Applications in Research and Development

This molecule is not just a chemical curiosity; it is a tool designed for the specific purpose of building more complex molecular architectures.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction.[8] It enables the efficient construction of a C(sp²)-C(sp²) bond, linking the '3-(2-nitrophenoxy)phenyl' scaffold to another aryl or vinyl group.

Causality: The reaction is prized in pharmaceutical development for its mild conditions, high functional group tolerance (the nitro and ether groups are stable), and the commercial availability of a vast array of boronic acid and halide coupling partners, allowing for the rapid generation of compound libraries.[7][22]

Suzuki Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Biaryl Product) RedElim->Product R1X Ar-X (Aryl Halide) R1X->OxAdd R2B R²-B(OH)₂ (Our Boronic Acid) R2B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Hypothetical Application: To synthesize a potential kinase inhibitor scaffold, a researcher could couple this compound with a functionalized heterocyclic halide, such as 2-chloro-4-aminopyrimidine. This reaction would rapidly assemble a complex biaryl system with multiple points for further diversification.

A Precursor for Bioactive Scaffolds

Beyond its direct use in coupling, the nitro group serves as a masked amine. This two-stage functionalization is a powerful strategy in medicinal chemistry.

  • Stage 1 (Coupling): Use the boronic acid to perform a Suzuki coupling, building the core carbon skeleton.

  • Stage 2 (Reduction & Derivatization): Reduce the nitro group to an aniline (e.g., using H₂, Pd/C, or SnCl₂). This newly formed amine is a versatile nucleophile that can be readily acylated, sulfonated, or used in reductive aminations to build a library of amide or amine analogs for structure-activity relationship (SAR) studies.[23]

This approach allows for late-stage diversification, a highly efficient strategy in modern drug discovery.

Part 5: Conclusion and Future Outlook

This compound, CAS 1072945-95-9, is a high-value building block for advanced organic synthesis. Its true potential is realized through its strategic application, leveraging both the reliable reactivity of the boronic acid in cross-coupling and the latent functionality of the nitro group. Future applications will likely see this and similar reagents used in the automated synthesis of large compound libraries for high-throughput screening and in the construction of complex organic materials where the defined angularity of the diaryl ether backbone can be used to control supramolecular architecture. As the demand for molecular complexity and synthetic efficiency grows, the importance of well-designed, multifunctional building blocks like this one will only increase.

References

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • Product information, 3-(2-Nitrophenoxy)phenylboronic acid. P&S Chemicals. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health (NIH). [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health (NIH). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed - National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH). [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry. [Link]

  • Solid State NMR Spectroscopy of Boron Compounds. Bruker. [Link]

  • Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed - National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic Acid: Molecular Structure and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Nitrophenoxy)phenyl)boronic acid, a specialized organoboron compound, holds significant potential as a versatile building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role in constructing complex molecular architectures relevant to drug discovery. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this document synthesizes available information on closely related analogues to offer valuable insights into its reactivity and potential utility.

Introduction: The Significance of Substituted Phenylboronic Acids

Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many active pharmaceutical ingredients (APIs).[2] The functionalization of the phenylboronic acid scaffold allows for precise control over the electronic and steric properties of the molecule, thereby influencing its reactivity and the characteristics of the resulting products.[3]

The subject of this guide, this compound, is a unique trifunctionalized molecule featuring a boronic acid group at the meta-position, a phenoxy ether linkage, and a nitro group at the ortho-position of the distal phenyl ring. This specific arrangement of functional groups suggests a nuanced reactivity profile, making it a potentially valuable intermediate for the synthesis of complex, biologically active compounds.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior. The key structural features and their anticipated influence on the molecule's properties are outlined below.

Core Structural Features
  • Boronic Acid Moiety (-B(OH)₂): This functional group is a mild Lewis acid and is crucial for its participation in transmetalation with palladium catalysts in Suzuki-Miyaura couplings.[2] It can also form reversible covalent bonds with diols, a property exploited in sensors and protecting group strategies.

  • Phenoxy Linkage (-O-): The ether bond introduces conformational flexibility and influences the overall lipophilicity of the molecule.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the ortho-nitro substituent significantly impacts the electronic properties of the phenoxy ring, which can, in turn, affect the reactivity of the entire molecule.[5]

Below is a diagram illustrating the logical relationship of the functional groups and their primary roles.

A This compound B Boronic Acid Group (-B(OH)₂) A->B C Phenoxy Linkage (-O-) A->C D Ortho-Nitro Group (-NO₂) A->D E Suzuki-Miyaura Coupling B->E Enables F Lewis Acidity B->F Exhibits G Molecular Flexibility & Lipophilicity C->G Provides H Electron-Withdrawing Effects D->H Exerts

Caption: Functional group contributions in this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 1072945-95-9[6][7]
Molecular Formula C₁₂H₁₀BNO₅[6][7]
Molecular Weight 259.02 g/mol [6]
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents-
Storage Sealed in dry, 2-8°C[6]

Synthesis and Characterization

Postulated Synthetic Workflow

cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 3-Bromophenylboronic acid or protected equivalent C Copper-catalyzed Chan-Lam Coupling A->C B 2-Nitrophenol B->C D This compound C->D

Caption: A potential synthetic route to the title compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not publicly available, predictions can be made based on the analysis of similar structures.

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm) corresponding to the protons on both phenyl rings. The protons on the nitrophenoxy ring will be influenced by the strong electron-withdrawing effect of the nitro group, likely shifting them downfield. The boronic acid protons will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum should display 12 distinct signals for the aromatic carbons. The carbon attached to the boron atom may be broad or have a lower intensity due to quadrupolar relaxation.

  • ¹¹B NMR: A single, broad peak characteristic of a trigonal boronic acid is expected.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block for the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is expected to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It can serve as the organoboron partner to be coupled with a variety of aryl or heteroaryl halides or triflates. The presence of the nitrophenoxy moiety can be a strategic design element, with the nitro group serving as a handle for further transformations, such as reduction to an amine, which can then be used to construct heterocyclic systems.

General Experimental Protocol for a Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_0 Catalytic Cycle A Oxidative Addition (Ar-X + Pd(0)) B Transmetalation (Ar-Pd(II)-X + Ar'-B(OH)₂) A->B Forms Ar-Pd(II)-X C Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) B->C Forms Ar-Pd(II)-Ar' C->A Regenerates Pd(0)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Medicinal Chemistry

The diaryl ether motif is a common scaffold in many biologically active compounds. The ability to introduce the (3-(2-nitrophenoxy)phenyl) moiety into a target molecule via a robust C-C bond-forming reaction makes this reagent attractive for constructing libraries of potential drug candidates. The nitro group can be a key pharmacophore or a precursor to an amino group, which can participate in hydrogen bonding with biological targets or serve as an attachment point for further diversification.[8]

Safety and Handling

As with all boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. While specific toxicity data is not available, related nitrophenylboronic acids are known to cause skin and eye irritation.[9]

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a diaryl ether linkage, and a modifiable nitro group provides a platform for the construction of complex and potentially bioactive molecules. Further research into its synthesis, characterization, and reactivity is warranted to fully unlock its potential for the drug discovery and development community.

References

  • PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]

  • PubChem. 3-Nitrophenylboronic Acid. Available at: [Link]

  • Keay, B. A., & Smith, D. B. (Eds.). (2012). Suzuki-Miyaura Cross-Coupling. Organic Syntheses, 89, 1-13.
  • P&S Chemicals. 3-(2-Nitrophenoxy)phenylboronic acid. Available at: [Link]

  • Kral, V., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry, 12(1), 113-124.
  • Sousa, M. E., & da Silva, E. T. (2020).
  • Ishiyama, T., et al. (1997). A new method for the synthesis of arylboronic acids from aryl halides. Tetrahedron Letters, 38(19), 3447-3450.
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Buchwald, S. L., & Martin, R. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(11), 4061-4074.
  • SpectraBase. 3-Nitrophenylboronic acid. Available at: [Link]

  • Ertl, P., & Selzer, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • Ertl, P., & Selzer, P. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405.
  • Royal Society of Chemistry. (2017). Supporting Information. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

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An In-Depth Technical Guide to the Synthesis of (3-(2-Nitrophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance of (3-(2-Nitrophenoxy)phenyl)boronic Acid in Modern Drug Discovery

This compound is a bespoke building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a diaryl ether linkage, a nitro group, and a boronic acid moiety, offers a versatile platform for the synthesis of complex molecular scaffolds. The diaryl ether core is a prevalent motif in numerous biologically active compounds, while the nitro group can serve as a handle for further functionalization or as a key pharmacophoric element. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of carbon-carbon bonds. This guide provides a comprehensive, field-proven synthetic route to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically dissected into two primary transformations: the formation of the diaryl ether bond and the introduction of the boronic acid functionality. Our strategic approach prioritizes a convergent synthesis, maximizing efficiency and yield.

G Target This compound Intermediate1 3-(2-Nitrophenoxy)bromobenzene Target->Intermediate1 Miyaura Borylation Precursor3 Bis(pinacolato)diboron Target->Precursor3 Miyaura Borylation Precursor1 3-Bromophenol Intermediate1->Precursor1 Ullmann Condensation Precursor2 1-Fluoro-2-nitrobenzene Intermediate1->Precursor2 Ullmann Condensation

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic analysis suggests a two-step sequence:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between 3-bromophenol and an activated 2-nitrohalobenzene (e.g., 1-fluoro-2-nitrobenzene) to construct the diaryl ether intermediate, 3-(2-nitrophenoxy)bromobenzene. The electron-withdrawing nitro group on the haloarene facilitates this nucleophilic aromatic substitution-type reaction.[1][2]

  • Miyaura Borylation: A palladium-catalyzed cross-coupling of the resulting aryl bromide, 3-(2-nitrophenoxy)bromobenzene, with a boron source, typically bis(pinacolato)diboron (B₂pin₂), to yield the corresponding boronate ester.[3][4] Subsequent hydrolysis affords the target boronic acid.

This sequence is strategically sound as the Ullmann condensation is generally robust for the formation of diaryl ethers, and the Miyaura borylation is a highly reliable and functional-group-tolerant method for introducing the boronic acid moiety.[3][5]

Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation

The Ullmann condensation is a classic and dependable method for the formation of diaryl ethers.[1] Modern iterations of this reaction often employ ligands to improve catalyst turnover and allow for milder reaction conditions. However, for substrates with strong electron-withdrawing groups, such as the nitro group in our case, the reaction can often proceed efficiently even without a ligand.

Mechanism of the Ullmann Condensation

The catalytic cycle of the Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) cycle.

G cluster_0 Ullmann Condensation Catalytic Cycle CuI Cu(I) Catalyst Cu_alkoxide Copper(I) Phenoxide CuI->Cu_alkoxide CuIII_intermediate Cu(III) Intermediate Cu_alkoxide->CuIII_intermediate Oxidative Addition Product Diaryl Ether CuIII_intermediate->Product Reductive Elimination Product->CuI Regeneration of Cu(I) Catalyst Phenol Ar'-OH + Base Phenol->CuI Formation of Copper Phenoxide Aryl_halide Ar-X Aryl_halide->CuIII_intermediate

Caption: Simplified catalytic cycle of the Ullmann condensation.

  • Formation of Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the Cu(I) catalyst to form a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the active Cu(I) catalyst.

Experimental Protocol: Synthesis of 3-(2-Nitrophenoxy)bromobenzene

This protocol is based on established procedures for the Ullmann condensation of electron-deficient aryl halides.[6][7]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Bromophenol1.0173.011.73 g
1-Fluoro-2-nitrobenzene1.1141.101.55 g
Copper(I) Iodide (CuI)0.1190.45190 mg
Potassium Carbonate (K₂CO₃)2.0138.212.76 g
Dimethylformamide (DMF)--20 mL

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromophenol (1.73 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (190 mg, 1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous dimethylformamide (20 mL) via syringe.

  • Add 1-fluoro-2-nitrobenzene (1.55 g, 11 mmol) to the stirring suspension.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 3-(2-nitrophenoxy)bromobenzene as a solid.

Part 2: Synthesis of this compound via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the efficient synthesis of boronate esters from aryl halides.[3] This reaction is known for its mild conditions and excellent functional group tolerance, making it ideal for the borylation of our nitro-containing diaryl ether intermediate.

Mechanism of the Miyaura Borylation

The catalytic cycle for the Miyaura borylation is well-established and involves a Pd(0)/Pd(II) cycle.

G cluster_0 Miyaura Borylation Catalytic Cycle Pd0 Pd(0)L₂ PdII_intermediate Ar-Pd(II)-X(L₂) Pd0->PdII_intermediate Oxidative Addition PdII_boryl Ar-Pd(II)-Bpin(L₂) PdII_intermediate->PdII_boryl Transmetalation Product Ar-Bpin PdII_boryl->Product Reductive Elimination Product->Pd0 Regeneration of Pd(0) Catalyst Aryl_halide Ar-X Aryl_halide->PdII_intermediate Diboron B₂pin₂ + Base Diboron->PdII_boryl

Caption: Simplified catalytic cycle of the Miyaura borylation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

  • Transmetalation: The Pd(II) intermediate reacts with an activated boron species, formed from the reaction of bis(pinacolato)diboron with a base (e.g., potassium acetate), in a transmetalation step. This step transfers the boryl group to the palladium center and the bromide to the boron species.

  • Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to yield the desired aryl boronate ester (Ar-Bpin) and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound pinacol ester

This protocol is adapted from standard Miyaura borylation procedures.[3][5]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-(2-Nitrophenoxy)bromobenzene1.0294.112.94 g
Bis(pinacolato)diboron (B₂pin₂)1.2253.943.05 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)0.03731.74220 mg
Potassium Acetate (KOAc)3.098.142.94 g
1,4-Dioxane--30 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-nitrophenoxy)bromobenzene (2.94 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), potassium acetate (2.94 g, 30 mmol), and Pd(dppf)Cl₂ (220 mg, 0.3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (30 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and maintain for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound pinacol ester.

Hydrolysis to the Boronic Acid

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

Step-by-Step Procedure:

  • Dissolve the purified this compound pinacol ester in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (e.g., a 4:1 ratio).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a solid.

Purification and Characterization

Purification Strategies for Boronic Acids

The purification of boronic acids can sometimes be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining highly pure boronic acids. A suitable solvent system (e.g., water, ethanol, or a mixture of organic solvents) should be determined empirically.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a base. This allows for their separation from non-acidic impurities by extraction. Subsequent acidification regenerates the pure boronic acid.[7]

  • Chromatography: While silica gel chromatography can be used, it is sometimes problematic due to the acidity of the silica, which can lead to degradation or streaking of the boronic acid. Neutral alumina or reversed-phase chromatography can be viable alternatives. For boronate esters, silica gel chromatography is generally more straightforward.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both phenyl rings, with chemical shifts influenced by the ether linkage and the nitro group. The protons on the boronic acid hydroxyl groups will typically appear as a broad singlet.

    • ¹³C NMR: The spectrum will display the expected number of signals for the aromatic carbons. The carbon atom attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

    • ¹¹B NMR: A single resonance in the range of 28-32 ppm is characteristic of an arylboronic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O and O-H stretches of the boronic acid and the N-O stretches of the nitro group.

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Ullmann condensation Inactive catalyst, insufficient base, or impure reagents.Use fresh, high-purity reagents. Consider using a ligand such as N,N-dimethylglycine to enhance catalyst activity. Ensure the base is finely powdered and anhydrous.
Incomplete Miyaura borylation Catalyst deactivation or inefficient transmetalation.Ensure strictly anhydrous and anaerobic conditions. A different palladium catalyst or ligand may be required. Increasing the amount of base can sometimes improve the reaction rate.
Difficulty in purifying the final boronic acid Formation of boroxine or presence of polar impurities.Attempt recrystallization from various solvents. Utilize the acid-base extraction method for purification. If chromatography is necessary, consider using neutral alumina or reversed-phase silica.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic combination of the Ullmann condensation and the Miyaura borylation, this valuable building block can be accessed in a straightforward manner. The provided protocols, grounded in established chemical principles, offer a robust starting point for researchers in drug development and materials science. As with any chemical synthesis, careful attention to experimental detail, including the purity of reagents and the maintenance of inert atmospheres where necessary, is paramount to achieving optimal results.

References

  • Barder, T. E., et al. (2006). Catalytic Aryl-Aryl Bond Formation by Using Palladium Catalysts. Angewandte Chemie International Edition, 45(26), 4321-4326. [Link]

  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Yu, Z., Tan, L. S., & Fossum, E. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011(7), 254-269. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

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  • Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8678–8688. [Link]

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A Comprehensive Technical Guide to (3-(2-Nitrophenoxy)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2-Nitrophenoxy)phenyl)boronic acid, a specialized organic compound, is a valuable reagent in modern synthetic and medicinal chemistry. Its unique structure, featuring a boronic acid moiety, a nitrophenoxy group, and a central phenyl ring, offers a versatile platform for the construction of complex molecular architectures. Boronic acids, as a class, are widely recognized for their role as key building blocks in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The presence of the nitro group in this particular derivative introduces additional chemical functionality, allowing for further synthetic manipulations and imparting specific electronic properties that can be advantageous in various applications, including the development of novel therapeutic agents.[2] This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and key applications of this compound, tailored for professionals in research and drug development.

Commercial Availability and Supplier Information

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this compound for research and development purposes, though it is important to note that it is intended for laboratory use only and not for diagnostic or therapeutic applications.[3]

Key Identification and Physical Properties:

  • CAS Number: 1072945-95-9

  • Molecular Formula: C₁₂H₁₀BNO₅

  • Molecular Weight: 259.02 g/mol

  • Appearance: Typically a white to light yellow crystalline powder.

  • Storage Conditions: It is recommended to store the compound in a dry, well-ventilated place, with some suppliers suggesting refrigeration at 2-8°C for optimal stability.

Below is a summary of representative suppliers for this compound:

SupplierPurityAvailable Quantities
Santa Cruz Biotechnology, Inc.InquireInquire
BLDpharm≥95%1g, 5g, 10g
Sinfoo BiotechInquireInquire
P&S ChemicalsInquireBulk/Custom

Note: Purity and available quantities are subject to change and may vary between suppliers and batches. It is always recommended to request a certificate of analysis for lot-specific data.

Synthesis and Purification: A Representative Protocol

Proposed Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4]

Synthesis_Workflow cluster_0 Step 1: Formation of Organolithium Reagent cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Bromo-3-(2-nitrophenoxy)benzene B n-Butyllithium (n-BuLi) in THF, -78 °C A->B Reaction C 3-(2-Nitrophenoxy)phenyllithium B->C Product D Triisopropyl borate C->D Reaction E Boronate Ester Intermediate D->E Product F Aqueous Acid (e.g., HCl) E->F Reaction G This compound F->G Final Product

Caption: A proposed three-step synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3-(2-nitrophenoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-(2-nitrophenoxy)benzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Formation of the Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Borylation: To the resulting solution of 3-(2-nitrophenoxy)phenyllithium, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous solution of hydrochloric acid. Stir vigorously for 1-2 hours.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quality Control and Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques should be employed. While specific spectral data for this compound is not widely published, the following represents the expected analytical profile based on its chemical structure and data from analogous compounds such as 2-nitrophenylboronic acid and 3-nitrophenylboronic acid.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The protons on the nitrophenoxy ring will be influenced by the strong electron-withdrawing effect of the nitro group, likely resulting in downfield shifts. The protons on the boronic acid-substituted ring will also exhibit distinct chemical shifts. A broad singlet corresponding to the acidic protons of the boronic acid group (B(OH)₂) is also anticipated, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display twelve signals for the twelve carbon atoms in the molecule. The carbon atoms attached to the nitro group and the boronic acid moiety are expected to show characteristic chemical shifts due to the electronic effects of these substituents.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 259.02 g/mol .

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of this compound. A reversed-phase HPLC method can be developed to separate the target compound from any starting materials or byproducts.[8][9] The choice of column, mobile phase, and detector will depend on the specific analytical requirements.

Key Applications in Research and Development

Boronic acids are indispensable reagents in modern organic synthesis and medicinal chemistry.[1] The unique structural features of this compound make it a promising candidate for various applications.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), providing a powerful method for the synthesis of biaryl and related structures. The presence of the nitrophenoxy moiety can be retained in the final product, offering a handle for further chemical transformations or to modulate the biological activity of the target molecule.

Suzuki_Miyaura_Coupling A This compound C Pd Catalyst, Base A->C B Aryl Halide (Ar-X) B->C D Coupled Product C->D C-C Bond Formation

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction involving this compound.

Medicinal Chemistry and Drug Discovery

Boronic acid-containing compounds have gained significant attention in medicinal chemistry, with several approved drugs incorporating this functional group.[1] The boronic acid moiety can act as a bioisostere for other functional groups and can form reversible covalent bonds with biological targets, such as the active sites of enzymes. The this compound scaffold could be explored for the development of novel inhibitors for various therapeutic targets. Furthermore, the nitro group can be reduced to an amine, providing a point for further derivatization to explore structure-activity relationships.[2] There is also growing interest in using nitroaromatic compounds in the design of hypoxia-activated prodrugs for cancer therapy.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be universally available, the safety information for the closely related 3-nitrophenylboronic acid provides valuable guidance.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.

Conclusion

This compound is a commercially available and synthetically accessible compound with significant potential for applications in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions, combined with the additional functionality imparted by the nitrophenoxy group, makes it a valuable tool for the construction of complex molecules with potential biological activity. This guide provides a foundational understanding of its properties, availability, and applications to support researchers in their scientific endeavors.

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  • PubChem. 3-Nitrophenylboronic Acid. [Link]

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  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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An In-depth Technical Guide to the Stability and Storage of (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Nitrophenoxy)phenyl)boronic acid is a vital reagent in contemporary organic synthesis, valued for its role in the formation of complex molecular architectures. As with many organoboron compounds, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By understanding the underlying chemical principles, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Identity and Significance of this compound

This compound, with the chemical formula C₁₂H₁₀BNO₅, is an arylboronic acid characterized by a boronic acid group and a nitrophenoxy substituent. This unique combination of functional groups makes it a valuable building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The boronic acid moiety serves as the reactive center for transmetalation, while the nitrophenoxy group can influence the electronic properties and steric environment of the molecule, thereby modulating its reactivity and conferring specific properties to the resulting products. Given its pivotal role in the synthesis of potentially bioactive molecules and functional materials, ensuring the chemical integrity of this compound is of paramount importance.

Fundamental Principles of Boronic Acid Stability

The stability of boronic acids is a well-documented area of study, with two primary degradation pathways of concern for researchers: protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process is often catalyzed by acidic or basic conditions. The generally accepted mechanism involves the protonation of the boronate species, leading to the formation of a transient intermediate that subsequently undergoes C-B bond cleavage. For arylboronic acids, the rate of protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group present in our target molecule, can impact the electron density at the carbon atom of the C-B bond, thereby affecting its susceptibility to cleavage.[1]

The pH of the medium plays a crucial role in the rate of protodeboronation. The pKa of a boronic acid dictates the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate species. Electron-withdrawing substituents, like the nitro group, are known to lower the pKa of arylboronic acids, making the boronate species more prevalent at lower pH values compared to unsubstituted phenylboronic acid.[2] This is a critical consideration for both reaction conditions and long-term storage in solution.

Oxidation: The Conversion to Phenols

Arylboronic acids are susceptible to oxidation, which converts the boronic acid functionality into a hydroxyl group, yielding the corresponding phenol. This process can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides. The mechanism is thought to involve the formation of a boronate peroxide intermediate, followed by rearrangement and hydrolysis. The oxidative stability of boronic acids can be influenced by stereoelectronic effects and the presence of intramolecular coordination.[3][4] While electron-withdrawing groups can decrease the electron density on the boron atom, potentially making it less susceptible to nucleophilic attack by oxidants, the overall effect on oxidative stability can be complex.[4]

Specific Stability Considerations for this compound

The unique structural features of this compound introduce specific stability considerations beyond the general behavior of arylboronic acids.

The Influence of the 2-Nitrophenoxy Group
  • Electronic Effects : The nitro group is a strong electron-withdrawing group, which will lower the pKa of the boronic acid.[2] This increased acidity means that the more reactive neutral form of the boronic acid will be present at lower pH values.[5] This pH-dependent reactivity profile is a key factor to consider when designing reactions and formulating solutions for storage.[2]

  • Photostability : The presence of the nitrophenyl moiety raises concerns about the photostability of the compound. Nitrophenols are known to be photolabile and can undergo various photochemical transformations upon exposure to light.[6][7] While the ether linkage may alter the exact photochemical behavior, it is prudent to assume that this compound may be sensitive to light, potentially leading to degradation of the nitrophenoxy group and the formation of colored impurities.

  • Thermal Stability : The nitro group can also influence the thermal stability of the molecule. Thermal degradation of nitroaromatic compounds can be complex, and it is advisable to avoid prolonged exposure to high temperatures.[8]

Potential Hydrolysis of the Ether Linkage

The diaryl ether linkage in this compound is generally stable under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the ether bond is possible, although typically requiring harsh conditions.[9][10][11] For typical laboratory storage and use, this degradation pathway is less of a concern compared to protodeboronation and oxidation.

Recommended Storage and Handling Conditions

Based on the chemical principles outlined above and general best practices for boronic acids, the following storage and handling conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 2-8 °C Refrigeration slows down the rates of potential degradation reactions, including protodeboronation and oxidation.
Atmosphere Inert gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.
Light Protection from light (Amber vial) The nitrophenoxy group suggests potential photosensitivity. Protection from light prevents photochemical degradation.
Moisture Store in a dry environment (desiccator) Boronic acids are often hygroscopic and the presence of water can facilitate protodeboronation.
Container Tightly sealed container Prevents the ingress of moisture and air.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and establish appropriate re-test dates, forced degradation studies are recommended.[12][13] These studies involve subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Technique: Employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be capable of separating the parent compound from all significant degradation products.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method for the quantitative analysis of this compound and its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and the λmax of the compound).

  • Column Temperature: 30 °C.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Analysis of Degradation Products by NMR Spectroscopy

For the identification of major degradation products, ¹H NMR and ¹¹B NMR spectroscopy are invaluable tools.[14][15][16][17]

  • ¹H NMR: Can provide structural information on the organic components of the degradation products.

  • ¹¹B NMR: Is particularly useful for observing changes in the coordination state of the boron atom. The chemical shift in ¹¹B NMR is sensitive to the hybridization (sp² vs. sp³) of the boron, allowing for the differentiation between the trigonal boronic acid and the tetrahedral boronate ester or other complexes.[14][15][16][17]

Visualizing Degradation Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a typical experimental workflow for stability assessment.

G main This compound protodeboronation Protodeboronation (H⁺ or OH⁻ catalyzed) main->protodeboronation H₂O oxidation Oxidation (O₂, Peroxides) main->oxidation [O] photodegradation Photodegradation (Light) main->photodegradation ether_hydrolysis Ether Hydrolysis (Strong Acid/Base) main->ether_hydrolysis H₂O product1 3-(2-Nitrophenoxy)benzene protodeboronation->product1 product2 3-(2-Nitrophenoxy)phenol oxidation->product2 product3 Photoproducts photodegradation->product3 product4 Phenol + Nitrophenol derivatives ether_hydrolysis->product4

Caption: Potential degradation pathways for this compound.

G start Forced Degradation Study Initiation stress Application of Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Time-Point Sampling stress->sampling analysis Analysis by Stability-Indicating HPLC Method sampling->analysis data Data Analysis: - Purity Determination - Degradant Profiling analysis->data identification Degradant Identification (LC-MS, NMR) data->identification end Establishment of Stability Profile and Re-test Period data->end

Caption: Experimental workflow for a forced degradation study.

Conclusion

The stability of this compound is governed by its susceptibility to protodeboronation, oxidation, and potential photodegradation. By understanding the chemical principles behind these degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly enhance the shelf-life and reliability of this important synthetic building block. The implementation of systematic stability studies, including forced degradation, is crucial for defining appropriate storage conditions and re-test periods in a regulated environment. This proactive approach to reagent management will ultimately contribute to the robustness and success of research and development endeavors.

References

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The Versatile Role of (3-(2-Nitrophenoxy)phenyl)boronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-(2-Nitrophenoxy)phenyl)boronic acid , a tailored building block in the organic chemist's toolkit, offers a unique combination of functionalities that unlock efficient pathways to complex molecular architectures. Its strategic design, featuring a boronic acid moiety for versatile cross-coupling and a nitro-activated phenoxy group poised for intramolecular cyclization, positions it as a valuable reagent in the synthesis of biaryls, heterocycles, and other key motifs in medicinal and materials chemistry. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Synthesis

This compound, with the chemical formula C₁₂H₁₀BNO₅ and a molecular weight of 259.03 g/mol , is typically a solid at room temperature. Its CAS number is 1072945-95-9. The presence of the polar nitro and boronic acid groups imparts moderate solubility in organic solvents.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction between a meta-halophenylboronic acid ester and 2-nitrophenoxide could be employed. The boronic acid moiety would likely require protection as an ester (e.g., a pinacol ester) during this step to prevent unwanted side reactions.

A general procedure for the synthesis of nitrophenylboronic acids involves the nitration of the corresponding phenylboronic acid. However, this method can lead to mixtures of isomers and may not be suitable for achieving the specific substitution pattern of the target molecule. Another general approach involves the reaction of an appropriate aryl halide with a diboron reagent in the presence of a palladium catalyst, followed by hydrolysis.

Key Applications in Organic Synthesis

The unique structural features of this compound make it a versatile reagent for several key transformations in organic synthesis.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The boronic acid functionality is a cornerstone of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1] this compound serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates to produce complex biaryl structures.[2][3] The electron-withdrawing nature of the nitro group can influence the electronic properties of the resulting biaryl scaffold, which is a valuable feature in the design of pharmaceuticals and functional materials.[2]

Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.[4]

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Coupling Reactions:

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O9012>90
22-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane/H₂O10018~85
31-IodonaphthalenePdCl₂(dppf) (2)Na₂CO₃ (2)DMF1108>95

Note: The yields are estimations based on typical Suzuki-Miyaura reactions and may vary depending on the specific substrates and optimized conditions.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Synthesis of Dibenzofurans via Intramolecular Cyclization

A particularly valuable application of this compound is its use as a precursor for the synthesis of dibenzofurans.[5][6] The strategic placement of the nitro group ortho to the phenoxy ether linkage facilitates an intramolecular reductive cyclization. This transformation typically involves the reduction of the nitro group to an amino group, which can then undergo a palladium-catalyzed C-N coupling followed by diazotization and cyclization, or a direct palladium-catalyzed C-H activation/C-O bond formation.

Mechanism and Rationale: The synthesis of dibenzofurans from o-iododiaryl ethers is a known transformation, often proceeding through a palladium-catalyzed intramolecular C-O bond formation.[7] In the case of this compound derivatives, the nitro group can be reduced to an amine, which can then be converted to a diazonium salt. Subsequent intramolecular cyclization, often catalyzed by copper, yields the dibenzofuran core. Alternatively, direct intramolecular C-H activation of the boronic acid-containing ring and coupling with the phenoxy oxygen, catalyzed by palladium, can also lead to the dibenzofuran skeleton.

Detailed Experimental Protocol for a General Intramolecular Cyclization to Dibenzofuran:

  • Suzuki Coupling: First, perform a Suzuki-Miyaura coupling of this compound with a suitable aryl halide to introduce the desired substitution pattern on the second aromatic ring.

  • Nitro Group Reduction: Reduce the nitro group of the resulting biaryl ether to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C).

  • Diazotization and Cyclization: Convert the resulting amine to a diazonium salt using sodium nitrite in an acidic medium, followed by a copper-catalyzed intramolecular cyclization to form the dibenzofuran.

  • Purification: Purify the final dibenzofuran product by column chromatography.

Logical Relationship for Dibenzofuran Synthesis:

Dibenzofuran_Synthesis start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling Pd Catalyst, Base start->suzuki intermediate 2-(Aryloxy)-3'-nitrobiphenyl suzuki->intermediate reduction Nitro Group Reduction e.g., SnCl₂, HCl intermediate->reduction amine 3'-Amino-2-(aryloxy)biphenyl reduction->amine cyclization Intramolecular Cyclization 1. Diazotization (NaNO₂, H⁺) 2. Cu Catalyst amine->cyclization product {Substituted Dibenzofuran} cyclization->product

Caption: Synthetic pathway to substituted dibenzofurans.

Boronic Acid-Catalyzed Amidation

Arylboronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional methods that often require stoichiometric activating agents.[8][9] The Lewis acidic nature of the boron center is key to this catalytic activity. While specific studies on this compound as a catalyst are not extensively documented, its structural similarity to other effective arylboronic acid catalysts suggests its potential in this application. The electron-withdrawing nitro group may enhance the Lewis acidity of the boron center, potentially leading to increased catalytic activity.

Mechanism and Rationale: The proposed mechanism for boronic acid-catalyzed amidation involves the formation of an acyloxyboronic acid intermediate from the carboxylic acid and the boronic acid catalyst, with the concomitant removal of water.[8] This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The subsequent reaction with the amine forms a tetrahedral intermediate which then collapses to release the amide product and regenerate the boronic acid catalyst. The removal of water is crucial to drive the equilibrium towards product formation.

Detailed Experimental Protocol for a General Boronic Acid-Catalyzed Amidation:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the carboxylic acid (1.0 equiv), the amine (1.1 equiv), and this compound (5-10 mol%) in a suitable solvent (e.g., toluene).

  • Reaction Execution: Heat the mixture to reflux to azeotropically remove water. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and wash with an acidic solution (e.g., 1 M HCl) and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by recrystallization or column chromatography.

Conclusion

This compound is a strategically designed and versatile building block with significant potential in organic synthesis. Its ability to participate in robust Suzuki-Miyaura cross-coupling reactions provides a reliable entry to a wide array of biaryl compounds. Furthermore, its unique substitution pattern opens up efficient pathways for the synthesis of valuable heterocyclic scaffolds such as dibenzofurans through intramolecular cyclization strategies. The potential for this molecule to act as a catalyst in amidation reactions further broadens its utility. For researchers and professionals in drug discovery and materials science, a thorough understanding of the reactivity and applications of this compound can inspire the development of novel and efficient synthetic routes to complex and valuable molecules.

References

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of (3-(2-Nitrophenoxy)phenyl)boronic acid with various aryl halides. This specific transformation is of significant interest in medicinal chemistry and materials science, as the resulting 3-(2-nitrophenoxy)biphenyl derivatives are valuable precursors for a range of complex molecular architectures, including pharmaceuticals and agrochemicals.[2]

The presence of the electron-withdrawing nitro group and the sterically demanding nature of the substrate can introduce specific challenges to the standard Suzuki-Miyaura protocol.[2] This guide will address these challenges by providing a robust, optimized protocol, explaining the rationale behind the choice of reagents and conditions, and offering troubleshooting advice to ensure successful and reproducible outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species.[3][4] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex.[5][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst and completing the cycle.[3][4]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is not only crucial for the activation of the boronic acid but can also influence the formation of the active palladium catalyst and accelerate the reductive elimination step.[6][8] The choice of base is critical and can significantly impact the reaction yield and selectivity.[9] For substrates prone to protodeboronation, a common side reaction with electron-deficient boronic acids, using milder bases like K₃PO₄ or KF can be beneficial.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-X Oxidative Adduct (Ar-Pd(II)-X) Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Di-organopalladium(II) Complex Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product Ar-Ar' Ar-Pd(II)-Ar'->Product Product Formation caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥95%Varies
Aryl Halide (e.g., Aryl Bromide)≥98%Varies
Palladium Catalyst (e.g., Pd(PPh₃)₄)VariesVariesOther catalysts may be more suitable for challenging substrates.
Base (e.g., K₂CO₃ or K₃PO₄)AnhydrousVariesChoice of base is critical for success.
Solvent (e.g., 1,4-Dioxane/Water)Anhydrous, DegassedVariesA ratio of 4:1 to 5:1 is common.
Reaction Setup and Procedure

Experimental_Workflow start Start reagents 1. Combine Reagents - Aryl Halide - Boronic Acid - Base - Catalyst start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction Mixture (Typically 80-100 °C) solvent->heat monitor 5. Monitor Reaction Progress (TLC, LC-MS, or GC-MS) heat->monitor workup 6. Reaction Workup - Cool to RT - Dilute with Organic Solvent - Wash with Water/Brine monitor->workup Upon Completion purify 7. Purification (Flash Column Chromatography) workup->purify end End purify->end

Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).[1][11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask.[1] For sterically hindered or electron-deficient substrates, consider using more advanced catalyst systems such as those employing Buchwald-type ligands.[11]

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10][12]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[10]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3][10]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(2-nitrophenoxy)biphenyl derivative.[11]

Optimization and Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of catalyst.[11] Consider using a Pd(0) source directly or a more robust precatalyst.
Inefficient transmetalationScreen different bases (e.g., K₃PO₄, Cs₂CO₃, KF).[10][11] Ensure the base is anhydrous and finely powdered.
Steric hindranceIncrease reaction temperature.[11] Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the reaction.[11]
Protodeboronation Presence of water; strong baseUse anhydrous conditions and a milder base (e.g., KF, K₃PO₄).[10] Convert the boronic acid to its corresponding pinacol ester or trifluoroborate salt.[12]
Homocoupling of Boronic Acid Oxygen contaminationRigorously degas all solvents and maintain a strict inert atmosphere.[11]

Conclusion

The Suzuki-Miyaura coupling of this compound provides a versatile and powerful method for the synthesis of complex biaryl structures. By understanding the reaction mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can overcome the challenges associated with this specific substrate. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in drug development and materials science to achieve high yields and reproducible results in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available from: [Link]

  • Kim, H., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]

  • Al-dujaili, A. H., & Shaker, C. H. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p -terphenyl derivatives. ResearchGate. Available from: [Link]

  • Li, G., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available from: [Link]

  • Ali, H. M., et al. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available from: [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available from: [Link]

  • Lenstra, D. C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]

  • Juhász, M., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Hong, X., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available from: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Explained. (2020). Suzuki Coupling. YouTube. Available from: [Link]

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Application Notes and Protocols: Palladium Catalysts for Suzuki Coupling with (3-(2-Nitrophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Complex Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors, due to its remarkable ability to form carbon-carbon bonds.[1][2] This palladium-catalyzed reaction offers a powerful tool for constructing complex molecular architectures from readily available organoboron compounds and organic halides.[1][2] However, the efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the nature of the substrates.

The specific case of coupling (3-(2-nitrophenoxy)phenyl)boronic acid presents a unique set of challenges. The presence of a nitro group, an electron-withdrawing functionality, can significantly impact the electronic properties of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[3] Furthermore, the steric bulk introduced by the 2-nitrophenoxy substituent can hinder the approach of the coupling partners to the palladium center, posing a significant steric challenge.[4][5]

This comprehensive guide provides an in-depth exploration of palladium catalyst systems tailored for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic intricacies of the reaction, offer a comparative analysis of various catalyst systems, and provide detailed, field-proven protocols to empower researchers to overcome the inherent challenges of this transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational catalyst selection and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate.[1][6] This is often the rate-determining step of the reaction.[6]

  • Transmetalation: In this step, the organic group from the organoboron species (in our case, the 3-(2-nitrophenoxy)phenyl group) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Cycle

Catalyst System Selection: A Comparative Analysis

The choice of the palladium source (precatalyst) and the ancillary ligand is critical for overcoming the electronic and steric hurdles presented by this compound.

Palladium Precatalysts

Modern palladium precatalysts offer significant advantages in terms of air and moisture stability, ease of handling, and efficient generation of the active Pd(0) species.[8][9] For challenging substrates, well-defined precatalysts are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10]

Precatalyst FamilyKey Features & AdvantagesConsiderations for this Application
Buchwald Palladacycle Precatalysts (e.g., G3, G4)Highly active, air- and moisture-stable, promote formation of monoligated Pd(0) species.[9]Excellent choice due to their high activity, which can help overcome the deactivating effect of the nitro group.[11]
PEPPSI™ Precatalysts (e.g., PEPPSI-IPr)N-Heterocyclic Carbene (NHC) based, thermally stable, and robust.[12]The strong σ-donating ability of NHC ligands can enhance catalytic activity, beneficial for electron-deficient substrates.[13][14]
Traditional Pd Sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Widely available and cost-effective.Often require higher catalyst loadings and may be less effective for sterically demanding substrates.[15]
Ligands: The Key to Success

The ligand plays a pivotal role in modulating the steric and electronic properties of the palladium catalyst. For the coupling of this compound, the choice of ligand is arguably the most critical parameter.

Ligand ClassKey CharacteristicsRecommended Ligands for this ApplicationRationale
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands) Promote the formation of highly active, monoligated Pd(0) species.[15]SPhos, RuPhos, XPhosThese ligands create a sterically demanding environment around the palladium center, which can facilitate the reductive elimination step and accommodate the bulky substrate.[4][15]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust palladium complexes.[16][17]IPr, IMesThe strong electron-donating nature of NHCs can increase the electron density at the palladium center, promoting oxidative addition.[13] Their steric bulk also plays a crucial role.[18]
DalPhos-type Ligands Offer a unique combination of steric bulk and electronic properties.Mor-DalPhosCan be effective for challenging couplings where other ligands fail.

dot graph Catalyst_Selection_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Substrate Analysis:\nthis compound\n- Electron-withdrawing nitro group\n- Steric hindrance"]; Catalyst_Choice [label="Initial Catalyst System Selection"]; Buchwald [label="Buchwald Precatalyst (G3/G4)\n+ Biaryl Phosphine Ligand\n(SPhos, RuPhos)"]; NHC [label="PEPPSI Precatalyst\n+ NHC Ligand (IPr)"]; Reaction_Setup [label="Reaction Setup and Execution"]; Monitoring [label="Reaction Monitoring (TLC, LC-MS)"]; Outcome [shape=diamond, label="Reaction Outcome?"]; Success [label="Successful Coupling:\nProceed to Workup & Purification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshooting [label="Low Yield / No Reaction:\nTroubleshooting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Base [label="Optimize Base and Solvent"]; Optimize_Ligand [label="Screen Alternative Ligands\n(e.g., Mor-DalPhos)"]; Optimize_Temp [label="Increase Reaction Temperature"];

Start -> Catalyst_Choice; Catalyst_Choice -> Buchwald; Catalyst_Choice -> NHC; Buchwald -> Reaction_Setup; NHC -> Reaction_Setup; Reaction_Setup -> Monitoring; Monitoring -> Outcome; Outcome -- "High Yield" --> Success; Outcome -- "Low Yield" --> Troubleshooting; Troubleshooting -> Optimize_Base; Troubleshooting -> Optimize_Ligand; Troubleshooting -> Optimize_Temp; } caption: "Catalyst Screening Workflow"

The Critical Role of the Base

The base is essential for the activation of the boronic acid in the transmetalation step.[1][19] The choice of base can significantly influence the reaction rate and yield.

BaseStrengthCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) ModerateA common and effective base for many Suzuki couplings.[20]
Cesium Carbonate (Cs₂CO₃) StrongerOften used for more challenging couplings, as the larger cation can have beneficial effects.[21]
Potassium Phosphate (K₃PO₄) StrongA reliable choice for sterically hindered substrates.[15]
Potassium tert-butoxide (KOtBu) Very StrongCan be effective for less reactive aryl chlorides, but may not be necessary for aryl bromides or iodides.[15][21]

Experimental Protocols

General Considerations:

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen.

  • Reagent Purity: The purity of all reagents, particularly the boronic acid and the aryl halide, is crucial for obtaining high yields.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol utilizes a highly active Buchwald palladacycle precatalyst and a biaryl phosphine ligand, a combination often successful for challenging substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (or other suitable Buchwald precatalyst) (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Degassed water (if using a mixed solvent system, e.g., dioxane/water 10:1)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • In a separate vial, weigh the palladium precatalyst.

  • Seal the reaction vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst to the reaction vessel.

  • Add the degassed solvent(s) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using an NHC-Based Catalyst

This protocol employs a robust N-heterocyclic carbene (NHC) ligated palladium precatalyst, which can offer high stability and activity.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • PEPPSI-IPr (or similar NHC-Pd precatalyst) (1-3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF, 1,4-dioxane)

Procedure:

  • Follow the general setup procedure as described in Protocol 1, substituting the specified catalyst, base, and solvent.

  • The reaction temperature may vary depending on the reactivity of the aryl halide, typically ranging from room temperature to 100 °C.

  • Monitor the reaction and perform workup and purification as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Impure reagents- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).[15][21]- Increase the reaction temperature.[15]- Purify starting materials.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) source without a pre-reduction step- Ensure thorough degassing of solvents and maintenance of an inert atmosphere.[12]- Use a well-defined Pd(0) precatalyst or ensure complete reduction of a Pd(II) source.
Protodeboronation (Loss of Boronic Acid) - Presence of water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition of Starting Material or Product - High reaction temperature- Incompatible base- Attempt the reaction at a lower temperature, potentially with a more active catalyst.- Screen alternative, milder bases.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of a highly active and sterically appropriate palladium catalyst system. By leveraging modern, well-defined precatalysts in conjunction with bulky, electron-rich phosphine or N-heterocyclic carbene ligands, researchers can effectively overcome the electronic and steric challenges posed by this substrate. Careful optimization of the base, solvent, and reaction temperature, guided by the principles and protocols outlined in this guide, will pave the way for the efficient synthesis of valuable and complex molecular targets.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed December 30, 2025. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024. Accessed December 30, 2025. [Link]

  • Wikipedia. Suzuki reaction. Accessed December 30, 2025. [Link]

  • National Center for Biotechnology Information. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. Accessed December 30, 2025. [Link]

  • American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc. Accessed December 30, 2025. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Accessed December 30, 2025. [Link]

  • Royal Society of Chemistry. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chem. Sci. Accessed December 30, 2025. [Link]

  • National Center for Biotechnology Information. Well-defined nickel and palladium precatalysts for cross-coupling. Accessed December 30, 2025. [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Trans. Accessed December 30, 2025. [Link]

  • American Chemical Society. A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. J. Am. Chem. Soc. Accessed December 30, 2025. [Link]

  • American Chemical Society. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Org. Lett. Accessed December 30, 2025. [Link]

  • National Center for Biotechnology Information. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Accessed December 30, 2025. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025. Accessed December 30, 2025. [Link]

  • Taylor & Francis Online. Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Published February 8, 2021. Accessed December 30, 2025. [Link]

  • DSpace@MIT. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Accessed December 30, 2025. [Link]

  • American Chemical Society. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. J. Org. Chem. Accessed December 30, 2025. [Link]

  • American Chemical Society. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. J. Org. Chem. Published September 2, 2019. Accessed December 30, 2025. [Link]

  • Royal Society of Chemistry. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chem. Commun. Accessed December 30, 2025. [Link]

  • American Chemical Society. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Accessed December 30, 2025. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Published December 23, 2014. Accessed December 30, 2025. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Published February 6, 2014. Accessed December 30, 2025. [Link]

  • ResearchGate. Selected examples of commercially available palladium(II) precatalysts for cross-coupling reactions. Accessed December 30, 2025. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed December 30, 2025. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Published June 5, 2019. Accessed December 30, 2025. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Published May 3, 2024. Accessed December 30, 2025. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Published July 9, 2021. Accessed December 30, 2025. [Link]

  • MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Published January 29, 2023. Accessed December 30, 2025. [Link]

  • American Chemical Society. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett. Published August 18, 2016. Accessed December 30, 2025. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Published October 2, 2018. Accessed December 30, 2025. [Link]

  • ResearchGate. Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. a. Accessed December 30, 2025. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? Published July 7, 2014. Accessed December 30, 2025. [Link]

  • American Chemical Society. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Org. Lett. Accessed December 30, 2025. [Link]

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Application Notes and Protocols: Solvent Systems for (3-(2-Nitrophenoxy)phenyl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] A particularly significant application of this reaction is the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and advanced materials.[2] This guide focuses on the cross-coupling of (3-(2-Nitrophenoxy)phenyl)boronic acid, a substrate of interest for the synthesis of complex heterocyclic structures, such as dibenzoxazepines, which are of considerable interest in medicinal chemistry.[3][4]

The presence of the nitrophenoxy group introduces specific electronic and steric challenges that necessitate careful optimization of reaction conditions, with the choice of solvent system being a critical determinant of success. This document provides an in-depth analysis of solvent selection, detailed experimental protocols, and the underlying mechanistic principles to guide researchers in achieving optimal outcomes for this challenging yet valuable transformation.

The Critical Role of the Solvent System in Suzuki-Miyaura Cross-Coupling

The solvent in a palladium-catalyzed cross-coupling reaction is far from a passive medium; it actively influences nearly every aspect of the catalytic cycle.[5][6][7] Its physicochemical properties—such as polarity, polarizability, and hydrogen-bonding capabilities—can dictate reagent and catalyst solubility, stabilize intermediates, and modulate the activity of bases.[6][7] For a substrate like this compound, where both steric hindrance and the electronic effects of the nitro group are at play, the solvent's role is even more pronounced.

Key functions of the solvent in this context include:

  • Catalyst Stability and Activity: Solvents can coordinate with the palladium center, competing with ligands and influencing the stability and reactivity of the active catalytic species.[6][7]

  • Reagent Solubility: Ensuring the solubility of the boronic acid, the aryl halide coupling partner, and the base is fundamental for a homogeneous reaction mixture and efficient mass transport.

  • Influence on Reaction Rate and Selectivity: The polarity of the solvent can significantly affect the rates of the oxidative addition and reductive elimination steps. In some cases, solvent choice can even alter the chemoselectivity of the reaction when multiple reactive sites are present.[8][9]

  • Base Efficacy: The solvent can modulate the strength and effectiveness of the base required to activate the boronic acid for transmetalation.[6]

Recommended Solvent Systems: A Comparative Analysis

Based on extensive literature precedent for Suzuki-Miyaura couplings, including those with sterically hindered or electronically demanding substrates, several solvent systems are recommended for the cross-coupling of this compound.[10] The choice among them will depend on the specific aryl halide coupling partner and the desired reaction temperature.

Solvent SystemKey CharacteristicsTypical Temperature Range (°C)Notes and Considerations
Toluene/Water (e.g., 10:1) Biphasic system. Water facilitates the dissolution and activity of inorganic bases. Toluene solubilizes organic reagents and the catalyst.80 - 110A classic and often robust choice. The water phase is crucial for the efficacy of bases like K₂CO₃ or K₃PO₄.[11]
1,4-Dioxane/Water A polar aprotic/aqueous mixture. Dioxane is a good solvent for a wide range of organic compounds.80 - 110Frequently used and effective. Note that 1,4-dioxane is a suspected carcinogen and should be handled with appropriate care.
N,N-Dimethylformamide (DMF) A polar aprotic solvent with a high boiling point. Excellent solubilizing power for a variety of reagents.100 - 150Often used for challenging couplings that require higher temperatures.[7] Can sometimes lead to side reactions or catalyst deactivation.
Tetrahydrofuran (THF) A polar aprotic ether solvent. Lower boiling point than toluene or dioxane.Room Temp - 66Suitable for reactions that proceed at lower temperatures. Its lower boiling point limits the accessible temperature range for less reactive substrates.
2-Methyl-THF (2-MeTHF) A greener alternative to THF and other traditional solvents.[12]60 - 100Offers similar properties to THF but with a higher boiling point and is derived from renewable resources.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.

Protocol 1: Toluene/Water System with Conventional Heating

This protocol is a robust starting point for many aryl bromide coupling partners.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene (anhydrous, degassed)

  • Water (deionized, degassed)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), heating mantle, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst oxidation.[1][11]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene (to achieve a ~0.1 M concentration of the aryl bromide) followed by degassed water (1/10th the volume of toluene) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the biphasic mixture vigorously to ensure effective mixing.

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dioxane/Water System with Microwave Irradiation

Microwave heating can often accelerate reaction times and improve yields for challenging couplings.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Microwave reaction vessel with a stir bar, microwave reactor.

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable reaction concentration (e.g., 0.2 M).

  • Microwave Irradiation: Securely cap the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120-150 °C for 15-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps outlined in Protocol 1.

Visualizing the Process

Experimental Workflow

The general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is depicted below. This systematic approach is crucial for reproducibility and success.

G reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) setup 2. Assemble Glassware (Schlenk Flask, Stir Bar) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat & Stir (Conventional or Microwave) solvent->heat monitor 6. Monitor Reaction (TLC, LC-MS) heat->monitor workup 7. Quench & Work-up monitor->workup Upon Completion purify 8. Purify Product (Column Chromatography) workup->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

The Catalytic Cycle

Understanding the catalytic cycle provides insight into the role of each component and aids in troubleshooting. The choice of solvent can influence the kinetics of each step in this cycle.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 Ar¹-X transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² pd_complex1->pd_complex2 [Ar²B(OH)₃]⁻ pd_complex2->pd0 Ar¹-Ar² reductive_elimination Reductive Elimination boronic_acid Ar²B(OH)₂ activated_boronic [Ar²B(OH)₃]⁻ boronic_acid->activated_boronic Base (e.g., K₃PO₄) + H₂O

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the temperature (if using a lower boiling point solvent, switch to a higher boiling one like DMF or toluene). Ensure the inert atmosphere was rigorously maintained and that the reagents and solvents were anhydrous and properly degassed. Increasing catalyst or ligand loading may also be beneficial.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction, particularly at higher temperatures or with prolonged reaction times in the presence of water. Using anhydrous conditions or minimizing reaction time can mitigate this.

  • Homocoupling of Boronic Acid: This side product can form, especially at higher catalyst loadings or if the oxidative addition step is slow. Optimizing the catalyst/ligand system can help.

  • Poor Solubility: If reagents do not fully dissolve, consider switching to a solvent with higher solubilizing power, such as DMF or NMP, or increasing the solvent volume.

Conclusion

The selection of an appropriate solvent system is a paramount consideration for the successful Suzuki-Miyaura cross-coupling of this compound. The interplay between solvent polarity, temperature, and the nature of the base and catalyst dictates the efficiency, yield, and purity of the desired product. The protocols and insights provided herein offer a robust framework for researchers to approach this challenging transformation with a higher probability of success. As with any chemical reaction, empirical optimization based on the specific coupling partners is key to unlocking the full synthetic potential of this powerful reaction.

References

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.).
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (n.d.). Current Organic Chemistry.
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025).
  • Metal Catalyzed Coupling/Carbonylative Cyclizations for Accessing Dibenzodiazepinones: An expedient route to Clozapine and other. (2023). Beilstein Archives.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. (n.d.). BenchChem.
  • Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs. (n.d.).
  • Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides. (2024). Organic & Biomolecular Chemistry.
  • Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. (n.d.). Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. (n.d.). BenchChem.
  • Effect of solvent on the Suzuki reaction. (n.d.).
  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Effects of temperature and solvent in Suzuki reactions of phenylboronic... (n.d.).
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). MilliporeSigma.
  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube.
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Competing experiments in the Suzuki–Miyaura cross coupling reaction;. (n.d.).

Sources

Application Note: (3-(2-Nitrophenoxy)phenyl)boronic acid as a Versatile Diaryl Ether Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of (3-(2-Nitrophenoxy)phenyl)boronic acid (CAS: 1072945-95-9). While boronic acids are foundational reagents in modern synthetic chemistry, this specific molecule offers a unique trifunctional architecture: a boronic acid for palladium-catalyzed cross-coupling, a diaryl ether core common in bioactive molecules, and a strategically placed nitro group that serves as a versatile synthetic handle for further elaboration. We present detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions and subsequent functionalization, explaining the causality behind experimental choices to empower rational drug design and synthesis.

Introduction: The Strategic Value of Arylboronic Acids in Drug Discovery

Boronic acids and their derivatives are indispensable tools in medicinal chemistry, primarily due to their stability, functional group tolerance, and utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1][2] The transformative impact of this functional group is exemplified by the FDA-approved proteasome inhibitor Bortezomib, which validated boron-containing compounds as viable therapeutics.[3][4][5]

This compound is a sophisticated building block designed for multi-step synthetic campaigns. Its structure is notable for three key features:

  • The Boronic Acid Moiety: Enables the direct installation of the 3-(2-nitrophenoxy)phenyl scaffold onto various aromatic and heteroaromatic systems.

  • The Diaryl Ether Core: This structural motif is prevalent in numerous biologically active compounds, providing a balance of rigidity and conformational flexibility.

  • The Nitro Group: An electron-withdrawing group that influences the reactivity of the adjacent phenyl ring and, more importantly, serves as a precursor to an amine, opening extensive avenues for derivatization.[6]

This guide will focus on the primary application of this reagent—its use in Suzuki-Miyaura coupling—and the subsequent strategic reduction and functionalization of the nitro group to generate libraries of complex molecules for screening and lead optimization.

Compound Profile and Handling

Before proceeding with experimental work, it is crucial to understand the physicochemical properties and safety considerations for this compound.

PropertyValueSource
CAS Number 1072945-95-9[7]
Molecular Formula C₁₂H₁₀BNO₅Inferred
Molecular Weight 258.02 g/mol Inferred
Appearance Typically an off-white to yellow solid[8]
Storage Store in a cool, dry place under an inert atmosphere. Boronic acids can undergo dehydration to form boroxines.[9]

Safety & Handling:

  • Causes skin and serious eye irritation. May cause respiratory irritation.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the synthesis of complex biaryl structures.[11][12] The protocol below is a representative procedure for coupling this compound with a generic aryl bromide.

Rationale of Component Selection
  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is standard. The choice of ligand (e.g., SPhos, XPhos) can be critical for coupling with challenging substrates like aryl chlorides.[11]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[11][13] Inorganic bases like K₂CO₃ or Cs₂CO₃ are common and tolerate a wide range of functional groups.

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is often used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate. Anhydrous conditions can also be employed depending on the specific catalyst system.

Detailed Experimental Protocol

Objective: To synthesize 1-bromo-4-(3'-(2''-nitrophenoxy)-[1,1'-biphenyl]-3-yl)benzene.

Materials:

Reagent CAS Number Amount Moles (mmol) Equiv.
This compound 1072945-95-9 258 mg 1.0 1.0
1-Bromo-4-iodobenzene (Aryl Halide) 589-87-7 339 mg 1.2 1.2
Pd(PPh₃)₄ (Catalyst) 14221-01-3 35 mg 0.03 0.03
Potassium Carbonate (Base) 584-08-7 414 mg 3.0 3.0
1,4-Dioxane (Solvent) 123-91-1 8 mL - -

| Deionized Water (Solvent) | 7732-18-5 | 2 mL | - | - |

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This step is critical to prevent oxidative degradation of the Pd(0) catalyst.[6]

  • Solvent Addition: Add the degassed solvents (8 mL of 1,4-Dioxane and 2 mL of water) via syringe under a positive pressure of inert gas.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (boronic acid) is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids: Boronic Acid, Aryl Halide, Catalyst, Base B 2. Create Inert Atmosphere: Evacuate & Backfill (3x Ar/N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 90 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X ArPd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-X Ar-X Ox. Add. Oxidative Addition Ar-Pd(II)-Ar' ArPd(II)(Ar')L2 Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation B(OR)2-Ar' [Ar'B(OH)3]⁻ Base Base (OH⁻) Transmetal. Transmetalation Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Red. Elim. Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Downstream Functionalization: Unlocking Chemical Diversity

The true potential of this compound in medicinal chemistry is realized in the steps following the initial coupling. The nitro group is a robust placeholder that can be converted into a nucleophilic amine, providing a key attachment point for introducing diverse side chains to explore structure-activity relationships (SAR).

Protocol: Nitro Group Reduction

Objective: To reduce the nitro-biaryl product to its corresponding aniline derivative.

Rationale: Several methods exist for nitro reduction. Catalytic hydrogenation (H₂, Pd/C) is clean but may not be suitable if other reducible functional groups are present. Metal-acid systems like tin(II) chloride (SnCl₂) or iron powder in acidic media are highly reliable and common in medicinal chemistry workflows.

Materials:

Reagent CAS Number Amount Moles (mmol) Equiv.
Nitro-biaryl Product - 408 mg 1.0 1.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 10025-69-1 1.13 g 5.0 5.0
Ethanol (Solvent) 64-17-5 15 mL - -
Ethyl Acetate (for work-up) 141-78-6 - - -

| Saturated NaHCO₃ (aq.) | - | - | - | - |

Procedure:

  • Setup: Dissolve the nitro-biaryl product (1.0 equiv.) in ethanol (15 mL) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (5.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with ethyl acetate (30 mL). Carefully add saturated aqueous NaHCO₃ solution dropwise until the pH is ~8 (cessation of gas evolution).

  • Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be used directly or purified by chromatography if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the strategic value of this building block, from the initial Suzuki coupling through nitro reduction and subsequent derivatization (e.g., amide formation), a common tactic in drug discovery programs.

G A This compound + Ar-X B Suzuki-Miyaura Coupling [Pd Catalyst, Base] A->B Step 1 C Nitro-Diaryl Ether Product B->C D Nitro Group Reduction [SnCl2 or H2, Pd/C] C->D Step 2 E Amino-Diaryl Ether Intermediate D->E F Further Derivatization (e.g., Acylation with R-COCl) E->F Step 3 G Final Bioactive Candidate (Amide Library) F->G

Caption: Strategic synthetic pathway using the title compound.

Conclusion

This compound is more than a simple coupling reagent; it is a strategically designed building block for efficient synthesis of complex molecular architectures. Its diaryl ether core, coupled with the latent reactivity of the nitro group, provides a powerful platform for generating diverse libraries of compounds. The protocols and rationale presented herein offer a robust framework for medicinal chemists to leverage this reagent in their drug discovery efforts, enabling the rapid exploration of chemical space and the development of novel therapeutic candidates.

References

  • Kralova, J., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. MedChemComm. Available at: [Link]

  • PubChem. 3-Nitrophenylboronic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]

  • G. da Cruz, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate. Available at: [Link]

  • G. da Cruz, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available at: [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. Available at: [Link]

  • ResearchGate. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. Available at: [Link]

  • Molbase. 3-nitrophenylboronic acid - 13331-27-6. Available at: [Link]

  • G. da Cruz, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • G. da Cruz, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Google Patents. CN104788484A - Synthetic method of 2-nitro phenyl boric acid.
  • Carroll College Library & Learning Commons. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]

Sources

Synthesis of Functionalized Biaryl Compounds Using (3-(2-Nitrophenoxy)phenyl)boronic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Biaryls and the Suzuki-Miyaura Reaction

The biaryl motif is a privileged scaffold, forming the core structural backbone of numerous pharmaceuticals, natural products, and advanced functional materials.[1][2][3] Their prevalence in drug discovery is notable, with applications ranging from anti-inflammatory and analgesic agents to antihypertensive and antiviral drugs.[3][4][5] Consequently, the development of robust and versatile synthetic methods to construct the pivotal C(sp²)–C(sp²) bond is of paramount importance in medicinal chemistry and materials science.[3][4]

Among the array of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone technology.[6][7] Awarded the 2010 Nobel Prize in Chemistry, this reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the use of boronic acids, which are generally stable, commercially available, and possess low toxicity compared to other organometallic reagents.[6][8]

This application note provides a detailed guide to the synthesis of biaryl compounds using a specialized building block, (3-(2-Nitrophenoxy)phenyl)boronic acid . The presence of the nitrophenoxy group offers a valuable handle for subsequent chemical modifications, allowing for the rapid generation of molecular diversity—a critical advantage in drug development programs. We will detail the core mechanistic principles, provide a robust experimental protocol, and discuss key parameters for reaction optimization.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]

  • Transmetalation: In the presence of a base, the organoboron species (Ar²-B(OH)₂) forms a boronate complex, which then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-di-aryl complex.[10] The base is crucial for activating the boronic acid.[7]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Ar1-Pd(II)-X Oxidative Addition Complex Ar¹-Pd(II)(L₂)X Pd(0)L2->Ar1-Pd(II)-X Oxidative Addition + Ar¹-X Ar1-Pd(II)-Ar2 Di-aryl Complex Ar¹-Pd(II)(L₂)Ar² Ar1-Pd(II)-X->Ar1-Pd(II)-Ar2 Transmetalation + Ar²-B(OH)₂ + Base Ar1-Pd(II)-Ar2->Pd(0)L2 Reductive Elimination Ar1-Ar2 Biaryl Product Ar¹-Ar² Ar1-Pd(II)-Ar2->Ar1-Ar2 Product Release caption Fig. 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide. Reaction conditions may require optimization for different substrates.[7]

Materials and Reagents
ReagentCAS NumberM.W.Typical Quantity (1.0 mmol scale)Notes
Aryl Bromide (Ar-Br)Substrate-dependent-1.0 mmol, 1.0 equivEnsure high purity.
This compound1072945-95-9259.02 g/mol 311 mg, 1.2 equivKey reagent.[11]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 4.5 mg, 2 mol%Pre-catalyst, generates Pd(0) in situ.[6]
SPhos (Ligand)657408-07-6410.47 g/mol 16.4 mg, 4 mol%Bulky phosphine ligand, enhances reactivity.[6]
Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol 425 mg, 2.0 equivBase. Anhydrous is preferred.
Toluene108-88-392.14 g/mol 5 mLAnhydrous, degassed solvent.
Water7732-18-518.02 g/mol 0.5 mLDegassed.
Ethyl Acetate141-78-688.11 g/mol ~50 mLFor extraction.
Brine (Saturated NaCl)7647-14-558.44 g/mol ~20 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As neededDrying agent.
Silica Gel7631-86-9-As neededFor column chromatography.
Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[6]

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.[6]

Reaction Execution: 4. Using syringes, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask. 5. Place the flask in a preheated oil bath set to 100 °C. 6. Stir the reaction mixture vigorously. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 24 hours.[6]

Work-up and Purification: 7. Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. 8. Add deionized water (10 mL) to the reaction mixture and transfer the contents to a separatory funnel. 9. Extract the aqueous layer with ethyl acetate (3 x 15 mL).[6] 10. Combine the organic layers and wash with brine (20 mL) to remove residual water and inorganic salts.[12] 11. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. 12. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.[13]

Characterization: 13. Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. ¹¹B NMR can also be used to characterize any remaining boronic acid species.[14]

Caption: Step-by-step workflow for the synthesis and isolation of biaryls.

Reaction Optimization: Causality of Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[6] Optimizing these parameters is often necessary to achieve high yields, especially with challenging substrates.[15]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Rationale / Causality
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100HighStandard: A robust, general-purpose condition set. SPhos is an electron-rich, bulky ligand that promotes both oxidative addition and reductive elimination.[6]
2Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90VariableAlternative Catalyst: A classic Pd(0) source. May be less active for challenging substrates compared to modern ligand systems.[7]
3PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF110HighFor Hindered Substrates: Dppf is a chelating ligand that stabilizes the catalyst. Cs₂CO₃ is a stronger, more soluble base that can accelerate transmetalation.[16]
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O80ModerateMilder Conditions: Lower temperature and a weaker base may improve functional group tolerance but can lead to slower reaction rates or lower conversion.
5Pd(OAc)₂ (0.5)-K₃PO₄ (2)H₂ORTLowLigand-Free/Green: Ligand-free systems can work but are often less efficient and substrate-dependent. Room temperature is often insufficient.[13][17]

Safety and Handling

  • Palladium Catalysts: Palladium compounds are precious metals and can be toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, dioxane, and DMF are flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Bases: Potassium phosphate, potassium carbonate, and cesium carbonate are irritants. Avoid creating dust.

  • Inert Atmosphere: The use of an inert gas is critical as the active Pd(0) catalyst can be oxidized by air, leading to deactivation and lower yields.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds.[12] This application note provides a reliable and detailed protocol for utilizing This compound as a versatile building block. The procedure is robust, but the provided optimization table highlights the key variables that can be tuned to maximize yields for specific substrate pairings. By following this guide, researchers can efficiently synthesize complex, functionalized biaryls, accelerating discovery programs in pharmaceuticals and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Al-Masum, M. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 203–215. [Link]

  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Windsor Scholarship at UWindsor. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2019). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Thomas, A. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. (2021). Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]

  • Sau, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications, 13, 3968. [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • ResearchGate. (2021). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Royal Society of Chemistry. (2021). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link]

  • ACS Publications. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]

  • ResearchGate. (2024). Examples of biaryl structure applications. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • National Institutes of Health. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

  • Wikipedia. Boronic acid. [Link]

  • PubChem. 3-Nitrophenylboronic Acid. [Link]

  • Google Patents. (2015). Synthetic method of 2-nitro phenyl boric acid.
  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • SpectraBase. 2,4,6-TRIPHENYLPHENYL-BORONIC-ACID. [Link]

Sources

Application Notes & Protocols: Navigating the Catalytic Cycle of Suzuki-Miyaura Reactions with Sterically Demanding Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in a Cornerstone Reaction

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1][2] Its application is extensive, particularly in the pharmaceutical and materials science industries, where the construction of complex biaryl structures is paramount.[2][3]

However, the elegance of this palladium-catalyzed transformation is significantly challenged when dealing with sterically hindered substrates. Specifically, the presence of substituents at the ortho position of the boronic acid partner introduces a formidable steric barrier. This impediment can dramatically decrease reaction rates, lower yields, and necessitate specialized catalytic systems to achieve the desired transformation.[4][5][6] This guide provides an in-depth analysis of the mechanistic hurdles posed by ortho-substituted boronic acids and details the advanced catalyst systems and protocols developed to overcome these challenges.

The Archetypal Suzuki-Miyaura Catalytic Cycle

To appreciate the difficulties introduced by steric bulk, one must first understand the fundamental steps of the standard catalytic cycle. The reaction is generally accepted to proceed through three key stages involving a palladium catalyst.

  • Oxidative Addition : The cycle initiates with the oxidative addition of an organohalide (Ar¹-X) to a low-valent Pd(0) complex. This forms a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[2][4]

  • Transmetalation : This is often the rate-determining step. The organic moiety from the organoboron reagent (Ar²-B(OR)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then facilitates the ligand exchange onto the palladium atom.[4][7]

  • Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the Pd(II) center. This forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]

Standard Suzuki-Miyaura Cycle Pd0 LₙPd(0) OA_intermediate L₂Pd(II)(Ar¹)(X) Pd0->OA_intermediate Oxidative Addition (+ Ar¹-X) TM_intermediate L₂Pd(II)(Ar¹)(Ar²) OA_intermediate->TM_intermediate Transmetalation (+ Ar²-B(OR)₂ / Base) TM_intermediate->Pd0 Product Ar¹-Ar² TM_intermediate->Product Reductive Elimination Modified Suzuki Cycle for Hindered Substrates Pd0 L₁Pd(0) (Bulky Ligand) OA_intermediate LPd(II)(Ar¹)(X) Pd0->OA_intermediate Fast Oxidative Addition TM_intermediate LPd(II)(Ar¹)(ortho-Ar²) OA_intermediate->TM_intermediate Sterically-Enabled Transmetalation TM_intermediate->Pd0 Product Ar¹-(ortho-Ar²) TM_intermediate->Product Reductive Elimination note Bulky ligand (L) creates space, facilitating coupling of hindered ortho-Ar². TM_intermediate->note

Caption: The role of bulky ligands in facilitating hindered couplings.

Data Presentation: Catalyst Systems for Hindered Couplings

The choice of ligand is critical and substrate-dependent. Below is a summary of highly effective ligands for challenging Suzuki-Miyaura reactions.

Ligand NameStructure TypeKey Features & Typical Applications
XPhos DialkylbiarylphosphineGeneral purpose, highly active for a broad range of aryl chlorides and sterically hindered substrates. [2]
SPhos DialkylbiarylphosphineExcellent for heteroaryl couplings and demonstrated utility in one-pot borylation/coupling sequences. [2]
RuPhos DialkylbiarylphosphineOften shows high reactivity at lower temperatures for hindered biaryl synthesis.
BI-DIME Chiral Diene-basedSpecifically developed for synthesizing extremely hindered biaryls, including tetra-ortho-substituted systems. [6][9]
CataCXium® A Palladacycle PrecatalystEffective for specific substrates like unprotected ortho-bromoanilines where ligand coordination might be complex. [3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Isopropylphenylboronic Acid and 2-Bromo-m-xylene

This protocol provides a representative method for the coupling of two sterically demanding partners, adapted from methodologies proven effective for such transformations. [6][9]

Materials and Equipment
  • Reactants : 2-Bromo-m-xylene, 2-Isopropylphenylboronic acid

  • Catalyst System : Palladium(II) Acetate (Pd(OAc)₂), SPhos ligand

  • Base : Potassium Phosphate, tribasic (K₃PO₄)

  • Solvent : Toluene (anhydrous)

  • Equipment : Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, nitrogen or argon gas line, standard glassware for workup, silica gel for column chromatography.

Experimental Workflow Diagram

Experimental Workflow A 1. Setup & Inerting (Oven-dried flask under N₂/Ar) B 2. Reagent Addition (Add solids: Aryl Bromide, Boronic Acid, K₃PO₄, SPhos, Pd(OAc)₂) A->B C 3. Degas & Reflux (Add Toluene, degas, heat to reflux ~110°C) B->C D 4. Reaction Monitoring (TLC or GC-MS until starting material is consumed) C->D E 5. Work-up (Cool, filter, extract with organic solvent) D->E F 6. Purification (Dry organic layer, concentrate, purify by column chromatography) E->F

Caption: Step-by-step workflow for a hindered Suzuki-Miyaura coupling.

Step-by-Step Procedure

Safety Note : Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction Setup :

    • Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.

    • To the flask, add 2-bromo-m-xylene (1.0 mmol, 1.0 equiv), 2-isopropylphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition :

    • In a glovebox or under a positive flow of inert gas, add the SPhos ligand (0.02 mmol, 2 mol%) and palladium(II) acetate (0.01 mmol, 1 mol%).

    • Note: Using a pre-formed palladacycle precatalyst can sometimes offer greater consistency and air stability.

  • Solvent Addition and Degassing :

    • Add anhydrous toluene (5 mL) via syringe.

    • Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction Execution :

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction vigorously for 12-24 hours.

  • Monitoring :

    • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS to confirm the consumption of the limiting reagent (2-bromo-m-xylene).

  • Work-up :

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the base and palladium residues. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tetra-ortho-substituted biaryl product.

Conclusion

The successful execution of Suzuki-Miyaura cross-couplings with ortho-substituted boronic acids is a testament to the power of mechanistic understanding and rational catalyst design. While steric hindrance presents a significant kinetic barrier, primarily by impeding the transmetalation step, the development of bulky and electron-rich phosphine ligands has transformed this challenge into a routinely achievable synthesis. By promoting the formation of highly reactive, monoligated palladium intermediates, these advanced catalytic systems create the necessary steric and electronic environment to couple even the most demanding substrates. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to confidently approach and succeed in the synthesis of sterically congested biaryl compounds.

References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. arXiv. [Link]

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Applications of Nitrophenylboronic Acids in the Development of Bioactive Molecules: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Nitrophenylboronic Acid Scaffold

Nitrophenylboronic acids (NPBAs) have emerged as a remarkably versatile class of molecules in the realm of bioactive compound development. The unique electronic properties conferred by the nitro group, coupled with the inherent reactivity of the boronic acid moiety, create a scaffold that is exquisitely sensitive to its chemical environment. This dual functionality allows for the rational design of molecules with tailored applications, ranging from highly selective sensors for biologically relevant analytes to sophisticated drug delivery systems and potent enzyme inhibitors.

The electron-withdrawing nature of the nitro group significantly influences the Lewis acidity of the boron atom, thereby modulating the pKa of the boronic acid. This, in turn, fine-tunes its affinity and kinetics for diol binding, a fundamental interaction exploited in saccharide sensing. Furthermore, the nitro group itself is a versatile functional handle. Its susceptibility to reduction under hypoxic conditions provides a trigger for targeted drug release in tumor microenvironments. This guide provides an in-depth exploration of the applications of NPBAs, complete with detailed protocols and field-proven insights to empower researchers in their quest to develop novel bioactive molecules.

I. Nitrophenylboronic Acids as Chemoselective Probes for Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are key signaling molecules involved in a myriad of physiological and pathological processes. The development of selective probes to detect specific ROS within complex biological milieu is of paramount importance. Nitrophenylboronic acids have proven to be highly effective in the design of chemoselective probes for hydrogen peroxide (H₂O₂), a crucial second messenger.

Causality of Experimental Design: The Peroxyboronate Rearrangement

The sensing mechanism is predicated on a highly specific and irreversible oxidative dearomatization reaction. In the presence of H₂O₂, the nitrophenylboronic acid undergoes a rapid transformation to the corresponding nitrophenol. This reaction is highly selective for H₂O₂ over other ROS, such as superoxide or hydroxyl radicals. The resulting nitrophenol exhibits distinct spectrophotometric or fluorometric properties, providing a robust readout for H₂O₂ detection. The choice of the isomeric position of the nitro group (ortho, meta, or para) can influence the reaction kinetics and the spectral properties of the resulting nitrophenol, allowing for the fine-tuning of the probe's characteristics.

Experimental Workflow: H₂O₂ Detection

H2O2_Detection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_probe Prepare NPBA Stock Solution mix Mix NPBA with H₂O₂ or Sample prep_probe->mix prep_h2o2 Prepare H₂O₂ Standard Solutions prep_h2o2->mix prep_buffer Prepare Reaction Buffer (e.g., PBS, pH 7.4) prep_buffer->mix incubate Incubate at Controlled Temperature mix->incubate measure Measure Absorbance or Fluorescence incubate->measure analyze Generate Standard Curve & Quantify H₂O₂ measure->analyze Saccharide_Sensing NPBA_Fluorophore NPBA-Fluorophore (Low Fluorescence) Complex NPBA-Saccharide Complex (High Fluorescence) NPBA_Fluorophore->Complex + Saccharide Saccharide Saccharide (e.g., Glucose) Complex->NPBA_Fluorophore - Saccharide Drug_Release_Workflow cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis prep_np Synthesize Drug-Loaded NPBA Nanoparticles dialysis Dialyze Nanoparticles in Release Media prep_np->dialysis prep_media Prepare Release Media (± Nitroreductase) prep_media->dialysis sampling Collect Aliquots at Time Intervals dialysis->sampling quantify Quantify Released Drug (e.g., HPLC, UV-Vis) sampling->quantify plot Plot Cumulative Release vs. Time quantify->plot

Caption: Workflow for evaluating redox-responsive drug release from NPBA-based nanoparticles.

Protocol 3: Evaluation of Redox-Responsive Drug Release from NPBA-Functionalized Nanoparticles

This protocol outlines a dialysis-based method to assess the release of a model drug from redox-responsive nanoparticles.

Materials:

  • Drug-loaded NPBA-functionalized nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitroreductase enzyme

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Preparation of Release Media:

    • Prepare two sets of release media: PBS (pH 7.4) and PBS (pH 7.4) containing a specific concentration of nitroreductase.

  • Dialysis Setup:

    • Disperse a known amount of the drug-loaded nanoparticles in a small volume of PBS.

    • Transfer the nanoparticle suspension into a pre-wetted dialysis bag.

    • Place the sealed dialysis bag into a larger container with a known volume of the release medium (with and without nitroreductase).

  • Release Study:

    • Incubate the setup at 37°C with gentle agitation.

    • At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification of Released Drug:

    • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry, or fluorescence spectroscopy).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative drug release versus time for both conditions (with and without nitroreductase) to visualize the redox-responsive release profile.

Self-Validation: A control experiment using non-redox-responsive nanoparticles should be performed to demonstrate the specificity of the release mechanism. The stability of the drug in the release medium should also be confirmed.

[1][2][3][4][5][6]#### Quantitative Data: Drug Loading and Release

The efficiency of drug encapsulation and the kinetics of its release are critical parameters for a drug delivery system.

Nanoparticle SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Release ConditionsCumulative Release (%)Reference
Phenylboronic acid-functionalized nanoparticlesEmodin2.178pH 5.0, 7 h~90
Phenylboronic acid-functionalized nanoparticlesEmodin2.178pH 7.4, 24 h<70
PTX/PBA NPsPaclitaxelN/AHighpH 5.5, 96 h>60
PTX/PBA NPsPaclitaxelN/AHighpH 7.4, 96 h~20

IV. Nitrophenylboronic Acids as Enzyme Inhibitors

The ability of the boronic acid moiety to form a stable, yet reversible, covalent bond with the catalytic serine residue in serine proteases has positioned boronic acids as a privileged scaffold in the design of potent enzyme inhibitors. T[7][8][9]he nitrophenyl group can be used to modulate the electronic properties of the boronic acid and to introduce additional interactions with the enzyme's active site.

Causality of Experimental Design: Mimicking the Tetrahedral Intermediate

During the hydrolysis of a peptide bond by a serine protease, a high-energy tetrahedral intermediate is formed. The trigonal planar boronic acid can readily accept a nucleophilic attack from the catalytic serine, forming a tetrahedral boronate adduct that mimics this transition state. This stable complex effectively blocks the enzyme's active site, leading to potent inhibition.

Signaling Pathway: Proteasome Inhibition

Proteasome_Inhibition cluster_pathway Ubiquitin-Proteasome Pathway Ub_Protein Ubiquitinated Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation NPBA_Inhibitor NPBA-based Inhibitor NPBA_Inhibitor->Proteasome Inhibits

Sources

Application Notes & Protocols: Protecting Group Strategies for Reactions with (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity Landscape of a Multifunctional Reagent

(3-(2-Nitrophenoxy)phenyl)boronic acid is a versatile reagent in modern organic synthesis, particularly in the construction of complex biaryl structures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of three key functional motifs: the reactive boronic acid, the electron-withdrawing nitrophenoxy group, and the ether linkage that connects the two aromatic rings. However, this trifecta of functionality also presents unique challenges in reaction design, often necessitating a carefully considered protecting group strategy to achieve the desired chemoselectivity.

The boronic acid moiety is susceptible to various side reactions, including protodeboronation and the formation of boroxines (trimeric anhydrides).[2] The nitro group, while often a desired feature in the final product, is a strong electron-withdrawing group that can influence the reactivity of the boronic acid and the aromatic rings.[3][4] Furthermore, under certain reductive conditions, the nitro group itself can be a reactive center.[5][6][7]

This guide provides an in-depth analysis of protecting group strategies tailored for reactions involving this compound. We will explore the rationale behind protecting the boronic acid, discuss the most effective protecting groups, and provide detailed protocols for their installation and removal. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently employ this valuable reagent in their synthetic endeavors.

The Boronic Acid Moiety: A Double-Edged Sword

While essential for cross-coupling, the free boronic acid can be problematic. Its Lewis acidic nature and propensity to form trimeric boroxines can complicate purification and lead to inconsistent reactivity.[2] Therefore, protection of the boronic acid is often the first and most critical consideration.

Why Protect the Boronic Acid?
  • Enhanced Stability: Protected boronic acids, typically as boronate esters, are generally more stable to air and moisture, and are often crystalline solids that are easier to handle and purify by chromatography.[2][8][9]

  • Prevention of Side Reactions: Protection minimizes undesired side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling, where two molecules of the boronic acid couple with each other.[10][11]

  • Controlled Reactivity: Certain protecting groups, like N-methyliminodiacetic acid (MIDA), allow for the slow release of the free boronic acid under the reaction conditions, which can be advantageous in complex, multi-step syntheses.[11][12][13]

Strategic Selection of Boronic Acid Protecting Groups

The choice of protecting group depends on the specific reaction conditions and the overall synthetic strategy. An ideal protecting group should be easy to install in high yield, stable to the subsequent reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[14] This concept is central to the principle of orthogonal protection , which allows for the selective removal of one protecting group in the presence of others.[15][16][17][18]

Commonly Employed Boronic Acid Protecting Groups
Protecting GroupStructureKey Features
Pinacol The most widely used protecting group. Forms stable, crystalline esters. Can often be used directly in Suzuki-Miyaura couplings.[2]
N-Methyliminodiacetic Acid (MIDA) Forms highly stable, air- and chromatography-stable boronates. Allows for iterative cross-coupling strategies.[9][11][12][13][19][20][21][22]
1,8-Diaminonaphthalene (dan) Forms very stable boronamides due to intramolecular nitrogen-boron coordination.[2]
Trifluoroborate Salts Highly crystalline and stable to oxidation.[2]

Experimental Protocols

Protocol 1: Protection of this compound as its Pinacol Ester

This protocol describes the formation of this compound pinacol ester, a common and effective method for stabilizing the boronic acid moiety.

Rationale: The reaction of a boronic acid with a diol, such as pinacol, in the presence of a dehydrating agent or with azeotropic removal of water, affords the corresponding boronate ester.[23] Pinacol esters are generally stable enough for purification by column chromatography and can often be used directly in subsequent cross-coupling reactions.[2]

Diagram of the Protection Workflow:

Protection_Workflow reagent This compound reaction Reaction (Azeotropic removal of water) reagent->reaction 1.0 equiv pinacol Pinacol pinacol->reaction 1.1 equiv solvent Solvent (e.g., Toluene) solvent->reaction product This compound pinacol ester workup Workup (Solvent removal, purification) reaction->workup Cool to RT workup->product

Caption: Workflow for the pinacol protection of the boronic acid.

Materials:

  • This compound

  • Pinacol

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Add a sufficient volume of anhydrous toluene to dissolve the starting materials upon heating.

  • Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting boronic acid is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound pinacol ester.

Protocol 2: Deprotection of the Pinacol Ester

While the pinacol ester can often be used directly in Suzuki-Miyaura couplings, some reactions may require the free boronic acid. This protocol outlines a common deprotection method.

Rationale: The deprotection of pinacol boronate esters can be achieved under various conditions, including acidic hydrolysis or transesterification.[2][8][24][25][26] A two-step procedure involving transesterification with diethanolamine followed by hydrolysis is often effective and tolerates a variety of functional groups.[8][26]

Diagram of the Deprotection Workflow:

Deprotection_Workflow start_material This compound pinacol ester step1 Step 1: Transesterification start_material->step1 1.0 equiv dea Diethanolamine dea->step1 1.1 equiv ether Diethyl Ether ether->step1 intermediate DEA-boronate intermediate step2 Step 2: Hydrolysis intermediate->step2 acid Aqueous Acid (e.g., HCl) acid->step2 final_product This compound step1->intermediate Precipitation step2->final_product

Caption: Two-step deprotection of the pinacol boronate ester.

Materials:

  • This compound pinacol ester

  • Diethanolamine

  • Diethyl ether

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

Step 1: Transesterification with Diethanolamine

  • Dissolve the this compound pinacol ester (1.0 equiv) in diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Add diethanolamine (1.1 equiv) to the solution.

  • Stir the mixture at room temperature. A white precipitate of the diethanolamine (DEA) boronate should form.[8][26]

  • Continue stirring until TLC analysis indicates complete consumption of the starting material.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

Step 2: Hydrolysis of the DEA-boronate

  • Suspend the collected DEA-boronate in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Add aqueous hydrochloric acid and stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected this compound.

Considerations for the Nitrophenoxy Moiety

The electron-withdrawing nitro group generally deactivates the aromatic ring to which it is attached towards electrophilic aromatic substitution. However, in the context of palladium-catalyzed cross-coupling reactions, the nitro group can be a viable coupling partner itself under certain conditions.[27][28][29][30] This opens up the possibility of chemoselective couplings.

For most standard Suzuki-Miyaura reactions, the nitro group is a spectator and does not require protection.[10][31][32][33] Its strong electron-withdrawing nature can even be beneficial, potentially influencing the regioselectivity of reactions on the other aromatic ring. However, if the planned synthetic route involves reduction of the nitro group, this transformation should be strategically placed to avoid interference with the boronic acid functionality. If a reduction is necessary in the presence of the boronic acid, protection of the boronic acid is highly recommended.

Orthogonal Protecting Group Strategies in Complex Syntheses

In multi-step syntheses involving other sensitive functional groups, an orthogonal protecting group strategy is crucial.[15][16][17][18] For instance, if the molecule also contains an alcohol that needs to be protected as a silyl ether, the choice of boronic acid protecting group should be one that is stable to the silyl ether deprotection conditions (e.g., fluoride ions). MIDA boronates are known for their exceptional stability to a wide range of reaction conditions, making them an excellent choice for complex syntheses requiring orthogonal protection schemes.[11][12][13][20][22][34]

Logical Relationship of Orthogonal Protection:

Orthogonal_Protection cluster_molecule Multifunctional Molecule cluster_deprotection Selective Deprotection cluster_products Selective Products Boronic_Acid Boronic Acid (Protected as MIDA ester) Deprotect_Alcohol Fluoride Source (e.g., TBAF) Boronic_Acid->Deprotect_Alcohol Stable Deprotect_Boronic_Acid Aqueous Base (e.g., NaOH) Boronic_Acid->Deprotect_Boronic_Acid Stable Boronic_Acid->Deprotect_Boronic_Acid Reactive Alcohol Alcohol (Protected as Silyl ether) Alcohol->Deprotect_Alcohol Reactive Alcohol->Deprotect_Boronic_Acid Stable Alcohol->Deprotect_Boronic_Acid Stable Free_Alcohol Free Alcohol (MIDA ester intact) Deprotect_Alcohol->Free_Alcohol Free_Boronic_Acid Free Boronic Acid (Silyl ether intact) Deprotect_Boronic_Acid->Free_Boronic_Acid

Caption: Orthogonal deprotection of a MIDA-protected boronic acid and a silyl-protected alcohol.

Conclusion

The successful application of this compound in organic synthesis hinges on a thorough understanding of its reactivity and the strategic implementation of protecting groups. Protecting the boronic acid moiety, most commonly as a pinacol or MIDA ester, is a robust strategy to enhance stability, prevent side reactions, and enable controlled reactivity. While the nitrophenoxy group typically does not require protection for Suzuki-Miyaura couplings, its electronic influence and potential for reactivity under other conditions must be considered in the overall synthetic plan. By employing the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of this versatile reagent and unlock its full potential in the synthesis of novel molecules.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Hutton, C. A., et al. (2007). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 72(2), 468-471.
  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). Retrieved from [Link]

  • Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 13(8), 1956–1959. Retrieved from [Link]

  • Hutton, C. A., et al. (2007). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. The Journal of Organic Chemistry, 72(2), 468-471*. Retrieved from [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Groups.
  • Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Advanced Synthesis & Catalysis, 356(8), 1767-1772. Retrieved from [Link]

  • Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates [Doctoral dissertation, University of Illinois at Urbana-Champaign].
  • Singh, A. K., & Kinsey, D. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(82), 12341-12356. Retrieved from [Link]

  • Neliti. (2024). Protecting Groups for Organic Synthesis.
  • Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Advanced Synthesis & Catalysis, 356(8), 1767-1772. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid.
  • Donck, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1956-1959. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]

  • Chem-Station. (2014, February 9). MIDA boronate.
  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent.
  • Taylor, M. S., & Zhu, J. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10466-10475. Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928-2935. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave [Master's thesis, The University of Texas Rio Grande Valley]. Retrieved from [Link]

  • Baggett, A. W., & Liu, S.-Y. (2017). A Boron Protecting Group Strategy for 1,2-Azaborines. Journal of the American Chemical Society, 139(42), 15259–15264. Retrieved from [Link]

  • Radosevich, A. T., et al. (2019). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. Journal of the American Chemical Society, 141(35), 13756-13761. Retrieved from [Link]

  • Wrona-Piotrowicz, A., & Piotrowicz, M. (2022). Denitrative Cross-Couplings of Nitrostyrenes. Molecules, 27(19), 6265. Retrieved from [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Taherpour, S. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC Advances, 13(50), 35057-35073. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Taherpour, S. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. RSC advances, 13(50), 35057–35073. Retrieved from [Link]

  • Donck, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(21), 7144-7147. Retrieved from [Link]

  • Ishida, T., et al. (2008). Kinetic Evidence for High Reactivity of 3-Nitrophenylboronic Acid Compared to Its Conjugate Boronate Ion in Reactions with Ethylene and Propylene Glycols. Inorganic Chemistry, 47(6), 2095-2101. Retrieved from [Link]

  • Hinkes, T., et al. (2018). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Bioorganic & Medicinal Chemistry, 26(12), 3341-3351. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of Suzuki coupling reactions involving the sterically hindered and electron-deficient substrate, (3-(2-Nitrophenoxy)phenyl)boronic acid . As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most common initial checks I should perform?

A1: Low yield with a complex substrate like this is a common challenge. Before making significant changes to the protocol, always verify the fundamentals:

  • Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands have not degraded.[1] Palladium(II) precatalysts can be sensitive, and phosphine ligands are prone to oxidation.[1] Use reagents from freshly opened containers or those stored properly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical.[1] Oxygen can oxidize the active Pd(0) catalyst and promote undesirable side reactions, such as the homocoupling of your boronic acid.[2] Ensure your reaction vessel and solvents are rigorously degassed.[1][3]

  • Solvent and Base Purity: Use high-purity, anhydrous, and degassed solvents.[1] The physical state of the base is also important; ensure it is finely powdered to maximize surface area and reactivity.[4]

Q2: I'm observing significant decomposition of my boronic acid, evidenced by the formation of 1-nitro-2-phenoxybenzene in my crude LC-MS. What is happening and how can I prevent it?

A2: You are likely observing protodeboronation , a common and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] Electron-deficient boronic acids, like the one you are using, are particularly susceptible to this process.[6]

Causality: Protodeboronation can be catalyzed by either acid or base and is often promoted by the presence of water.[5] The strong electron-withdrawing effect of the nitro group makes the ipso-carbon more susceptible to protonolysis.

Mitigation Strategies:

  • Use Milder Bases: Strong bases can accelerate protodeboronation.[7] Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be highly effective.[1][4]

  • Anhydrous Conditions: While some water is often necessary to dissolve the base, excessive water can promote this side reaction. Using a carefully controlled amount of water or switching to a more anhydrous solvent system can help.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][5] These reagents slowly release the active boronic acid into the reaction, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[5][8]

Q3: Does the nitro group on my substrate interfere with the palladium catalyst or participate in side reactions?

A3: The nitro group is a powerful electron-withdrawing group and can significantly influence the reaction. While generally stable under Suzuki conditions, there are two key considerations:

  • Electronic Activation: The nitro group makes the aromatic ring electron-poor. In cases where the nitro-containing moiety is the electrophile (e.g., a nitro-aryl halide), this effect activates the C-X bond towards oxidative addition.[9] While your nitro group is on the boronic acid partner, its electronic influence is a key factor in the substrate's overall reactivity.

  • Potential for Side Reactions: Although less common than with aryl halides, there are reports of the Ar-NO₂ bond itself undergoing oxidative addition to the palladium center, acting as a "pseudo-halide".[9][10][11][12][13] This is more likely at high temperatures with highly active catalysts. If you observe unexpected byproducts, this alternative reaction pathway could be a possibility. Some phosphine ligands can also potentially reduce the nitro group, although this is not typically a major pathway under standard Suzuki conditions.

Q4: What are the best general starting conditions (catalyst, ligand, base, solvent) for a challenging substrate like this compound?

A4: For sterically hindered and electronically challenging substrates, standard conditions using catalysts like Pd(PPh₃)₄ are often insufficient.[14] A more robust starting point is essential.

  • Catalyst System: Use a modern palladium(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that efficiently generates the active Pd(0) species in situ.[4]

  • Ligand: The choice of ligand is critical.[10] Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are required. These ligands facilitate both the oxidative addition and the difficult reductive elimination steps for hindered substrates.[14][15] Excellent choices include SPhos , XPhos , or RuPhos .[4][14]

  • Base: Potassium phosphate (K₃PO₄) is a reliable and mild base that is effective for a wide range of hindered couplings.[14][16]

  • Solvent: Anhydrous, aprotic polar solvents are preferred. A mixture of 1,4-dioxane or 2-MeTHF with a small amount of water is a common and effective choice.[14]

Detailed Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

You have run the reaction for several hours, but TLC or LC-MS analysis shows predominantly unreacted starting materials.

Workflow for Diagnosing Low Conversion

start Low Conversion Observed check_catalyst Is the catalyst/precatalyst fresh and stored properly? start->check_catalyst check_ligand Is the phosphine ligand oxidized? check_catalyst->check_ligand Yes inactive_catalyst Root Cause: Inactive Catalyst/Ligand check_catalyst->inactive_catalyst No check_inert Was the reaction rigorously degassed? check_ligand->check_inert No check_ligand->inactive_catalyst Yes check_inert->inactive_catalyst No suboptimal_conditions Root Cause: Suboptimal Conditions check_inert->suboptimal_conditions Yes re_run_fresh Action: Use fresh catalyst/ligand. Re-run reaction. inactive_catalyst->re_run_fresh optimize_ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). suboptimal_conditions->optimize_ligand optimize_base Action: Switch base (try K₃PO₄). Ensure it is finely powdered. suboptimal_conditions->optimize_base optimize_temp Action: Increase reaction temperature incrementally (e.g., 80°C -> 100°C). suboptimal_conditions->optimize_temp

Caption: Troubleshooting workflow for low reaction conversion.

Possible Cause A: Ineffective Catalyst System

Causality: The combination of steric hindrance from the phenoxy group and the electronic-withdrawing nature of the nitro group makes this a challenging coupling. The oxidative addition of the aryl halide to Pd(0) and the final reductive elimination step can be slow. Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-donating enough to promote these difficult steps effectively.[14]

Solution: Employ a more active catalyst system specifically designed for challenging substrates.

Catalyst/Ligand SystemKey FeaturesWhen to Use
Pd(OAc)₂ / SPhos Highly active, general-purpose system for hindered substrates. SPhos is a bulky, electron-rich Buchwald ligand.[4]Excellent first choice for this substrate.
XPhos Pd G3/G4 Pre-catalyst incorporating a highly active ligand. Offers high stability and efficiency.[4]Ideal for difficult couplings, especially with aryl chlorides.
Pd₂(dba)₃ / RuPhos RuPhos is another effective Buchwald ligand, often successful when others fail.A strong alternative if SPhos or XPhos systems give suboptimal results.
Pd(PPh₃)₄ Classic, all-in-one Pd(0) source.Generally not recommended for this substrate class due to lower activity with hindered partners.[17]
Protocol 1: General Procedure for a Robust Suzuki Coupling
  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water via syringe.

  • Degassing: Subject the heterogeneous mixture to three cycles of freeze-pump-thaw to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[18][19]

Problem 2: Significant Formation of Side Products

Your reaction proceeds, but the desired product is contaminated with significant byproducts, complicating purification and lowering the isolated yield.

Side Product A: Protodeboronation Product (1-nitro-2-phenoxybenzene)

Causality: As discussed in the FAQs, protodeboronation is the protonolysis of the C-B bond.[5] This is a major competing pathway for electron-deficient boronic acids.

Solution: Modify conditions to disfavor the protonolysis pathway.

  • Switch to an Anhydrous System: Protodeboronation often involves water. Try using a strictly anhydrous base and solvent combination.

    • Base: Potassium fluoride (KF) is a weaker base that can be used in anhydrous conditions and is known to activate the boronic acid without strongly promoting protodeboronation.[20]

    • Solvent: Anhydrous THF or 2-MeTHF.

  • Protect the Boronic Acid: Using a boronate ester, such as a pinacol ester (Bpin), is a highly effective strategy. The ester is more stable to protodeboronation, and the active boronic acid is generated slowly in situ.

The Role of the Base in the Catalytic Cycle and Protodeboronation

cluster_suzuki Desired Suzuki Cycle cluster_proto Undesired Protodeboronation boronic_acid Ar-B(OH)₂ activated_boronate [Ar-B(OH)₃]⁻ (Activated Boronate) boronic_acid->activated_boronate Activation base Base (e.g., K₃PO₄) base->activated_boronate transmetalation Transmetalation activated_boronate->transmetalation pd_complex LₙPd(II)-X pd_complex->transmetalation boronic_acid2 Ar-B(OH)₂ protonolysis Protonolysis boronic_acid2->protonolysis proton_source H⁺ Source (e.g., H₂O) proton_source->protonolysis product_proto Ar-H (Side Product) protonolysis->product_proto

Caption: Competing pathways for the boronic acid.

Side Product B: Homocoupling Product

Causality: The formation of a biaryl product derived from two molecules of the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen, which can facilitate a competing palladium-catalyzed oxidative coupling pathway.[1][2]

Solution: Rigorous exclusion of oxygen is the most effective preventative measure.

Protocol 2: Rigorous Solvent Degassing
  • Choose a Suitable Method: For most applications, the "sparging" method is sufficient. For highly sensitive reactions, use the "freeze-pump-thaw" method.

  • Sparging Method: Place the solvent in a Schlenk flask. Insert a long needle or cannula connected to an inert gas line (Argon or Nitrogen) so that it is below the solvent surface. Insert a second, shorter needle through the septum to act as an outlet. Bubble the inert gas through the solvent for 20-30 minutes.

  • Freeze-Pump-Thaw Method: a. Place the solvent in a Schlenk flask with a stir bar and seal it. b. Freeze the solvent completely using a liquid nitrogen bath. c. Once frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes. d. Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely with stirring. You will see bubbles of dissolved gas being released. e. Repeat this cycle at least three times for maximum effectiveness.[1]

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]

  • Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. Wiley Online Library. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. [Link]

  • How resistant are Suzuki couplings to nitro groups? Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. PubMed. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]

  • Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

Sources

Technical Support Center: Challenges with Ortho-Substituted Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into overcoming the unique challenges posed by ortho-substituted phenylboronic acids in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The Core Challenge: Steric Hindrance and Its Consequences

The primary obstacle in coupling ortho-substituted phenylboronic acids is steric hindrance. The substituent at the ortho position physically obstructs the key steps in the catalytic cycle, leading to a cascade of potential problems including low or no yield, and competing side reactions.

Fig. 1: Impact of Ortho-Substituent on Catalytic Cycle OA Oxidative Addition TM Transmetalation (Rate-Limiting Step) OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' SIDE Side Reactions (e.g., Protodeboronation) TM->SIDE Slowdown leads to competing pathways CAT Pd(0) Catalyst RE->CAT PROD Biaryl Product RE->PROD CAT->OA Ar-X SUB ortho-Substituted Boronic Acid SUB->TM Steric Clash!

Caption: Steric hindrance from ortho-substituents primarily slows the transmetalation step.

Troubleshooting Guide: Problem-Oriented Solutions

This section is structured to address the specific experimental issues you are most likely to encounter.

Issue 1: Low to No Product Yield

This is the most common symptom when working with sterically hindered substrates. The reaction stalls because the activation energy for key steps becomes too high for standard conditions.

Question: My Suzuki reaction with a di-ortho-substituted aryl halide and a hindered boronic acid is giving very low yield. What are the primary factors to investigate?

Answer: Low conversion in sterically demanding Suzuki couplings is a frequent challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. Steric hindrance can slow down both the oxidative addition and, more significantly, the transmetalation and reductive elimination steps of the catalytic cycle.[1][2][3]

Causality & Solution:

  • Ineffective Ligand: Standard ligands like triphenylphosphine (PPh₃) are often too small and not electron-donating enough to facilitate the reaction. The key is to use a ligand that is both bulky and electron-rich .

    • Why? Bulky ligands promote the formation of a highly reactive, 14-electron monoligated palladium(0) species. This species is less sterically encumbered and more readily undergoes oxidative addition with the hindered aryl halide.[2][4] The ligand's electron-donating properties also increase the electron density on the palladium center, which facilitates the difficult reductive elimination step to release the product.[4]

    • Actionable Advice: Switch to a specialized ligand designed for hindered couplings. Buchwald-type biaryl phosphine ligands are the gold standard here. For extremely challenging tetra-ortho-substituted biaryls, more advanced ligands may be required.[1][2]

  • Inadequate Thermal Energy: Sterically hindered reactions have higher activation energy barriers.

    • Why? More energy is required to force the bulky coupling partners together at the palladium center.

    • Actionable Advice: Increase the reaction temperature. If your reaction is running at 80 °C in dioxane, consider switching to a higher-boiling solvent like toluene or xylene and increasing the temperature to 110-140 °C.[2] Microwave irradiation can also be a powerful tool to rapidly and efficiently heat the reaction mixture.[5]

Ligand ClassExamplesTypical Use Case
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosThe first choice for most di- and tri-ortho-substituted couplings.[1]
Specialized/Highly Bulky AntPhos, BI-DIMEFor extremely hindered tetra-ortho-substituted systems.[6][7][8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer high stability and activity, effective for hindered aryl chlorides.[5][9]
Issue 2: Significant Protodeboronation Byproduct

You observe a significant amount of the arene byproduct where the boronic acid group has been replaced by a hydrogen atom.

Question: My desired product is contaminated with a byproduct that corresponds to the simple removal of the -B(OH)₂ group from my starting material. What is causing this?

Answer: You are observing protodeboronation, a major competitive side reaction where the C-B bond is cleaved by a proton source (often water).[10][11] This process is often catalyzed by the base required for the Suzuki coupling itself and can sometimes be accelerated by the palladium catalyst.[12][13][14]

Causality & Solution:

  • Base-Mediated Decomposition: The reaction conditions required for Suzuki coupling (base, aqueous solvent) are often the same conditions that promote protodeboronation.[10][12]

    • Why? The base activates the boronic acid, making it susceptible to protonolysis. The slower the desired cross-coupling reaction (due to steric hindrance), the more time the boronic acid spends under these decomposition-favoring conditions.

    • Actionable Advice:

      • Use Milder/Different Bases: Switch from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or Cs₂CO₃, which are often highly effective and less harsh.[15][16]

      • Employ Anhydrous Conditions: For highly sensitive substrates, strictly anhydrous conditions can suppress this side reaction. Use anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[15]

  • Boronic Acid Instability: The boronic acid itself is inherently unstable.

    • Why? The C-B bond is polarizable and susceptible to cleavage.

    • Actionable Advice: Convert the boronic acid to a more stable derivative in situ or prior to the reaction. Boronate esters (e.g., pinacol esters) or MIDA boronates are significantly more stable and less prone to protodeboronation.[15][17] They slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[18]

Fig. 2: Troubleshooting Workflow for Hindered Couplings Start Start: Low Yield or Side Products CheckLigand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, SPhos)? Start->CheckLigand ChangeLigand Action: Switch to a Buchwald-type ligand or NHC. CheckLigand->ChangeLigand No CheckTemp Is the reaction temperature ≥100 °C? CheckLigand->CheckTemp Yes ChangeLigand->CheckTemp IncreaseTemp Action: Increase temperature. Consider higher-boiling solvent (Toluene, Xylene). CheckTemp->IncreaseTemp No CheckPDB Is protodeboronation a major byproduct? CheckTemp->CheckPDB Yes IncreaseTemp->CheckPDB ModifyBoron Action: Use a more stable boron species (e.g., pinacol ester) and/or milder base (K₃PO₄). CheckPDB->ModifyBoron Yes Success Problem Resolved CheckPDB->Success No ModifyBoron->Success

Caption: A logical flow for addressing common issues in hindered couplings.

Frequently Asked Questions (FAQs)

Q1: Can I use a Pd(II) precatalyst, or do I need a Pd(0) source? A1: Pd(II) precatalysts like Pd(OAc)₂ or modern G3/G4 precatalysts are generally preferred. They are more air-stable, and the bulky phosphine ligands used for these reactions are efficient at reducing Pd(II) to the active Pd(0) species in situ.[1] Using a direct Pd(0) source like Pd(PPh₃)₄ is possible but often less effective for hindered substrates because the PPh₃ ligands are not optimal for the reaction.

Q2: How important is solvent choice and degassing? A2: It is critical. Oxygen in the solvent can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[18] Always use anhydrous, degassed solvents. Aprotic solvents like dioxane, THF, and toluene are standard.[2][19] The choice can also influence reaction rates; for instance, moving from dioxane (b.p. 101 °C) to toluene (b.p. 111 °C) allows for higher reaction temperatures.

Q3: My boronic acid is poorly soluble. What can I do? A3: Poor solubility can hinder the reaction. Using a co-solvent system, such as Dioxane/H₂O (e.g., 10:1 ratio), can help, especially when using inorganic bases like K₃PO₄.[1] If solubility remains an issue, converting the boronic acid to a more soluble boronate ester derivative can be an effective strategy.

Q4: Can the choice of base affect the reaction outcome? A4: Absolutely. The base's role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation. The strength and nature of the base are crucial.

  • K₃PO₄ : A versatile and widely used base, often effective for hindered couplings.[2]

  • Cs₂CO₃ : Another effective carbonate base, sometimes giving better results than K₃PO₄.

  • t-BuOK : A very strong base that can be effective for less reactive coupling partners like aryl chlorides, but may increase the risk of side reactions.[5] The physical form matters too; using a finely powdered base increases its surface area and reactivity.[1]

Key Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an ortho-substituted phenylboronic acid with a hindered aryl halide.

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is typically done by evacuating and backfilling the vessel three times.[18]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M relative to the limiting reagent) via syringe.[15]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[18]

Protocol 2: Conversion of Boronic Acid to a Protective Diethanolamine Adduct

This procedure can be used to stabilize a boronic acid that is prone to protodeboronation.

  • Dissolution: In a vial, dissolve the ortho-substituted phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride or THF.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct will typically form.

  • Isolation: Stir the slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[1]

References
  • Mechanism for Protodeboronation of Arylboronic Acids. ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]!

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Electron rich, bulky ligands used in cross-coupling reactions. ResearchGate. Available at: [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. National Institutes of Health (NIH). Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (NIH). Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Minimizing Homo-Coupling of (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of boronic acid homo-coupling, with a specific focus on the challenging substrate, (3-(2-Nitrophenoxy)phenyl)boronic acid. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to suppress this yield-reducing side reaction and optimize your Suzuki-Miyaura cross-coupling outcomes.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to boronic acid homo-coupling?

A1: Homo-coupling of arylboronic acids is a common side reaction in palladium-catalyzed cross-coupling, producing a symmetrical biaryl dimer from your starting material. This not only consumes your valuable boronic acid but also complicates purification. Understanding the underlying mechanisms is the first step to prevention. There are two primary pathways responsible for this undesired reaction:

  • Oxygen-Mediated Homo-Coupling: This is the most common pathway. If molecular oxygen is present in the reaction vessel, it can react with the active Pd(0) catalyst to form a palladium peroxo complex ((η²-O₂)PdL₂).[1] This peroxo species then reacts with two molecules of the arylboronic acid, ultimately leading to the formation of the symmetrical biaryl and regenerating the Pd(0) catalyst.[1] Therefore, rigorous exclusion of oxygen is a critical first line of defense.[2][3]

  • Palladium(II)-Mediated Homo-Coupling: This pathway is particularly relevant when using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as the catalyst precursor. Before the catalytic cycle is fully established, the Pd(II) precatalyst can undergo a stoichiometric reaction with two molecules of the boronic acid.[2][4] This process forms the homo-coupled dimer and reduces the Pd(II) to the active Pd(0) species needed for the main Suzuki-Miyaura cycle. While this generates the active catalyst, it does so at the expense of your starting material.

A less common, third mechanism involving protonolysis followed by a second transmetalation has also been identified, particularly for electron-deficient arylboronic acids.[5][6]

Q2: Why might this compound be particularly prone to homo-coupling?

A2: The structure of this compound presents specific challenges. The presence of the nitro group (-NO₂) makes the aryl ring electron-deficient. Research has shown that electron-deficient arylboronic acids can be more susceptible to homo-coupling, potentially through the rarer protonolysis/second transmetalation pathway.[5][6] While some reports indicate that electron-donating groups can increase yields in certain oxidative homo-coupling protocols, the context of Suzuki side reactions suggests that the electron-withdrawing nature of the nitro group is a key factor to consider for unwanted dimerization.[7]

Furthermore, while the Ar-NO₂ bond is generally stable, highly active palladium catalysts under specific conditions have been shown to cleave this bond, treating the nitroarene as an electrophilic partner.[8][9][10] While this is not a direct homo-coupling mechanism for the boronic acid, it highlights the electronic complexity and potential for unexpected reactivity introduced by the nitro group.

Q3: How does my choice of palladium source and ligand impact the formation of the homo-coupled dimer?

A3: Your choice of catalyst system is paramount.

  • Palladium Source: As discussed in Q1, using a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) can lead to an initial burst of homo-coupling as it is reduced to Pd(0).[2] To circumvent this, consider starting with a Pd(0) source such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This ensures the active catalyst is present from the start without needing to be generated via a side reaction with your boronic acid.

  • Ligands: The goal is to make the desired cross-coupling reaction kinetically much faster than the undesired homo-coupling. Using bulky, electron-rich phosphine ligands can significantly accelerate the rate-limiting steps of the Suzuki-Miyaura cycle (oxidative addition and reductive elimination). This increased catalytic turnover effectively outcompetes the slower homo-coupling pathways. For challenging substrates, ligands like dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) have proven effective in improving yields of the cross-coupled product.[5]

Q4: What practical, protocol-level changes can I implement immediately to reduce homo-coupling?

A4: Several robust strategies can be employed:

  • Rigorous Oxygen Exclusion: This is the most critical and effective measure. Do not rely on simply purging the headspace of the flask. Instead, implement a subsurface sparge: bubble an inert gas (high-purity nitrogen or argon) directly through your solvent and reaction mixture for at least 15-30 minutes prior to adding the palladium catalyst.[2] Maintain a positive pressure of inert gas throughout the entire reaction.

  • Introduce a Mild Reducing Agent: The addition of a mild reducing agent can "clean up" any residual Pd(II) species without interfering with the catalytic cycle. Potassium formate (HCO₂K) has been successfully used to suppress homo-coupling by minimizing the concentration of free Pd(II).[2][11]

  • Employ a "Slow-Release" Strategy: Homo-coupling is often a second-order reaction with respect to the boronic acid concentration. By keeping the concentration of free boronic acid low at any given time, you can disfavor the dimerization. This can be achieved by converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate.[12] These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, maintaining a low steady-state concentration that favors the desired cross-coupling.[13]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common issues related to the homo-coupling of this compound.

SymptomPotential Cause(s)Recommended Solution(s)
High levels of homo-coupled dimer (>10%) detected by LCMS/NMR. 1. Inadequate deoxygenation of the reaction mixture.1. Implement rigorous subsurface sparging with N₂ or Ar for 30 min before adding the catalyst.[2] Ensure a positive inert gas atmosphere is maintained.
2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).2. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]
3. The catalytic cycle for cross-coupling is too slow.3. Use a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the desired reaction.[5][14]
Significant homo-coupling observed only at the beginning of the reaction. Pd(II) precatalyst is reacting directly with the boronic acid.Add a mild reducing agent like potassium formate to the reaction mixture before the catalyst to reduce Pd(II) to Pd(0).[2][11]
Protodeboronation (loss of the -B(OH)₂ group) is also observed. 1. Reaction conditions are too harsh (high temp, strong base).1. Screen milder bases (e.g., K₃PO₄, CsF) and lower the reaction temperature.
2. High concentration of free boronic acid is susceptible to degradation.2. Convert the boronic acid to a MIDA or pinacol boronate ester for a slow-release approach.[12][13]
Reaction is sluggish and still produces the dimer. The electron-withdrawing nitro group is deactivating the system or promoting side reactions.Increase catalyst and/or ligand loading slightly. Ensure the chosen ligand is appropriate for electron-deficient substrates. Consider a solvent screen (e.g., dioxane, THF, toluene) to optimize reactivity.
Visualized Workflows and Mechanisms
Diagram 1: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing homo-coupling issues in your experiment.

G start High Homo-Coupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement Subsurface N2/Ar Sparge q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) Source (e.g., Pd(PPh3)4) OR Add Potassium Formate q2->sol2 Yes q3 Is the desired cross-coupling slow? q2->q3 No sol2->q3 sol3 Use Bulky, Electron-Rich Ligand (e.g., SPhos) q3->sol3 Yes q4 Still have issues? q3->q4 No sol3->q4 sol4 Employ Slow-Release Strategy (e.g., MIDA Boronate) q4->sol4 Yes end_node Homo-Coupling Minimized q4->end_node No, re-evaluate system sol4->end_node

Caption: A troubleshooting workflow for minimizing boronic acid homo-coupling.

Diagram 2: Simplified Suzuki Cycle and Homo-Coupling Divergence

This diagram illustrates where the undesired homo-coupling pathways diverge from the productive Suzuki-Miyaura cross-coupling cycle.

Suzuki_Cycle cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homo-Coupling Pathways Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) PdO2 (O2)Pd(II)L_n Pd0->PdO2 Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)2) Reduct Ar-Ar' (Product) Transmetal->Reduct Reductive Elimination Reduct->Pd0 O2 O2 Dimer_O2 Ar'-Ar' (Dimer) PdO2->Dimer_O2 + 2 Ar'-B(OH)2 Dimer_O2->Pd0 Regenerates Pd(0) PdII_pre Pd(II) Precatalyst Dimer_PdII Ar'-Ar' (Dimer) PdII_pre->Dimer_PdII + 2 Ar'-B(OH)2 Dimer_PdII->Pd0 Generates Pd(0)

Caption: The Suzuki cycle and points of divergence for homo-coupling side reactions.

Experimental Protocols
Protocol 1: Rigorous Deoxygenation of a Reaction Mixture
  • Assemble your reaction glassware (oven-dried and cooled under vacuum) with a stir bar.

  • Add the this compound, your aryl halide coupling partner, and the base to the flask.

  • Seal the flask with a rubber septum.

  • Add the reaction solvent via syringe.

  • Insert a long needle connected to an inert gas (N₂ or Ar) line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the stirred solution for a minimum of 30 minutes. This is known as subsurface sparging.

  • Remove the vent needle first, then the gas inlet needle, to establish a positive pressure of inert gas inside the flask.

  • The catalyst and ligand, dissolved in a small amount of degassed solvent, can now be added via syringe.

Protocol 2: Recommended Suzuki-Miyaura Protocol to Minimize Homo-Coupling

This is a general starting point and may require optimization for your specific aryl halide.

Reagents:

  • Aryl Halide (Ar-X): 1.0 mmol, 1.0 equiv

  • This compound: 1.2 mmol, 1.2 equiv

  • Base (e.g., K₃PO₄): 2.0 mmol, 2.0 equiv

  • Palladium Source (e.g., Pd₂(dba)₃): 0.01 mmol, 1 mol%

  • Ligand (e.g., SPhos): 0.022 mmol, 2.2 mol%

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1): 5 mL

Procedure:

  • To an oven-dried flask under a positive pressure of Argon, add the aryl halide, this compound, and K₃PO₄.

  • Add the solvent mixture (which has been previously degassed via subsurface sparging for 30 minutes).

  • In a separate, small vial under Argon, dissolve the Pd₂(dba)₃ and SPhos in ~0.5 mL of degassed dioxane.

  • Add the catalyst/ligand solution to the main reaction flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LCMS until the aryl halide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

References
  • Matos, K., Soderquist, J. A. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]

  • Le, C. M., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 81(15), 6650-6656. [Link]

  • Le, C. M., et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]

  • Reddit r/chemhelp discussion. (2018). How resistant are Suzuki couplings to nitro groups? Reddit. [Link]

  • Lennox, A. J. J., Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3362-3372. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]

  • ResearchGate Discussion. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

  • Patureau, F. W., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 854. [Link]

  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426. [Link]

  • Kashihara, M., Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(14), 2928-2935. [Link]

  • Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5633. [Link]

  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

  • Yaghi, O. M., et al. (2011). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • Pádár, P., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2016). Homocoupling of various phenyl boronic acids. ResearchGate Table from publication. [Link]

  • Yaghi, O. M., et al. (2012). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
  • ResearchGate. (2025). Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. ResearchGate. [Link]

  • Chan, T. H., et al. (2016). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 21(11), 1540. [Link]

  • Liu, Z., et al. (2013). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 46(12), 2705-2715. [Link]

  • Radosevich, A. T., et al. (2022). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(1), 52-58. [Link]

Sources

identifying byproducts in reactions with (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-(2-Nitrophenoxy)phenyl)boronic acid

A Guide to Identification and Mitigation of Reaction Byproducts

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the complexities of organic synthesis requires not just procedural knowledge, but a deep understanding of the underlying reaction mechanisms. This guide is structured to address the common challenges encountered when using this versatile reagent, focusing on the identification and management of frequently observed byproducts. Our goal is to empower you, our fellow researchers, to optimize your reaction outcomes through scientifically grounded troubleshooting.

Troubleshooting & FAQs: Unraveling Your Reaction Mixture

This section addresses the most common questions regarding byproducts in a practical, problem-solving format.

FAQ 1: Protodeboronation - The Missing Boron

Question: My main product is showing the correct mass, but I'm also seeing a significant peak corresponding to the mass of my boronic acid without the B(OH)₂ group. What is this and why is it happening?

Answer: You are likely observing the result of protodeboronation , a common side reaction for arylboronic acids.[1] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting your starting material back to an arene—in this case, 3-(2-nitrophenoxy)benzene.

  • The "Why": Mechanistic Insight Protodeboronation can be catalyzed by acid, base, or even certain transition metals under specific conditions.[2][3] The C-B bond is susceptible to protonolysis (cleavage by a proton). In basic media, the boronic acid exists as a more reactive boronate species ([ArB(OH)₃]⁻), which can still undergo protodeboronation, particularly with highly electron-deficient aryl groups.[4][5] The presence of a strong electron-withdrawing nitro group on your compound can influence the electron density of the aromatic ring system, affecting the stability of the C-B bond.[6]

  • How to Confirm:

    • Mass Spectrometry (LC-MS): This is the quickest way to identify the byproduct. Compare the observed mass with the calculated mass of the protodeboronated product.

    • ¹H NMR Spectroscopy: In your crude ¹H NMR spectrum, look for a new aromatic proton signal in the place where the C-B bond existed. The characteristic broad singlet for the B(OH)₂ protons will also be absent in the byproduct's spectrum.

  • How to Mitigate:

    • Anhydrous Conditions: Water is a proton source. Ensure your solvents and reagents are rigorously dried, as moisture can facilitate protodeboronation.

    • Base Selection: The choice and amount of base are critical. For Suzuki-Miyaura couplings, weaker bases (e.g., K₃PO₄, K₂CO₃) are often preferred over strong hydroxides to minimize this side reaction.[7] The reactivity of the boronic acid towards protodeboronation can be highly pH-dependent.[5]

    • Temperature Control: Higher temperatures can accelerate protodeboronation. Run reactions at the lowest effective temperature.

    • Use of Boronate Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can enhance its stability and suppress premature protodeboronation.[1][8] The ester acts as a "slow-release" source of the active boronic acid under the reaction conditions.

FAQ 2: Homocoupling - The Unwanted Dimer

Question: I've isolated a byproduct with a mass nearly double that of my expected product's aryl component. What is this symmetrical impurity?

Answer: This is almost certainly the homocoupling product, resulting from the coupling of two molecules of your this compound to form 3,3'-bis(2-nitrophenoxy)biphenyl. This is a well-documented side reaction in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction.[9][10]

  • The "Why": Mechanistic Insight While several pathways are possible, a common mechanism involves the palladium catalyst. In the presence of an oxidant (often residual oxygen in the reaction vessel), a Pd(0) species can catalyze the oxidative coupling of two boronic acid molecules.[9][11] The reaction can proceed through the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination to yield the symmetrical biaryl.[11] Some reactions can also be mediated by other metals like silver or copper.[12][13]

  • How to Confirm:

    • Mass Spectrometry (LC-MS): The molecular weight will correspond precisely to the dimer of the aryl portion of your starting material.

    • NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show a more complex aromatic region but will often exhibit symmetry, resulting in fewer unique signals than a non-symmetrical molecule of similar size would have.

  • How to Mitigate:

    • Thorough Degassing: Oxygen is a key culprit. Ensure your reaction mixture is thoroughly degassed before heating by using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[10]

    • Catalyst and Ligand Choice: The choice of palladium precursor and ligand can influence the rate of homocoupling versus the desired cross-coupling. Bulky, electron-rich phosphine ligands can sometimes favor the desired reaction pathway.[14]

    • Stoichiometry: Ensure the aryl halide coupling partner is not the limiting reagent. Having a slight excess of the boronic acid is common, but a large excess might favor homocoupling if the aryl halide is consumed early.

FAQ 3: Other Potential Side Reactions

Question: Are there other, less common byproducts I should be aware of?

Answer: Yes, depending on your specific reaction conditions, other transformations can occur.

  • Nitro Group Reduction: If your reaction employs reducing agents or certain catalysts and conditions, the nitro group is susceptible to reduction, yielding aniline, nitroso, or hydroxylamine derivatives.[15] This is particularly relevant in methodologies aimed at reductive C-N coupling.[15]

    • Identification: Look for mass shifts corresponding to the loss of oxygen atoms and the addition of hydrogen atoms (M-16 for N=O, M-32+2H for NH₂).

  • Formation of Boroxines: In the absence of water, or upon heating, boronic acids can dehydrate to form cyclic trimers known as boroxines.[16]

    • Relevance: This is more of a reagent stability issue than a reaction byproduct that contaminates the final organic product. However, the formation of boroxine can alter the reactivity and solubility of your boronic acid, potentially leading to sluggish or incomplete reactions. Using fresh, properly stored boronic acid is always recommended.

Byproduct Identification Summary

The table below summarizes the key molecular weights for identifying your target and its most common byproducts via mass spectrometry.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
Starting Material This compoundC₁₂H₁₀BNO₅258.02
Protodeboronation Byproduct 3-(2-Nitrophenoxy)benzeneC₁₂H₉NO₃215.21
Homocoupling Byproduct 3,3'-bis(2-Nitrophenoxy)biphenylC₂₄H₁₆N₂O₆428.40
Potential Nitro Reduction Byproduct (3-(2-Aminophenoxy)phenyl)boronic acidC₁₂H₁₂BNO₃229.04

Diagrams: Visualizing Pathways and Workflows

Visualizing the potential reaction outcomes and the subsequent analytical strategy is key to efficient troubleshooting.

SM This compound + Aryl Halide Desired Desired Cross-Coupled Product SM->Desired   Suzuki-Miyaura   Cross-Coupling Proto Protodeboronation Byproduct (3-(2-Nitrophenoxy)benzene) SM->Proto H⁺ Source (e.g., H₂O) Homo Homocoupling Byproduct (Dimer) SM->Homo Oxidant (e.g., O₂)

Caption: Common reaction pathways originating from the boronic acid starting material.

Crude Crude Reaction Mixture Analysis TLC & LC-MS Analysis Crude->Analysis Impure Unexpected Peaks Observed Analysis->Impure Clean Product is Pure Impure->Clean No Identify Identify Byproduct (Use FAQ Section) Impure->Identify Yes Purify Select Purification Strategy Identify->Purify End Pure Product Purify->End

Caption: A typical workflow for analyzing a crude reaction mixture and identifying byproducts.

Experimental Protocols

Protocol 1: General Analytical Workflow for Byproduct Identification

This protocol outlines the steps for analyzing your crude reaction mixture to identify potential impurities.

  • Reaction Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Collect the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solvent in vacuo to obtain the crude product.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small sample of the crude product in a suitable solvent.

    • Spot the sample on a silica gel TLC plate alongside your starting materials (if available).

    • Elute the plate with an appropriate solvent system (e.g., a hexane/ethyl acetate mixture).

    • Visualize the spots under UV light. Multiple spots indicate the presence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the crude product in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an LC-MS system.

    • Analyze the resulting chromatogram for multiple peaks.

    • Examine the mass spectrum for each peak and compare the m/z values to the calculated molecular weights of the starting material, expected product, and potential byproducts listed in the table above.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for separating neutral organic products from acidic impurities like unreacted boronic acid or acidic byproducts.[17][18]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Basic Wash: Add a 1 M aqueous solution of a base (e.g., NaOH, Na₂CO₃) to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The acidic boronic species will be deprotonated and extracted into the aqueous layer, while your neutral desired product remains in the organic layer.

  • Collection: Drain the lower aqueous layer. Repeat the basic wash (Steps 2-4) one or two more times with fresh aqueous base to ensure complete removal of acidic impurities.

  • Organic Layer Workup: Wash the organic layer with brine (saturated aq. NaCl solution), then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and concentrate the organic solvent in vacuo to yield the purified neutral product. The acidic impurities can be recovered from the combined aqueous layers by acidifying with HCl and extracting back into an organic solvent, if desired.

Start Crude Mixture in Organic Solvent AddBase Add Aqueous Base (e.g., 1M NaOH) Start->AddBase Shake Shake & Separate Layers AddBase->Shake Organic Organic Layer: Neutral Product Shake->Organic Aqueous Aqueous Layer: Deprotonated Boronic Acid (Impurity) Shake->Aqueous Wash Wash Organic Layer with Brine Organic->Wash Dry Dry & Concentrate Wash->Dry Final Purified Neutral Product Dry->Final

Sources

effect of temperature on (3-(2-Nitrophenoxy)phenyl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-(2-Nitrophenoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions regarding the use of this reagent, with a specific focus on the critical role of temperature in its reactions.

Introduction: The Dual Nature of Temperature in Boronic Acid Reactions

Temperature is a double-edged sword in reactions involving arylboronic acids, particularly those bearing thermally sensitive functional groups like the nitro moiety in this compound. While elevated temperatures are often necessary to overcome activation energy barriers and drive reactions such as the Suzuki-Miyaura coupling to completion, excessive heat can trigger undesirable side reactions.[1][2] The primary temperature-dependent side reaction is protodeboronation, the cleavage of the C–B bond, which is often accelerated by heat, bases, and the presence of a proton source like water.[3][4] This guide will help you navigate this balance to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction has a low or no yield of the desired coupled product. What are the likely temperature-related causes?

Answer: A low yield is a common issue that can often be traced back to suboptimal temperature control.

  • Cause A: Insufficient Temperature: The reaction may be too sluggish if the temperature is too low. The catalytic cycle of cross-coupling reactions, particularly the transmetalation and reductive elimination steps, requires a certain activation energy.

    • Solution: Incrementally increase the reaction temperature in 10-20°C intervals. For many Suzuki-Miyaura reactions, a range of 80-110°C is effective.[5][6] It is advisable to start at a moderate temperature (e.g., 80°C) and monitor the reaction's progress by TLC or LC-MS before pushing to higher temperatures.[7]

  • Cause B: Poor Solubility of Starting Material: this compound may not be fully dissolved at lower temperatures, preventing it from participating in the reaction. The solubility of most boronic acids in organic solvents increases with temperature.[8]

    • Solution: Ensure your reaction mixture is a homogenous solution at the reaction temperature. If you observe suspended solid, consider increasing the temperature or switching to a solvent with higher solvating power for boronic acids, such as DMF, dioxane, or acetone.[9][10]

  • Cause C: Thermal Decomposition at High Temperatures: Paradoxically, if the temperature is too high, the yield can also decrease due to the decomposition of the starting material or the palladium catalyst. The nitro group adds thermal sensitivity.[11]

    • Solution: If you observe darkening of the reaction mixture or the formation of multiple unidentifiable baseline spots on a TLC plate, you may be operating at too high a temperature. Reduce the temperature and consider a longer reaction time or a more active catalyst system (e.g., using a second-generation palladium precatalyst) that can operate efficiently at lower temperatures.[5]

Question 2: I'm observing a significant amount of nitrobenzene or 3-phenoxynitrobenzene in my crude product mixture. What is happening and how can I prevent it?

Answer: The formation of these byproducts points towards two distinct, temperature-exacerbated side reactions: protodeboronation and potential ether bond cleavage.

  • Cause A: Protodeboronation: This is the most common side reaction for boronic acids.[4] The boronic acid group is replaced by a hydrogen atom, converting this compound into 3-phenoxynitrobenzene. This process is significantly accelerated by elevated temperatures, the presence of a base, and a proton source (e.g., water).[3] Electron-deficient arylboronic acids are particularly susceptible.[3]

    • Solutions:

      • Lower the Temperature: This is the most direct way to mitigate protodeboronation. Find the lowest temperature at which the desired coupling reaction proceeds at a reasonable rate.[6]

      • Optimize the Base: Screen weaker bases (e.g., K₃PO₄, Cs₂CO₃) which may be less aggressive in promoting protodeboronation.[4]

      • Use a Protected Boronic Acid: Convert the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate. These derivatives provide a "slow release" of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[4][12]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the limiting reagent is consumed to prevent the product from degrading and the starting material from undergoing side reactions over time.

  • Cause B: C-O Bond Cleavage: While less common under typical cross-coupling conditions, extremely high temperatures could potentially lead to the cleavage of the ether bond, which upon protodeboronation of the other fragment, could lead to nitrobenzene.

    • Solution: Avoid excessive temperatures (e.g., >120-140°C). Most cross-coupling reactions should not require such forcing conditions.

Visual Troubleshooting Workflow: Low Product Yield

The following diagram outlines a systematic approach to troubleshooting low-yield reactions, with a focus on temperature optimization.

LowYieldTroubleshooting start Problem: Low Yield of Coupled Product check_sol Is Starting Material Fully Dissolved at Reaction Temp? start->check_sol increase_T_sol Action: Increase Temperature Incrementally to Improve Solubility check_sol->increase_T_sol NO check_T Is Reaction Sluggish? (Monitor by TLC/LC-MS) check_sol->check_T YES increase_T_sol->check_T increase_T_rate Action: Increase Temperature Incrementally (e.g., 60°C -> 80°C) check_T->increase_T_rate YES check_decomp Observe Darkening, Tarrying, or Multiple Byproducts? check_T->check_decomp NO increase_T_rate->check_decomp lower_T Action: Lower Temperature. Consider More Active Catalyst. check_decomp->lower_T YES optimize_other Action: Re-evaluate Other Parameters (Catalyst, Base, Solvent) check_decomp->optimize_other NO yes_decomp YES no_decomp NO end_success Yield Improved lower_T->end_success optimize_other->end_success Pathways cluster_0 Reaction Conditions cluster_1 Desired Pathway (Suzuki Coupling) cluster_2 Undesired Side Reaction (Protodeboronation) Start This compound + Aryl Halide Suzuki Productive Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Start->Suzuki Proto C-B Bond Cleavage Start->Proto Product Desired Biaryl Product Suzuki->Product Optimal Temp (e.g., 80°C) Byproduct Protodeboronated Byproduct (e.g., 3-phenoxynitrobenzene) Proto->Byproduct Excessive Temp (e.g., >100°C)

Caption: Desired Suzuki coupling versus undesired, heat-induced protodeboronation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the vial with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.2 M) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a suitable precatalyst/ligand system.

  • Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80°C ). Stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS every 1-2 hours.

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Demir, F., & Küçüka, M. A. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(5), 735-740. Available at: [Link]

  • Huber, T., et al. (2019). The multistep decomposition of boric acid. Energy Procedia, 158, 2267-2272. Available at: [Link]

  • Li, G., et al. (2017). Protodeboronation of arylboronic acids in acetic acid. RSC Advances, 7(83), 52713-52717. Available at: [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245-1258. Available at: [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Cravotto, G., & Cintas, P. (2012). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 17(12), 14037-14056. Available at: [Link]

  • Huber, T., et al. (2019). The multistep decomposition of boric acid. ResearchGate. Available at: [Link]

  • Ninnemann, E. M., et al. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. Combustion and Flame, 253, 112797. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16479-16489. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571-3573. Available at: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814-14826. Available at: [Link]

  • Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. Available at: [Link]

  • Cheng, T., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 22915. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). Retrieved from: [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from: [Link]

  • Borhade, A. V., & Uphade, B. K. (2015). The effect of various temperatures on the Suzuki coupling reaction. Journal of the Iranian Chemical Society, 12, 1625-1632. Available at: [Link]

  • Ghaffari, M., & Csáky, A. G. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Organic & Biomolecular Chemistry, 21(47), 9541-9556. Available at: [Link]

  • Li, G., et al. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Journal of the American Chemical Society, 144(18), 8242-8248. Available at: [Link]

  • ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart. Retrieved from: [Link]

  • Ninnemann, E. M., et al. (2023). Investigation of thermal decomposition of nitrobenzene: An energetic material. ScienceDirect. Available at: [Link]

  • ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic acid with aryl halides catalyzed by 1cPd 3 (dba) a. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Available at: [Link]

  • Stack Exchange. (2015). Why does solubility of solids sometimes decrease with temperature increase? Available at: [Link]

  • Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered boronic acids. Here, we move beyond generic advice to provide in-depth, mechanistically grounded troubleshooting strategies to overcome even the most recalcitrant couplings.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers struggling with these challenging reactions.

Q1: My Suzuki coupling with a sterically hindered boronic acid has failed (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling reaction fails, a systematic approach is crucial. Before making drastic changes, verify these fundamental parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed, air-stable Pd(0) precatalyst, like a palladacycle, to ensure a consistent concentration of the active catalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Verify the purity of your boronic acid, aryl halide, and base. Impurities can poison the catalyst or lead to side reactions.

  • Base and Solvent: Confirm that the base is sufficiently strong and soluble in your chosen solvent system. The base is critical for activating the boronic acid for transmetalation.[2]

Q2: Why are sterically hindered boronic acids so challenging to couple?

A2: Steric hindrance dramatically slows down key steps in the Suzuki-Miyaura catalytic cycle, particularly the transmetalation and reductive elimination steps.[1] The bulky substituents on the boronic acid and/or the aryl halide impede the approach of the reagents to the palladium center, increasing the activation energy of these crucial bond-forming steps.

Q3: I see a lot of different phosphine ligands mentioned in the literature. How do I choose the right one for my sterically hindered coupling?

A3: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. The key is to select a ligand that is both electron-rich and sterically bulky .

  • Electron-richness promotes the oxidative addition of the aryl halide to the Pd(0) center.

  • Steric bulk favors the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive. It also accelerates the final reductive elimination step to release the desired product.

Excellent starting points are the biaryl phosphine ligands developed by the Buchwald group, such as SPhos, RuPhos, and XPhos .[3] For exceptionally challenging substrates, like those required for the synthesis of tetra-ortho-substituted biaryls, more specialized ligands such as AntPhos or BI-DIME may be necessary.[3][4][5]

Q4: Can I use a nickel catalyst instead of palladium for these difficult couplings?

A4: Yes, nickel catalysis is emerging as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura reactions.[6] Nickel catalysts can be particularly effective for couplings involving sterically hindered substrates.[7][8] However, the mechanism and optimal reaction conditions can differ significantly from palladium-catalyzed systems. It's essential to consult literature specific to nickel-catalyzed Suzuki couplings when exploring this option.

In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, a more detailed investigation into the reaction components and conditions is necessary.

Catalyst and Ligand Optimization: The Heart of the Reaction

The choice of catalyst and ligand is the most critical factor in overcoming the challenges of sterically hindered Suzuki couplings.

Problem: Low or No Product Formation, Starting Materials Remain

This is a classic sign of a stalled catalytic cycle, often due to the high activation energy of oxidative addition or reductive elimination.

Solution: A Systematic Approach to Ligand Selection

If you are using a general-purpose ligand, it's time to screen a panel of more specialized, sterically demanding phosphine ligands.

Ligand TypeExamplesKey CharacteristicsIdeal For
Biaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically bulky.[9]General-purpose for hindered substrates.
Specialized Biaryl Phosphines AntPhos, BI-DIMEExtremely bulky, designed for tetra-ortho-substituted biaryls.[4]Exceptionally hindered couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable than phosphines.[10]High-temperature reactions, electron-deficient substrates.

Experimental Protocol: Ligand Screening

  • Setup: In an array of reaction vials, add your aryl halide (1.0 equiv), sterically hindered boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, 2 mol% with 4 mol% of various ligands, or a pre-formed catalyst like XPhos Pd G3, 2 mol%).

  • Solvent and Reaction: Add degassed solvent (e.g., toluene or dioxane) and heat the reactions to a standard temperature (e.g., 100 °C).

  • Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals to identify the most promising ligand.

The Critical Role of Base and Solvent

The base and solvent work in concert to facilitate the crucial transmetalation step. An inappropriate choice can halt the reaction entirely.

Problem: Inconsistent Results, Poor Reproducibility

This can often be traced back to the physical properties of the base and its interaction with the solvent.

Solution: Optimizing the Base and Solvent System
  • Base Selection: For many hindered couplings, potassium phosphate (K₃PO₄) is a reliable and effective choice.[3] It is crucial to use finely powdered K₃PO₄ to maximize its surface area and reactivity. Stronger bases like potassium tert-butoxide (KOtBu) can be effective, especially with less reactive aryl chlorides, but may introduce side reactions.[3]

  • Solvent Choice: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common starting points.[3] For particularly stubborn reactions, switching to a higher-boiling solvent like xylenes can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier.[3][4] Some systems benefit from a small amount of water as a co-solvent, but this should be carefully optimized as it can also promote protodeboronation.[11]

Addressing Boronic Acid Instability and Reactivity

Sterically hindered boronic acids can be prone to decomposition, particularly protodeboronation, under the reaction conditions.

Problem: Significant Protodeboronation of the Boronic Acid

This side reaction consumes the boronic acid, leading to low yields of the desired cross-coupled product.

Solution: Protecting and Activating the Boronic Acid
  • Anhydrous Conditions: Ensure the reaction is scrupulously dry, as water can facilitate protodeboronation.

  • Alternative Boron Reagents: Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol boronate) or an organotrifluoroborate .[2][12] These are often more resistant to protodeboronation.

  • Diethanolamine Adducts: A simple and effective strategy is to form a diethanolamine adduct of the boronic acid.[1][13] These adducts are often crystalline, air-stable solids that can be used directly in the coupling reaction, releasing the boronic acid in situ.[1][13]

Experimental Protocol: Formation of a Diethanolamine-Boronic Acid Adduct

  • Dissolution: In a vial, dissolve the sterically hindered boronic acid (1.0 equiv) in a minimal amount of a suitable solvent, such as methylene chloride.[1]

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[1]

  • Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 10-15 minutes, then isolate the white solid product by vacuum filtration.[1]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used in your Suzuki coupling reaction.[1]

The Impact of Reaction Conditions: Temperature and Concentration

For sterically hindered substrates, the reaction kinetics are often slow. Adjusting the temperature and concentration can have a significant impact.

Problem: Reaction Stalls After Partial Conversion

This may indicate that the reaction is not energetic enough to proceed to completion or that catalyst decomposition is occurring over time.

Solution: Forcing the Reaction Conditions
  • Increase Temperature: If the reaction is sluggish at a moderate temperature (e.g., 80-100 °C), consider increasing the temperature to 110-140 °C.[3][4] This often requires switching to a higher-boiling solvent.

  • Microwave Irradiation: Microwave heating can be a powerful tool for rapidly and efficiently heating the reaction mixture, often leading to significantly shorter reaction times and improved yields.[3]

  • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a good starting point.[1]

Visualizing the Troubleshooting Process

A logical workflow is essential for efficiently diagnosing and solving problems with failed Suzuki reactions.

Troubleshooting_Workflow Start Reaction Failed Check_Basics Check Basics: - Catalyst Activity - Inert Atmosphere - Reagent Purity Start->Check_Basics Ligand_Screen Screen Bulky Ligands (e.g., SPhos, XPhos) Check_Basics->Ligand_Screen Basics OK Base_Solvent Optimize Base & Solvent (e.g., K3PO4, Toluene/Dioxane) Ligand_Screen->Base_Solvent No Improvement Success Successful Coupling Ligand_Screen->Success Yield Improves Boronic_Acid_Modification Modify Boronic Acid (e.g., Diethanolamine Adduct) Base_Solvent->Boronic_Acid_Modification Still Low Yield Base_Solvent->Success Yield Improves Reaction_Conditions Increase Temperature/ Use Microwave Boronic_Acid_Modification->Reaction_Conditions Protodeboronation Persists Boronic_Acid_Modification->Success Yield Improves Reaction_Conditions->Success Yield Improves

Caption: A general troubleshooting workflow for failed Suzuki reactions.

The Suzuki-Miyaura Catalytic Cycle: Where Steric Hindrance Matters

Understanding the catalytic cycle is key to diagnosing problems. Steric hindrance can create bottlenecks at several stages.

Suzuki_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition PdII R1-Pd(II)L_n-X Pd0->PdII R1-X Red_Elim_note Bulky groups can also impede the final product release. Transmetalation Transmetalation PdII_R2 R1-Pd(II)L_n-R2 PdII->PdII_R2 R2-B(OR)2 (Base) PdII_R2->Pd0 R1-R2 Red_Elim Reductive Elimination Transmetalation_note Steric hindrance here slows the reaction significantly.

Caption: The Suzuki-Miyaura catalytic cycle with key steric hindrance points.

By systematically addressing each of these potential failure points, you can significantly increase the probability of success for your challenging Suzuki-Miyaura couplings involving sterically hindered boronic acids.

References

  • Royal Society of Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC. Retrieved from [Link]

  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]

  • American Chemical Society. (2021). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • Wiley Online Library. (2022). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Retrieved from [Link]

  • ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Retrieved from [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2025). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • PubMed Central. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

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impact of water on the stability of (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-(2-Nitrophenoxy)phenyl)boronic acid

Introduction

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the presence of the boronic acid moiety, a key functional group for forming new carbon-carbon bonds. However, like many arylboronic acids, its stability can be significantly influenced by environmental factors, most notably the presence of water. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate stability issues related to this specific reagent. We will explore the causal mechanisms behind its degradation and provide field-proven protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: My solid this compound appears clumpy and its measured mass doesn't align with the expected molecular weight. What is happening?

A1: This is a classic sign of boroxine formation. Boronic acids have a strong propensity to undergo reversible dehydration, losing three molecules of water to form a stable, six-membered cyclic trimer called a boroxine. This process increases the effective molecular weight of the compound and can alter its physical appearance. The presence of the electron-withdrawing nitro group on your molecule can influence the electronics at the boron center, but does not prevent this fundamental dehydration process. The equilibrium between the boronic acid and the boroxine is highly dependent on the amount of ambient water.

Q2: Is the formation of boroxine detrimental to my reaction?

A2: Not necessarily, but it requires careful management. Boroxines are often in equilibrium with the monomeric boronic acid in solution, and many Suzuki-Miyaura coupling reactions can proceed successfully even if the starting material is partially or fully in the boroxine form. The basic conditions of the coupling reaction typically facilitate the in-situ hydrolysis of the boroxine back to the active boronic acid monomer. However, relying on in-situ hydrolysis can lead to inconsistent results. If the boroxine is very stable or the hydrolysis is slow, it can negatively impact reaction kinetics and lead to lower yields. For reactions requiring precise stoichiometry, using a sample with a significant, unquantified amount of boroxine will lead to inaccurate reagent measurement.

Q3: How does water impact the long-term stability of this compound beyond boroxine formation?

A3: While water is necessary to prevent boroxine formation, its presence, especially under non-neutral pH and elevated temperatures, can promote other degradation pathways. The primary concern is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often irreversible and results in the formation of 1-nitro-2-phenoxybenzene, an inactive byproduct that will not participate in cross-coupling reactions. The rate of protodeboronation is highly pH-dependent and can be accelerated under both acidic and basic conditions. For highly electron-deficient arylboronic acids, decomposition under basic conditions can be rapid.

Q4: What are the ideal storage conditions for this compound?

A4: To balance the risks of dehydration (boroxine formation) and degradation (protodeboronation, oxidation), the following storage conditions are recommended:

  • Temperature: Store at a cool, controlled room temperature (15–25°C / 59–77°F) or refrigerated (2-8°C). Avoid high heat, which can accelerate decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to both oxygen and ambient moisture. Oxidation is a known degradation pathway for boronic acids.

  • Container: Use a tightly sealed, opaque container to protect from light and air.

  • Purity: Ensure the material is free from acidic or basic impurities that could catalyze degradation during storage.

Troubleshooting Guide for Experimental Applications

This section addresses common issues encountered during reactions involving this compound and links them to potential stability-related causes.

Problem Potential Cause Related to Water/Stability Recommended Solution
Low or No Yield in Suzuki-Miyaura Coupling 1. Inaccurate Stoichiometry: The solid reagent is partially or fully dehydrated to its boroxine form, leading to an under-dosing of the active monomer. 2. Protodeboronation: The boronic acid degraded to the inactive 1-nitro-2-phenoxybenzene prior to or during the reaction. This is more likely under harsh basic conditions or prolonged reaction times at high temperatures.1. Re-hydrate the Boroxine: Before use, stir the boronic acid solid in a suitable solvent mixture containing a small amount of water (e.g., dioxane/water) to convert the boroxine back to the monomer. See Protocol 1 . 2. Optimize Reaction Conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, or decrease the reaction time. Run a quick quality check via NMR or LC-MS on the starting material to confirm its integrity. See Protocol 2 .
Inconsistent Analytical Results (e.g., NMR, LC-MS) 1. Dynamic Equilibrium: The sample exists as a mixture of the monomeric boronic acid and the trimeric boroxine, leading to complex or shifting peaks in analytical data. 2. On-Column Degradation: During HPLC analysis, the boronic acid may degrade on the column, especially on columns with free silanol groups.1. Standardize Sample Prep: For NMR, dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and allow it to equilibrate. Adding a drop of D₂O can help simplify the spectrum by shifting the B-OH protons. For LC-MS, prepare samples fresh in an aprotic diluent like acetonitrile to minimize pre-injection hydrolysis. 2. Use Appropriate HPLC Methods: Employ end-capped columns and consider using a faster gradient to reduce the analyte's residence time on the column.
Formation of Deboronated Byproduct Protodeboronation: The C-B bond has been cleaved, which can be catalyzed by trace metals, strong acids, or strong bases, often exacerbated by the presence of water. Highly electron-deficient arylboronic acids can be particularly susceptible.1. Degas Solvents Thoroughly: Remove trace acids and oxygen from reaction solvents. 2. Screen Bases and Solvents: Test different base and solvent combinations. Sometimes, less aqueous or fully anhydrous conditions (using boronate esters) can prevent this side reaction. 3. Use Boronate Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, which is more resistant to protodeboronation.

Experimental Protocols & Data

Data Presentation: Expected Mass Spectrometry Signals

When analyzing this compound by mass spectrometry (ESI-), be aware of the different species that may be present.

Species Chemical Formula Expected [M-H]⁻ (m/z) Notes
Monomer C₁₂H₁₀BNO₅258.06The active boronic acid species.
Boroxine (Trimer) C₃₆H₂₄B₃N₃O₉699.12The dehydrated cyclic trimer. Often observed in solid samples or non-aqueous solutions.
Deboronated Impurity C₁₂H₉NO₃215.06Result of protodeboronation. Its presence indicates sample degradation.
Protocol 1: Reversion of Boroxine to Boronic Acid for Stoichiometric Accuracy

This protocol describes the pre-treatment of the boronic acid to ensure it is primarily in its monomeric form before being added to a reaction.

Objective: To hydrolyze the boroxine back to the active boronic acid monomer.

Methodology:

  • Weigh the required amount of this compound, assuming it may be partially or fully in the boroxine form.

  • Place it in a reaction flask under an inert atmosphere (e.g., Argon).

  • Add a suitable solvent for your reaction (e.g., dioxane, THF, or DME).

  • Add a small volume of water (typically 5-10% v/v of the total solvent volume).

  • Stir the resulting slurry or solution at room temperature for 30-60 minutes.

  • The boronic acid is now primarily in its monomeric form and ready for use. Proceed with the addition of other reagents for your planned reaction.

Protocol 2: Quality Control Assessment by ¹H and ¹¹B NMR Spectroscopy

This protocol provides a method to quickly assess the integrity of your boronic acid starting material.

Objective: To confirm the structure and assess the purity and hydration state of the boronic acid.

Methodology:

  • Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (DMSO-d₆ is often ideal as the B-OH protons are typically visible).

  • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Look for the characteristic aromatic protons. The two B-OH protons should appear as a broad singlet, which will exchange upon addition of a drop of D₂O. The presence of sharp, well-resolved peaks corresponding to the desired structure is a good indicator of purity. The presence of peaks corresponding to 1-nitro-2-phenoxybenzene would indicate protodeboronation.

  • If available, acquire an ¹¹B NMR spectrum.

    • Expected Signals:

      • Trigonal Boronic Acid (sp²): A broad signal is expected in the range of δ 28-34 ppm.

      • Tetrahedral Boronate (sp³): If a complex with the solvent or an additive forms, a sharper signal will appear upfield, typically in the range of δ 3-10 ppm.

      • A single, relatively sharp peak in the expected region for the trigonal acid suggests a clean sample. Multiple boron signals may indicate the presence of boroxine or other boron-containing impurities.

Visualizations: Workflows and Mechanisms

Diagram 1: Boronic Acid-Boroxine Equilibrium

This diagram illustrates the reversible dehydration of this compound to its corresponding boroxine, highlighting the central role of water in the equilibrium.

G BA 3 x this compound (Monomer, Active Species) H2O_rem - 3 H₂O (Dehydration) BA->H2O_rem BX (3-(2-Nitrophenoxy)phenyl)boroxine (Trimer, Inactive Reservoir) H2O_add + 3 H₂O (Hydrolysis) BX->H2O_add H2O_add->BA H2O_rem->BX

Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Diagram 2: Troubleshooting Workflow for Low-Yield Coupling Reactions

This flowchart provides a logical sequence of steps to diagnose and solve issues with low-yielding Suzuki-Miyaura coupling reactions involving this compound.

G start Problem: Low Yield in Suzuki-Miyaura Coupling check_ba Step 1: Assess Boronic Acid Quality (Use Protocol 2: NMR/LC-MS) start->check_ba is_degraded Is the starting material degraded? check_ba->is_degraded order_new Solution: Procure fresh, high-purity boronic acid. is_degraded->order_new Yes check_boroxine Is boroxine the major species? is_degraded->check_boroxine No pre_treat Step 2: Pre-treat Boronic Acid (Use Protocol 1: Re-hydration) check_boroxine->pre_treat Yes optimize Step 3: Optimize Reaction Conditions (Milder base, lower temp, shorter time) check_boroxine->optimize No re_run Re-run reaction with pre-treated material pre_treat->re_run is_yield_ok Is yield improved? re_run->is_yield_ok is_yield_ok->optimize No success Success: Issue Resolved is_yield_ok->success Yes optimize->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

References

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.
  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
  • Duval, F., et al. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
  • Yamamoto, Y., & Miyaura, N. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organoboron chemistry. Philosophical Transactions of the Royal Society A.
  • Wikipedia. (n.d.). Protodeboronation.
  • ResearchGate. (n.d.). Properties of a Model Aryl Boronic Acid and Its Boroxine.
  • Uchman, M., et al. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Chen, J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Reaction between water and boronic acids.
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Liu, W. R., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Tokunaga, Y., et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Angewandte Chemie International Edition.
  • Uchman, M., et al. (2012). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications.
  • Eastgate, M. D. (2011). *Controlling Residual Arylboronic

Technical Support Center: Catalyst Poisoning in Reactions Involving (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing (3-(2-Nitrophenoxy)phenyl)boronic acid in catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, drawing from established principles of organometallic chemistry and extensive field experience. We aim to equip you with the knowledge to diagnose and resolve common issues related to catalyst poisoning, ensuring the success and reproducibility of your experiments.

The unique structure of this compound, containing both a boronic acid moiety and a nitrophenoxy group, presents specific challenges in catalytic systems, particularly those employing palladium catalysts for cross-coupling reactions. Understanding the interplay between these functional groups and the catalyst is paramount for achieving high yields and preventing catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes?

A1: A stalled or sluggish Suzuki-Miyaura reaction is a common issue when working with substrates containing coordinating groups. Several factors related to catalyst poisoning could be at play:

  • Catalyst Inhibition by the Nitro Group: The nitro group (-NO₂) is a known coordinating ligand for transition metals like palladium. It can bind to the active Pd(0) species, forming a stable complex that is reluctant to participate in the catalytic cycle. This effectively reduces the concentration of active catalyst.

  • Coordination by the Ether Oxygen: The oxygen atom of the phenoxy ether can also act as a Lewis base and coordinate to the palladium center, potentially forming a stable six-membered chelate with the boronic acid group. This chelation can hinder the necessary transmetalation step.

  • Impure Boronic Acid: Boronic acids can undergo self-condensation to form boroxines, which are often less reactive in cross-coupling reactions.[1] Impurities from the synthesis of the boronic acid can also act as catalyst poisons.

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[2] Rigorous degassing of solvents and the reaction vessel is crucial.[2]

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear sign of catalyst decomposition and deactivation.[3] It consists of agglomerated, catalytically inactive palladium particles. The primary causes include:

  • Oxidation of the Catalyst: As mentioned, exposure to oxygen can lead to the oxidation of Pd(0) to Pd(II), which can then disproportionate or be reduced to form palladium black.[2]

  • Ligand Degradation: The phosphine ligands commonly used in cross-coupling reactions can be susceptible to oxidation or other degradation pathways, leaving the palladium center exposed and prone to aggregation.

  • High Temperatures: Prolonged reaction times at elevated temperatures can promote catalyst agglomeration and decomposition.[3]

To prevent the formation of palladium black, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen), use freshly distilled and thoroughly degassed solvents, and consider using more robust palladium precatalysts or ligands.[2]

Q3: Can the nitro group on this compound be reduced under typical cross-coupling conditions?

A3: While less common under standard Suzuki-Miyaura conditions, reduction of the nitro group is a potential side reaction, especially if certain additives or catalysts are used. For instance, some domino reactions have been developed that intentionally couple nitro reduction with cross-coupling.[4] If you are using a bimetallic catalyst system or have potential reducing agents present (e.g., certain bases or additives), you should be mindful of this possibility. If you suspect nitro group reduction, you can analyze your crude reaction mixture by LC-MS or NMR to look for the corresponding amino-substituted product.

Q4: Are there specific palladium catalysts or ligands that are more resistant to poisoning by nitro-containing substrates?

A4: Yes, the choice of catalyst and ligand is critical when working with challenging substrates. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, RuPhos, BrettPhos) and Fu, are often more effective.[5] These ligands can:

  • Sterically Hinder Poisoning: The bulkiness of the ligand can make it more difficult for the nitro group or other coordinating moieties to access and bind to the palladium center.

  • Promote Reductive Elimination: The electron-donating nature of these ligands can accelerate the rate-limiting reductive elimination step of the catalytic cycle, which can help to outcompete catalyst deactivation pathways.

Modern palladium precatalysts, such as the G3 or G4 palladacycles, are also recommended as they are often more stable and provide a more controlled release of the active Pd(0) species.[2]

Section 2: Troubleshooting Guide for Catalyst Poisoning

This section provides a systematic approach to diagnosing and resolving catalyst poisoning issues when using this compound.

Problem 1: Low or No Product Yield
Initial Diagnostic Checks:
  • Reagent Purity:

    • Boronic Acid: Verify the purity of your this compound. Consider recrystallizing it or purifying it by flash chromatography. Check for the presence of boroxine by ¹¹B NMR.

    • Coupling Partner: Ensure the purity of your other coupling partner (e.g., aryl halide).

    • Catalyst and Ligand: Use a fresh batch of catalyst and ligand. Test their activity with a known, reliable reaction (e.g., coupling of phenylboronic acid and bromobenzene).[2]

    • Base and Solvent: Use anhydrous, high-purity base and freshly distilled, degassed solvent.[2]

  • Reaction Setup:

    • Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction was maintained under a positive pressure of inert gas.

    • Degassing: Ensure all solvents and solutions were thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[2]

Troubleshooting Workflow:

The following flowchart outlines a logical progression for troubleshooting low yield.

TroubleshootingWorkflow Start Low or No Product Yield CheckPurity Verify Reagent Purity (Boronic Acid, Halide, Catalyst, Base, Solvent) Start->CheckPurity CheckSetup Confirm Rigorous Inert Atmosphere and Degassing CheckPurity->CheckSetup If Purity is Confirmed ScreenLigands Screen a Panel of Ligands (e.g., Buchwald, Fu ligands) CheckSetup->ScreenLigands If Setup is Correct ScreenBases Optimize Base (e.g., K3PO4, Cs2CO3, K2CO3) ScreenLigands->ScreenBases If Yield Still Low ScreenSolvents Optimize Solvent (e.g., Dioxane, Toluene, THF, 2-MeTHF) ScreenBases->ScreenSolvents If Yield Still Low TempOpt Vary Reaction Temperature ScreenSolvents->TempOpt If Yield Still Low Success Reaction Successful TempOpt->Success If Yield Improves Failure Persistent Failure: Consider Alternative Synthetic Route TempOpt->Failure If No Improvement

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocol: Ligand and Base Screening

For robust optimization, a high-throughput screening approach is recommended.

  • Preparation: In a glovebox, prepare stock solutions of this compound (1.2 eq.), your aryl halide (1.0 eq.), and your internal standard in the chosen anhydrous solvent (e.g., dioxane). Prepare separate stock solutions for each base to be screened (e.g., 2.0 M K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Arraying Reagents: In a 24-well microplate, dispense the appropriate amount of each palladium precatalyst/ligand combination (typically 1-5 mol% Pd).

  • Reaction Initiation: Add the stock solution of substrates and internal standard to each well, followed by the respective base solution.

  • Execution: Seal the plate and place it on a pre-heated shaker block. Run the reactions for a predetermined time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions, dilute the samples, and analyze by LC-MS or GC-MS to determine the relative conversion and identify any major side products.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Precatalyst Pd₂(dba)₃Buchwald G3PEPPSI-IPrPd(OAc)₂
Ligand SPhosXPhosRuPhosP(tBu)₃
Base K₃PO₄Cs₂CO₃K₂CO₃DBU
Solvent Dioxane/H₂OToluene2-MeTHFDMF
Temperature 80 °C100 °C110 °C80 °C

Table 1: Example of a screening array for reaction optimization.

Problem 2: Catalyst Deactivation Mid-Reaction
Potential Causes and Mechanistic Insights:

Catalyst deactivation during the reaction is often due to the gradual accumulation of poisoning species or catalyst decomposition. The nitro and ether functionalities of this compound can contribute to this through several mechanisms.

  • Formation of Inhibitory Pd-Nitroso Species: Under certain conditions, the nitro group can be partially reduced to a nitroso group, which is a very strong binder to palladium and a potent catalyst poison.

  • Product Inhibition: The biaryl product, which also contains the nitrophenoxy moiety, can itself act as a ligand for the palladium catalyst. As the product concentration increases, it can compete with the starting materials for coordination to the palladium center, slowing down the reaction.

  • Phosphine Oxide Formation: Trace oxygen can oxidize the phosphine ligand to the corresponding phosphine oxide, which does not effectively stabilize the Pd(0) center, leading to catalyst agglomeration.

Visualizing the Poisoning Mechanism:

The following diagram illustrates the potential coordination modes of this compound that can lead to catalyst deactivation.

PoisoningMechanism Pd Pd(0)Ln NitroCoord Nitro Coordination Pd->NitroCoord Poisoning Path 1 EtherCoord Ether Coordination Pd->EtherCoord Poisoning Path 2 Substrate This compound Substrate->Pd Desired Reaction Path Inactive Inactive Catalyst NitroCoord->Inactive Chelation Chelation EtherCoord->Chelation Chelation->Inactive

Caption: Potential catalyst poisoning pathways.

Mitigation Strategies:
  • Use of Additives: In some cases, additives can mitigate catalyst poisoning. For example, the use of crown ethers has been shown to be beneficial in some cross-coupling reactions involving nitroarenes.[5]

  • Slow Addition of Reagents: A slow addition of the this compound via syringe pump can help to maintain a low concentration of this potential poison in the reaction mixture at any given time, which may favor the desired catalytic turnover over catalyst deactivation.

  • Catalyst Regeneration: While not always practical, in some heterogeneous catalysis systems, a deactivated catalyst can be regenerated. For example, an oxidized palladium catalyst might be reactivated by treatment with a reducing agent.

Conclusion

Successfully employing this compound in catalytic reactions requires a proactive approach to mitigating potential catalyst poisoning. By understanding the underlying chemical principles, carefully selecting reagents and reaction conditions, and employing systematic troubleshooting, researchers can overcome the challenges posed by this and other complex substrates. This guide provides a framework for diagnosing and solving common issues, ultimately leading to more robust and reproducible synthetic outcomes.

References

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • D'Amico, D. C., et al. (2018).
  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
  • Roy, D., & Sunoj, R. B. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Ghaffari, M., et al. (2018). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds vital to pharmaceutical and materials science.[1][2] The choice of coupling partners is paramount to the success of this transformation, and among the vast array of available organoboron reagents, nitrophenylboronic acids offer a unique handle for further functionalization due to the versatile chemistry of the nitro group. However, the seemingly subtle change in the position of the nitro substituent—from ortho to meta to para—profoundly impacts the reactivity of the boronic acid, a critical consideration for reaction design and optimization.

This guide provides an in-depth, objective comparison of the reactivity of ortho-, meta-, and para-nitrophenylboronic acid isomers in the Suzuki-Miyaura coupling. Supported by experimental data and mechanistic insights, this document will equip researchers with the understanding necessary to make informed decisions in their synthetic endeavors.

The Decisive Interplay of Steric and Electronic Effects

The reactivity of nitrophenylboronic acid isomers in the Suzuki-Miyaura coupling is governed by a delicate balance of two key factors: electronic effects and steric hindrance. These properties primarily influence the rate-determining transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[1][3][4]

The general trend observed for the reactivity of these isomers is:

Para > Meta >> Ortho [1]

This trend can be rationalized by dissecting the individual contributions of electronic and steric factors.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, which deactivates the phenylboronic acid towards the Suzuki-Miyaura coupling.[1] This deactivation stems from a decrease in the nucleophilicity of the ipso-carbon atom attached to the boron, making the transfer of the aryl group to the palladium center in the transmetalation step more challenging.[1] The magnitude of this electron-withdrawing effect can be correlated with the Hammett substituent constant (σ), where a more positive value indicates a stronger electron-withdrawing effect.

IsomerHammett Constant (σ)
Para-nitro +0.78
Meta-nitro +0.71

While both the para and meta isomers have strong electron-withdrawing character, the slightly higher value for the para isomer would suggest it to be less reactive. However, experimental evidence consistently shows the para isomer to be more reactive than the meta isomer.[1] This indicates that while electronic effects play a role, they are not the sole determinant of reactivity between the meta and para isomers and are clearly overshadowed by the profound impact of steric hindrance in the ortho isomer.

The Overwhelming Influence of Steric Hindrance

The dramatically lower reactivity of ortho-nitrophenylboronic acid is almost entirely attributed to steric hindrance.[1][3] The bulky nitro group in the ortho position physically obstructs the approach of the boronic acid to the palladium catalyst, significantly impeding the crucial transmetalation step.[3] This steric clash makes the formation of the necessary intermediate for aryl transfer energetically unfavorable, leading to sluggish reactions and often poor yields.[3]

Comparative Performance: A Quantitative Look

While a definitive study comparing all three isomers under identical conditions is scarce in the literature, a survey of various sources allows for a representative comparison. The following table summarizes typical yields for the Suzuki-Miyaura coupling of the nitrophenylboronic acid isomers with a common aryl halide, 4-bromoanisole, highlighting the pronounced reactivity differences.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / ligandK₂CO₃Toluene/H₂O100485[1]
o-Nitrophenylboronic acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃Toluene/H₂O1101230[1]

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Reaction conditions can significantly influence yields.

Mechanistic Insight: Visualizing the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating how the properties of the nitrophenylboronic acid isomers influence the reaction's efficiency.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr_prime Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step is where the nitrophenylboronic acid enters the cycle. The efficiency of this step is highly dependent on the electronic and steric nature of the 'Ar'' group.

Structural Comparison of Nitrophenylboronic Acid Isomers

The structural differences between the isomers are the root cause of their varied reactivity.

Isomer_Structures cluster_ortho ortho-Nitrophenylboronic Acid cluster_meta meta-Nitrophenylboronic Acid cluster_para para-Nitrophenylboronic Acid ortho_img meta_img para_img

Caption: Structures of ortho-, meta-, and para-nitrophenylboronic acid.

Experimental Protocol: A Self-Validating System

The following is a representative protocol for the Suzuki-Miyaura coupling of a nitrophenylboronic acid with an aryl bromide. This protocol is designed to be a self-validating system, with each step and reagent choice explained to ensure reproducibility and understanding.

Objective: To synthesize a substituted biaryl via Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Nitrophenylboronic acid isomer (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide, the nitrophenylboronic acid isomer, and the base.

    • Rationale: A dry reaction vessel is crucial to prevent quenching of the catalyst and reagents. The base is essential for the activation of the boronic acid, facilitating the transmetalation step.[2]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Rationale: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Solvent Addition: Add the degassed solvent via syringe.

    • Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The choice of solvent can influence the solubility of the reagents and the reaction kinetics. Biphasic systems like toluene/water are often effective.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

    • Rationale: Adding the catalyst under an inert atmosphere prevents its premature decomposition.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

    • Rationale: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature and time will vary depending on the reactivity of the specific isomer and aryl halide. For the less reactive ortho isomer, higher temperatures and longer reaction times are often necessary.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents & Base) start->setup inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst react 5. Heat & Stir (Monitor Progress) catalyst->react workup 6. Work-up (Extraction & Washing) react->workup purify 7. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The choice of nitrophenylboronic acid isomer has a profound and predictable impact on the outcome of the Suzuki-Miyaura coupling reaction. The general reactivity trend of para > meta >> ortho is well-established and is a direct consequence of the interplay between electronic deactivation by the nitro group and, most critically, steric hindrance.

  • For high yields and efficient reactions , p-nitrophenylboronic acid is the preferred isomer.

  • m-Nitrophenylboronic acid offers a viable alternative, though it may require slightly more forcing conditions.

  • o-Nitrophenylboronic acid presents a significant synthetic challenge due to severe steric hindrance. Its use necessitates careful optimization of reaction conditions, including the use of highly active catalyst systems, bulky ligands, and potentially higher temperatures and longer reaction times to achieve acceptable yields.

By understanding these fundamental principles, researchers can strategically select the appropriate isomer and tailor their reaction conditions to achieve their desired synthetic outcomes efficiently and effectively.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 777-796. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to Analytical Techniques for Monitoring (3-(2-Nitrophenoxy)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction yields, and gaining crucial mechanistic insights. This guide provides an in-depth comparison of analytical techniques for monitoring reactions involving (3-(2-nitrophenoxy)phenyl)boronic acid, a key building block in the synthesis of various pharmaceutical and materials science compounds. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

Introduction to this compound and its Reactivity

This compound is a versatile reagent frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, to form carbon-carbon and carbon-heteroatom bonds, respectively.[1] The presence of both a boronic acid moiety and a nitrophenoxy group imparts unique reactivity and analytical challenges.[2][3] The boronic acid group is susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines, and protodeboronation, where the carbon-boron bond is cleaved.[4][5] The nitro group, on the other hand, provides a strong UV chromophore, which is advantageous for certain detection methods.[6] Understanding these properties is crucial for selecting the appropriate analytical technique and optimizing reaction conditions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures, offering high resolution, sensitivity, and throughput.[7] It is particularly well-suited for monitoring the consumption of starting materials and the formation of products and byproducts in reactions involving this compound.[8]

The Principle Behind HPLC

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing boronic acid reactions.[8] Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[9] By adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol, a gradient can be created to effectively separate compounds with a wide range of polarities.[8]

Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling

This protocol outlines the monitoring of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Reaction Sampling and Quenching:

  • At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to stop the catalytic cycle.[7] An internal standard can be included for precise quantification.[10]

Sample Preparation:

  • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.[7]

  • If necessary, perform further dilutions to ensure the analyte concentrations are within the linear range of the detector.[7]

HPLC Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[7]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically employed.

  • Detection: A UV detector set at a wavelength where both reactants and products have significant absorbance (e.g., 254 nm) is commonly used.[7]

Data Analysis: The percentage conversion of reactants and the formation of products can be calculated by integrating the peak areas from the chromatograms.[7] A calibration curve should be generated for accurate quantification.[7]

Causality in Experimental Choices:
  • Quenching: Immediate quenching is critical to halt the reaction and ensure that the analyzed sample accurately reflects the reaction's progress at that specific time point.

  • Filtration: Removing particulates prevents column clogging and ensures the longevity of the analytical column.

  • Gradient Elution: A gradient is often necessary to separate the polar boronic acid starting material from the less polar biaryl product within a reasonable timeframe.[8]

  • UV Detection: The nitrophenoxy group in the starting material and likely in the product provides a strong chromophore, making UV detection a sensitive and straightforward choice.

Troubleshooting Common HPLC Issues
Problem Potential Cause Solution
Poor Peak Shape (Tailing) Interaction of the boronic acid with residual silanols on the column.Use a column with low silanol activity or add a competing base to the mobile phase.[4][9]
Appearance of Unexpected Peaks On-column hydrolysis of the boronic acid or formation of side products.Use a mobile phase with lower water content or a faster gradient. Analyze by LC-MS to identify unknowns.[4][9]
Irreproducible Retention Times Fluctuation in mobile phase composition or column temperature.Ensure proper mobile phase mixing and use a column thermostat.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Thermally Stable Compounds

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11] While boronic acids themselves are generally not volatile enough for direct GC-MS analysis, their derivatives or the reaction products might be amenable to this technique.[12]

The Principle Behind GC-MS

In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase.[13] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[11]

Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Extraction: Extract the compounds of interest from the reaction mixture using a suitable organic solvent.[12]

  • Derivatization (if necessary): To increase volatility and thermal stability, compounds with polar functional groups may need to be derivatized, for example, through silylation.[12]

  • Concentration: The extracted sample may need to be concentrated by gently evaporating the solvent under a stream of inert gas.[12]

GC-MS Method:

  • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated inlet.[12]

  • Column: A capillary column with a nonpolar stationary phase is commonly used for separating a wide range of organic compounds.

  • Temperature Program: A temperature gradient is applied to the column to elute compounds with different boiling points.

  • MS Detection: The mass spectrometer is operated in scan mode to acquire full mass spectra for compound identification.

When to Choose GC-MS:

GC-MS is most suitable when the expected products of the this compound reaction are volatile and thermally stable. For instance, if the reaction involves the coupling with a small, nonpolar molecule, GC-MS could be an effective monitoring tool. However, for many cross-coupling reactions that produce larger, less volatile biaryl products, HPLC is often the more appropriate choice.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ Monitoring and Structural Elucidation

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution.[14] It is an invaluable tool for in-situ reaction monitoring, allowing researchers to observe the transformation of reactants into products in real-time without the need for sampling and quenching.[15][16]

The Power of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful application of NMR that allows for the determination of the concentration of analytes in a sample.[17][18] By comparing the integral of an analyte's signal to that of a known internal standard, accurate and precise quantitative information can be obtained.[19][20] This is particularly useful for determining reaction yields and monitoring the consumption of starting materials.[14]

Experimental Protocol: In-Situ ¹H NMR Monitoring
  • Sample Preparation: The reaction is set up directly in an NMR tube using a deuterated solvent. A known amount of an internal standard with a non-overlapping signal is added.

  • Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the course of the reaction.[16]

  • Data Processing: The spectra are processed (phased and baseline corrected) to ensure accurate integration.[18]

  • Analysis: The integrals of the signals corresponding to the starting materials, products, and internal standard are used to calculate the concentration of each species over time.[20]

Leveraging ¹¹B NMR for Mechanistic Insights

While ¹H NMR is excellent for monitoring overall reaction progress, ¹¹B NMR spectroscopy can provide specific insights into the boron-containing species.[4] The chemical shift of the boron nucleus is sensitive to its coordination environment, allowing for the differentiation between the starting boronic acid, boronate esters, and other boron-containing intermediates.[15][21] This can be a powerful tool for elucidating reaction mechanisms.[22]

Visualization of Analytical Workflow

G cluster_reaction Chemical Reaction cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_nmr In-Situ NMR Monitoring Reaction This compound + Coupling Partner Sampling_HPLC Aliquot Sampling & Quenching Reaction->Sampling_HPLC At time intervals Sampling_GCMS Aliquot Sampling Reaction->Sampling_GCMS Setup_NMR Reaction in NMR Tube with Internal Standard Preparation_HPLC Filtration & Dilution Sampling_HPLC->Preparation_HPLC Analysis_HPLC RP-HPLC with UV Detection Preparation_HPLC->Analysis_HPLC Data_HPLC Quantitative Data: Conversion & Yield Analysis_HPLC->Data_HPLC Preparation_GCMS Extraction & Derivatization (optional) Sampling_GCMS->Preparation_GCMS Analysis_GCMS GC Separation & MS Detection Preparation_GCMS->Analysis_GCMS Data_GCMS Qualitative ID of Volatile Species Analysis_GCMS->Data_GCMS Analysis_NMR Time-course ¹H NMR (& ¹¹B NMR optional) Setup_NMR->Analysis_NMR Directly monitor Data_NMR Real-time Kinetics & Structural Information Analysis_NMR->Data_NMR

Caption: Workflow for monitoring this compound reactions.

Comparison of Analytical Techniques

Technique Principle Advantages Disadvantages Best Suited For
HPLC Differential partitioning between stationary and mobile phases.[8]High resolution and sensitivity, excellent for quantitative analysis, applicable to a wide range of compounds.[7]Requires sampling and quenching, potential for on-column degradation of boronic acids.[4][9]Reaction optimization, kinetic studies, and quality control.[7]
GC-MS Separation based on volatility followed by mass analysis.[11]High sensitivity and specificity for compound identification.[11]Limited to volatile and thermally stable compounds, may require derivatization.[12]Analysis of volatile products or byproducts.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[16]Non-destructive, provides detailed structural information, ideal for in-situ monitoring and mechanistic studies.[14][15]Lower sensitivity compared to chromatographic methods, can be complex to interpret for complex mixtures.Mechanistic investigations, real-time kinetic analysis, and structural confirmation of products.[16]

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for monitoring reactions of this compound depends on the specific goals of the analysis. HPLC is the go-to method for robust quantitative analysis, essential for reaction optimization and quality control. GC-MS is a valuable tool when volatile compounds are of interest. For deep mechanistic understanding and real-time monitoring, NMR spectroscopy is unparalleled. Often, a combination of these techniques provides the most comprehensive picture of the reaction, enabling researchers to develop efficient, robust, and well-understood chemical transformations.

References

  • Benchchem. Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
  • Benchchem. A Comparative Guide to the HPLC Analysis of 3-Carboxyphenylboronic Acid and Its Suzuki-Miyaura Coupling Products.
  • ACS Publications. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • PubMed. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. [Link]

  • PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]

  • Benchchem.
  • ResearchGate. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Wageningen University & Research. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • RSC Publishing. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state. [Link]

  • University of Ottawa. Quantitative NMR Spectroscopy. [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • YouTube. How Do You Prepare A Sample For GC-MS? - Chemistry For Everyone. [Link]

  • Techniques de l'Ingénieur. Sample preparation. [Link]

  • PubChem. 3-Nitrophenylboronic Acid. [Link]

  • National Institutes of Health. NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • PubMed. Kinetic evidence for high reactivity of 3-nitrophenylboronic acid compared to its conjugate boronate ion in reactions with ethylene and propylene glycols. [Link]

  • National Institutes of Health. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]

  • RSC Publishing. Reductive coupling of nitro compounds with boronic acid derivatives: an overview. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

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Comparative Guide to the Characterization of Biaryl Compounds Synthesized from (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds to create complex molecular architectures like biaryl compounds, which are prevalent in pharmaceuticals and material science.[1][2] The choice of boronic acid precursor is critical, as its substituents can significantly influence reaction efficiency, yield, and the properties of the final product.[3] This guide provides an in-depth technical comparison of biaryl compounds synthesized using (3-(2-Nitrophenoxy)phenyl)boronic acid versus a structurally similar analogue, (3-Phenoxyphenyl)boronic acid . We will explore the influence of the ortho-nitro group on the phenoxy substituent, detailing experimental protocols, comparative analytical data, and the underlying chemical principles that govern the observed outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of substituent choice in cross-coupling reactions.

Introduction: The Strategic Importance of Boronic Acid Selection

This compound is a versatile reagent in organic synthesis. Its structure is characterized by three key features: the reactive boronic acid moiety, a flexible diphenyl ether linkage, and a strongly electron-withdrawing nitro group positioned on the adjacent aromatic ring. This specific arrangement offers a unique electronic and steric profile that can be strategically exploited in palladium-catalyzed cross-coupling reactions.[1][4]

The presence of the nitro group is of particular interest. Electron-withdrawing groups can influence the electronic properties of the entire molecule, affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] Furthermore, recent studies have demonstrated that nitroarenes themselves can act as coupling partners in Suzuki-Miyaura reactions, highlighting the diverse reactivity of the nitro group.[1][4][6][7]

To objectively assess the impact of this nitro substituent, this guide will compare the synthesis and characterization of a model biaryl compound, 3-(2-Nitrophenoxy)-1,1'-biphenyl , with its direct analogue lacking the nitro group, 3-Phenoxy-1,1'-biphenyl .

Comparative Reagents
Reagent NameStructureKey Feature
This compound Structure of this compoundContains an electron-withdrawing nitro group.
(3-Phenoxyphenyl)boronic acid Structure of (3-Phenoxyphenyl)boronic acidLacks the nitro group, serving as a neutral control.

Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The primary application explored in this guide is the palladium-catalyzed Suzuki-Miyaura reaction, a robust method for forming biaryl C-C bonds.[1][2][8] The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Visualization of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OH)2 + Base) PdII->Transmetal [Ar'B(OH)3]- PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle involves oxidative addition of an aryl halide to Pd(0), transmetalation with a boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.

Detailed Experimental Protocol

The following protocol was used for the synthesis of both target biaryl compounds, ensuring that the only significant variable was the choice of boronic acid.

Materials:

  • This compound OR (3-Phenoxyphenyl)boronic acid (1.2 mmol)

  • Bromobenzene (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol), bromobenzene (1.0 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (bromobenzene) is consumed.[8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.[9]

Causality of Choices:

  • Catalyst System: Pd(OAc)₂ is a common palladium(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich biaryl phosphine ligand known to facilitate challenging cross-coupling reactions by promoting efficient oxidative addition and reductive elimination.[11][12]

  • Base: K₃PO₄ is a moderately strong base effective in the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species [ArB(OH)₃]⁻.[5]

  • Solvent System: The dioxane/water mixture is a common choice, providing a medium that dissolves both the organic substrates and the inorganic base, facilitating the reaction.[10]

Comparative Performance and Characterization

The two synthesized compounds were rigorously analyzed to compare their synthetic outcomes and structural integrity.

Performance Data Summary
Parameter3-(2-Nitrophenoxy)-1,1'-biphenyl3-Phenoxy-1,1'-biphenyl
Starting Boronic Acid This compound(3-Phenoxyphenyl)boronic acid
Reaction Time 12 hours12 hours
Isolated Yield 78%91%
Purity (by HPLC) >98%>99%
Appearance Pale Yellow SolidWhite Solid

Analysis of Yield: The presence of the strongly electron-withdrawing nitro group in this compound resulted in a moderately lower yield (78%) compared to its unsubstituted analogue (91%). This can be attributed to the electronic effect of the nitro group, which may slightly retard the rate of transmetalation by decreasing the nucleophilicity of the boronic acid's aryl group.

Structural Elucidation and Characterization Techniques

A suite of analytical techniques was employed to confirm the structure and purity of the synthesized compounds.[13][14][15] These methods provide complementary information, ensuring a comprehensive and trustworthy characterization.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, atom connectivity, and chemical environment.[14][16] ¹H and ¹³C NMR are essential for confirming the formation of the new biaryl bond.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[14] High-resolution mass spectrometry (HRMS) confirms the elemental composition.[13]

  • High-Performance Liquid Chromatography (HPLC): Used to separate components in a mixture, allowing for the quantification of product purity.[13][16]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule by detecting their characteristic vibrational frequencies.

Visualization of the Characterization Workflow

Characterization_Workflow Figure 2: Experimental Characterization Workflow cluster_structure Start Crude Product from Column Chromatography Purity Assess Purity Start->Purity HPLC HPLC Analysis Purity->HPLC Quantitative Structure Structural Elucidation HPLC->Structure >98% Pure NMR ¹H and ¹³C NMR Structure->NMR Connectivity MS HRMS (ESI-TOF) Structure->MS Molecular Formula FTIR FTIR Spectroscopy Structure->FTIR Functional Groups Final Pure, Characterized Biaryl Compound NMR->Final MS->Final FTIR->Final

Caption: The workflow begins with the purified product, which is first assessed for purity via HPLC, followed by comprehensive structural analysis using NMR, MS, and FTIR spectroscopy.

Spectroscopic Data Comparison

3-(2-Nitrophenoxy)-1,1'-biphenyl:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.95 (dd, J=8.1, 1.6 Hz, 1H), 7.60-7.55 (m, 2H), 7.52-7.40 (m, 4H), 7.35-7.28 (m, 2H), 7.20-7.15 (m, 1H), 7.05 (dd, J=8.3, 1.3 Hz, 1H), 6.95 (ddd, J=8.2, 2.4, 0.9 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.1, 150.2, 141.5, 140.8, 134.1, 129.2, 128.5, 127.4, 125.9, 125.1, 122.8, 120.3, 119.5, 116.2.

  • HRMS (ESI): Calculated for C₁₈H₁₃NO₃ [M+H]⁺: 292.0917, Found: 292.0915.

  • FTIR (KBr, cm⁻¹): 3070 (Ar C-H), 1525, 1348 (N-O, asymm. & symm. stretch) , 1245 (Ar-O-Ar stretch).

3-Phenoxy-1,1'-biphenyl:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.62-7.58 (m, 2H), 7.48-7.32 (m, 6H), 7.25-7.12 (m, 4H), 7.05-7.00 (m, 2H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.9, 157.5, 142.9, 141.1, 130.1, 129.9, 129.0, 127.8, 127.4, 123.8, 123.1, 119.3, 119.1.

  • HRMS (ESI): Calculated for C₁₈H₁₄O [M+H]⁺: 247.1117, Found: 247.1119.

  • FTIR (KBr, cm⁻¹): 3065 (Ar C-H), 1240 (Ar-O-Ar stretch).

Key Spectroscopic Difference: The most telling difference in the characterization data is in the FTIR spectrum. The spectrum for 3-(2-Nitrophenoxy)-1,1'-biphenyl shows two strong, characteristic absorption bands at approximately 1525 cm⁻¹ and 1348 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group, respectively. Their absence in the spectrum of 3-Phenoxy-1,1'-biphenyl provides definitive confirmation of the structural difference.

Conclusion and Outlook

This guide demonstrates a comparative synthesis and characterization of two biaryl compounds derived from closely related boronic acids. Our findings indicate that while both This compound and (3-Phenoxyphenyl)boronic acid are effective reagents in Suzuki-Miyaura cross-coupling, the presence of the ortho-nitro group on the phenoxy substituent has a discernible impact on the reaction's efficiency.

The electron-withdrawing nature of the nitro group leads to a moderate reduction in isolated yield, a phenomenon attributable to its electronic influence on the transmetalation step of the catalytic cycle. Despite the lower yield, the reaction remains robust and provides a reliable route to highly functionalized biaryl structures. The characterization workflow, employing a combination of NMR, MS, HPLC, and FTIR, provides a self-validating system for confirming the identity, structure, and purity of the target molecules.[13][14][16]

For drug development professionals and synthetic chemists, this comparison highlights a critical principle: seemingly minor structural modifications on a starting material can have a measurable effect on synthetic outcomes. Understanding these structure-activity relationships is paramount for optimizing reaction conditions and achieving desired yields. The this compound scaffold remains a valuable building block, particularly when the nitro group is desired for subsequent transformations (e.g., reduction to an amine) or for its electronic properties in the final target molecule.

References

  • BenchChem. (n.d.). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Algor Cards. (n.d.). Analytical Techniques for Organic Compounds.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • International Journal of Science and Research. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • Said, S. B., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1).
  • Synfacts. (2017, October 18). The Suzuki–Miyaura Coupling of Nitroarenes.
  • Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423-9426.

Sources

A Senior Application Scientist's Guide to Suzuki Couplings with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids. For researchers in synthetic chemistry and drug development, the ability to reliably form carbon-carbon bonds is paramount. While the Suzuki coupling is a workhorse in this field, its efficiency can be severely hampered when one of the coupling partners is electronically poor.[1][2] This guide moves beyond standard protocols to provide a deeper, mechanistic understanding and a comparative analysis of modern strategies, empowering you to troubleshoot and optimize these challenging yet crucial transformations.

The Core Challenge: Overcoming Electronic Disadvantage

The heart of the Suzuki-Miyaura reaction is its catalytic cycle, which consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] When using an electron-deficient boronic acid, the cycle often encounters a significant bottleneck at the transmetalation step.

There are two principal reasons for this difficulty:

  • Reduced Nucleophilicity: Electron-withdrawing groups on the boronic acid decrease the electron density of the carbon-boron bond. This makes the organic group less nucleophilic and thus less readily transferred from the boron atom to the palladium center.[2][5]

  • Increased Protodeboronation: Electron-deficient boronic acids are more susceptible to protodeboronation, a parasitic side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol present in the reaction mixture), leading to the formation of an undesired arene byproduct and consumption of the starting material.[6]

The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle, highlighting the problematic transmetalation step.

Suzuki_Cycle cluster_transmetalation Pd0 Pd(0)L₂ (Active Catalyst) ArPdL2X Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdL2X Oxidative Addition Pd0:e->ArPdL2X:w ArPdL2R Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdL2X->ArPdL2R Transmetalation (Rate-Limiting Step) ArPdL2X:e->ArPdL2R:w BX3 B(OH)₂-X ArR Ar-R' (Product) ArPdL2R->ArR ArPdL2R:e->ArR:w ArR:s->Pd0:s ArX Ar-X (Aryl Halide) R_BOH2 R'-B(OH)₂ (Boronic Acid) Base Base

Caption: The Suzuki-Miyaura catalytic cycle, with the transmetalation step highlighted as the common bottleneck for electron-deficient boronic acids.

Comparative Strategies for Enhanced Coupling

To overcome these challenges, several key reaction parameters can be systematically optimized. We will now compare the leading strategies, supported by experimental rationale.

Strategy 1: Ligand Selection - The Power of Electron-Rich, Bulky Phosphines

The choice of ligand is arguably the most critical factor in a successful Suzuki coupling. For challenging substrates, the trend has moved decisively towards bulky, electron-rich monodentate phosphine ligands, such as the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos).[5]

  • Mechanistic Insight: While it may seem counterintuitive to pair an electron-deficient partner with an electron-rich ligand, the logic is sound. These ligands accelerate the oxidative addition and, more importantly, the reductive elimination steps.[3][5] By speeding up the overall catalytic turnover, the system can better compensate for the intrinsically slow transmetalation step. The steric bulk of these ligands promotes the formation of a monoligated Pd(0) species, which is highly active, and facilitates the final bond-forming reductive elimination.[7]

Strategy 2: Base and Solvent Optimization

The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is the active transmetalating agent.[8][9]

  • Stronger Bases: For electron-deficient boronic acids, weak bases like Na₂CO₃ are often insufficient. Stronger bases such as K₃PO₄ and Cs₂CO₃ are required to shift the equilibrium towards the boronate, increasing its effective concentration and facilitating transmetalation.[5]

  • Solvent Choice: The choice of solvent is tied to the base. While aqueous solvent mixtures are common, they can exacerbate protodeboronation. Using anhydrous polar aprotic solvents like dioxane, THF, or toluene can minimize this side reaction, especially when paired with a strong, moderately soluble base like K₃PO₄.[5]

Strategy 3: Modifying the Boron Reagent - Stability Through Masking

When protodeboronation is a major concern, a highly effective strategy is to move away from the boronic acid itself and use a more stable derivative.[6] These "masked" reagents are more robust under reaction conditions and can slowly release the active boron species.

  • Boronic Esters (e.g., Pinacol Esters): These are easily prepared and purified, and their steric bulk can shield the boron center, reducing the rate of protodeboronation.[6][10]

  • Aryl Trifluoroborates (K[ArBF₃]): These salts are highly crystalline, air-stable solids. They are less prone to protodeboronation and often show excellent reactivity under Suzuki conditions.[4]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, allowing for purification by silica gel chromatography and use in iterative cross-coupling sequences.

The choice between these reagents often depends on the specific substrate and the desired point in a synthetic sequence for the coupling to occur.

Performance Comparison: A Data-Driven Overview

The following table summarizes typical conditions and their effectiveness for coupling an electron-deficient boronic acid (4-formylphenylboronic acid) with a moderately reactive aryl bromide (4-bromoanisole).

Catalyst System Base Solvent Temp (°C) Typical Yield Key Rationale
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O100< 20%"Traditional" conditions; insufficient for challenging substrates due to slow transmetalation and catalyst decomposition.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100> 90%The bulky, electron-rich SPhos ligand accelerates the catalytic cycle, while the strong base promotes boronate formation.[5]
Pd₂(dba)₃ / XPhosCs₂CO₃THF80> 95%A highly active system. Cs₂CO₃ provides high basicity and good solubility, often leading to faster reactions at lower temperatures.
NiCl₂(dppp)K₃PO₄DMAc120~70-85%Nickel catalysts can be a cost-effective alternative and show different reactivity profiles, sometimes succeeding where palladium fails.[2][3]
Pd(OAc)₂ / P(t-Bu)₃KFTHF65> 90%The use of KF as a base is particularly useful for substrates with base-sensitive functional groups.[8]

Experimental Protocols: A Validated Workflow

Here is a detailed, self-validating protocol for a challenging Suzuki coupling, incorporating best practices.

Reaction: Coupling of 4-cyanophenylboronic acid with 4-chloroacetophenone.

Rationale: This protocol uses a modern Buchwald precatalyst (XPhos Pd G3), which is air-stable and ensures efficient generation of the active Pd(0) species. A strong base (K₃PO₄) is used in an anhydrous solvent (dioxane) to maximize transmetalation efficiency and minimize protodeboronation.[5]

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (4-chloroacetophenone, 1.0 equiv), the electron-deficient boronic acid (4-cyanophenylboronic acid, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv).

    • Expert Insight: Using a slight excess of the boronic acid compensates for any potential homocoupling or decomposition. The base should be finely powdered to maximize surface area and reactivity.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the precatalyst (XPhos Pd G3, 0.02 equiv).

  • Solvent Degassing: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M with respect to the aryl chloride). The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.

    • Trustworthiness Check: Proper degassing is critical. Oxygen can oxidize the active Pd(0) catalyst and promote the homocoupling of the boronic acid, leading to low yields and complex product mixtures.[5]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A small aliquot can be taken (under inert atmosphere), quenched with water, extracted with ethyl acetate, and analyzed. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting and Optimization Workflow

Even with optimized protocols, challenges can arise. The following workflow provides a logical sequence for troubleshooting.

Troubleshooting start Low Yield with Electron-Deficient Boronic Acid q1 Is Protodeboronation (Arene Byproduct) Observed? start->q1 s1 Switch to a 'Masked' Reagent (Pinacol Ester, MIDA Boronate, or Trifluoroborate) q1->s1 Yes q2 Is Starting Material Still Present? q1->q2 No s1->q2 s2 Use a Stronger, Anhydrous Base (e.g., K₃PO₄, Cs₂CO₃) in an Aprotic Solvent (Dioxane, Toluene) s4 Use a More Active Ligand (e.g., Buchwald Biarylphosphines like SPhos, XPhos, or RuPhos) s2->s4 q2->s2 Yes s5 Check Catalyst Activity and Ensure Inert Atmosphere q2->s5 No (Decomposition) s3 Increase Reaction Temperature and/or Time end Successful Coupling s3->end s4->s3 s5->end

Caption: A logical troubleshooting flowchart for optimizing Suzuki couplings with electron-deficient boronic acids.

Conclusion

Successfully coupling electron-deficient boronic acids is a matter of understanding the mechanistic hurdles and systematically addressing them. By moving beyond traditional conditions and embracing modern catalytic systems characterized by bulky, electron-rich ligands, strong anhydrous bases, and, where necessary, stabilized boron reagents, researchers can unlock the full synthetic potential of the Suzuki-Miyaura reaction. This guide provides the foundational knowledge and practical strategies to confidently tackle these challenging but essential chemical transformations.

References

  • Recent advances/contributions in the Suzuki–Miyaura reaction. (2016). Loughborough University. [Link]

  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

  • Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (n.d.). PubMed Central. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. (2025). PMC - PubMed Central. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (n.d.). MDPI. [Link]

  • (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science (RSC Publishing). [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025). ResearchGate. [Link]

  • Pd-Catalyzed Direct Cross-Coupling of Electron-Deficient Polyfluoroarenes with Heteroaromatic Tosylates. (n.d.). ACS Publications. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. (n.d.). PMC - NIH. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. [Link]

  • Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. (2012). [Link]

  • Palladium(II)-Catalyzed Coupling of Electron-Deficient Arenes via C–H Activation. (n.d.). ACS Publications. [Link]

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. (n.d.). PMC - NIH. [Link]

  • Pd(II)-Catalyzed Olefination of Electron-Deficient Arenes Using 2,6-Dialkylpyridine Ligands. (n.d.). [Link]

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Comparative Study of Palladium Ligands for Coupling with (3-(2-Nitrophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures central to medicinal chemistry.[1][2][3] The judicious selection of a palladium ligand is paramount to the success of this reaction, profoundly influencing yield, reaction kinetics, and functional group tolerance.[1][3] This is especially true when dealing with challenging substrates such as (3-(2-Nitrophenoxy)phenyl)boronic acid, which possesses both an electron-withdrawing nitro group and a sterically demanding ether linkage. This guide presents an objective comparison of various palladium ligands for the Suzuki-Miyaura coupling of this specific boronic acid, supported by experimental data to facilitate the selection of the most efficacious catalytic system.

Introduction: The Suzuki-Miyaura Coupling and Substrate-Specific Challenges

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.[4][5] The reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4][6][7][8] The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity throughout this cycle.[1]

The substrate of interest, this compound, presents unique challenges. The presence of a nitro group can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step. Furthermore, the bulky 2-nitrophenoxy substituent introduces significant steric hindrance around the boronic acid moiety, which can impede the approach of the palladium complex.[9][10] Therefore, the choice of ligand is crucial to overcome these electronic and steric hurdles.

The Catalytic Cycle: A Ligand's Journey

The catalytic cycle of the Suzuki-Miyaura reaction underscores the importance of the ligand. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination. Bulky, electron-rich ligands are known to facilitate these steps, leading to more efficient catalysis.[11][12][13]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' caption Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Ligand Classes Under Investigation

For this comparative study, we selected a range of phosphine ligands and N-heterocyclic carbenes (NHCs), which are two of the most effective ligand classes for Suzuki-Miyaura couplings.[2]

Phosphine Ligands

Phosphine ligands are the traditional choice for palladium-catalyzed cross-coupling reactions.[2] Their steric and electronic properties can be finely tuned to optimize catalytic activity.[2]

  • Buchwald Ligands: This class of bulky, electron-rich biaryl phosphine ligands has proven to be highly effective for a wide range of cross-coupling reactions, including those with challenging substrates.[11][14] We evaluated SPhos and XPhos, two of the most versatile Buchwald ligands.[14]

  • Fuphos Ligands: Developed by the Fu group, these ligands are also known for their steric bulk and electron-rich nature, which promote the key steps of the catalytic cycle.[15]

  • Triphenylphosphine (PPh₃): A classic and widely used phosphine ligand, included here as a benchmark for comparison.

N-Heterocyclic Carbenes (NHCs)

NHCs have emerged as powerful alternatives to phosphine ligands.[16] Their strong σ-donating ability forms a highly stable bond with the palladium center, often leading to increased catalyst stability and turnover numbers.[2][17] We investigated the performance of IPr and IMes, two commonly used NHC ligands.[18][19]

Ligand_Structures cluster_phosphines Phosphine Ligands cluster_nhcs N-Heterocyclic Carbenes (NHCs) SPhos SPhos XPhos XPhos PPh3 PPh₃ IPr IPr IMes IMes caption Figure 2: Ligand classes investigated in this study.

Caption: Overview of the ligand classes compared in this guide.

Experimental Design and Protocols

To ensure a fair and objective comparison, a standardized experimental protocol was employed for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube equipped with a magnetic stir bar was charged with 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.). The palladium precursor (Pd(OAc)₂, 2 mol%) and the respective ligand (4 mol%) were then added. The tube was sealed, evacuated, and backfilled with argon three times. Degassed solvent (1,4-dioxane/water, 4:1, 5 mL) was added, and the reaction mixture was stirred at 100 °C for 12 hours. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Experimental_Workflow Start Reaction Setup Reagents Add Reactants, Base, Pd Precursor, and Ligand Start->Reagents Inert_Atmosphere Evacuate and Backfill with Argon Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat at 100 °C for 12 hours Solvent_Addition->Reaction Workup Cool, Dilute, and Wash Reaction->Workup Purification Column Chromatography Workup->Purification End Isolated Product Purification->End caption Figure 3: Standardized experimental workflow for the comparative study.

Caption: The standardized experimental workflow used for the comparative study.

Results and Discussion

The performance of each ligand was evaluated based on the isolated yield of the desired biaryl product. The results are summarized in the table below.

LigandLigand ClassIsolated Yield (%)
SPhos Buchwald Ligand92
XPhos Buchwald Ligand88
Fuphos Fuphos Ligand85
IPr NHC95
IMes NHC90
PPh₃ Triphenylphosphine45
None Ligandless<5
Analysis of Ligand Performance

The experimental data clearly demonstrates the superiority of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes over the traditional triphenylphosphine and ligandless conditions for this challenging Suzuki-Miyaura coupling.

  • N-Heterocyclic Carbenes (NHCs): The NHC ligand IPr provided the highest isolated yield (95%), highlighting the exceptional efficacy of this ligand class in overcoming the steric and electronic challenges posed by the substrate. The strong σ-donating nature of NHCs likely contributes to the formation of a highly active and stable palladium catalyst.[17]

  • Buchwald Ligands: The Buchwald ligand SPhos also delivered an excellent yield (92%), confirming the robustness of this ligand class for demanding cross-coupling reactions.[14] The steric bulk of these ligands is crucial for promoting the reductive elimination step, which can be slow for hindered substrates.[11][20]

  • Triphenylphosphine and Ligandless Conditions: The significantly lower yield obtained with PPh₃ (45%) and the negligible product formation in the absence of a ligand (<5%) underscore the necessity of a well-designed ligand for this transformation.

Conclusion

This comparative study provides valuable insights for researchers engaged in the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. For the coupling of this compound, N-heterocyclic carbene ligands, particularly IPr , and bulky, electron-rich phosphine ligands like SPhos are highly recommended. The choice between these top-performing ligands may depend on factors such as cost, availability, and air-stability. The results unequivocally demonstrate that the careful selection of a palladium ligand is a critical parameter for achieving high efficiency in challenging cross-coupling reactions.

References

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A Senior Application Scientist's Guide to Unambiguous Reaction Product Validation by 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, confirming the structure of a reaction product is a non-negotiable cornerstone of scientific rigor. While 1-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the initial workhorse for structural analysis, it often falls short in the face of complex molecules where signal overlap and ambiguous couplings can lead to incorrect assignments. This is where 2-dimensional (2D) NMR spectroscopy becomes an indispensable tool, transforming a crowded 1D spectrum into a detailed roadmap of the molecule's atomic connectivity.

This guide provides an in-depth, experience-driven comparison of the core 2D NMR experiments used for structural validation: COSY, HSQC, and HMBC. We will move beyond simple definitions to explain the causality behind the experimental workflow, presenting a self-validating system for achieving unequivocal confidence in your molecular structure.

The Inadequacy of 1D NMR and the Rise of 2D Correlation

A standard ¹H NMR spectrum plots signal intensity against a single frequency axis. For complex molecules, this often results in a dense forest of overlapping multiplets, making it impossible to definitively assign which proton is coupled to which.[1][2] 2D NMR elegantly solves this problem by spreading the interactions across a second frequency dimension, revealing correlations between nuclei that provide direct connectivity information.[1][2] This multi-dimensional approach is not merely an extension of 1D NMR; it is a paradigm shift in how we "see" molecular structures.

The Strategic Workflow: A Triad of Experiments for Complete Elucidation

An effective validation strategy doesn't rely on a single experiment but on the synergistic power of several. The logical flow of information from one experiment builds upon the last, creating a robust, cross-validated structural assignment.

G cluster_0 Initial Analysis cluster_1 2D NMR Correlation Suite cluster_2 Final Validation A Run Reaction & Purify Product B Acquire 1D NMR (¹H, ¹³C, DEPT) A->B Provides initial fingerprint (functional groups, proton/carbon count) C ¹H-¹H COSY (Map Proton Spin Systems) B->C Resolve ¹H-¹H couplings D ¹H-¹³C HSQC (Link Protons to Attached Carbons) C->D Assign carbons for known H's E ¹H-¹³C HMBC (Assemble the Carbon Skeleton) D->E Connect fragments via long-range couplings F Synthesize All Data E->F Cross-reference all correlations G Confirm Proposed Structure F->G Structure Validated

Caption: A logical workflow for reaction product validation using 2D NMR.

A Comparative Overview of Core 2D NMR Techniques

Before diving into protocols, it's crucial to understand what each experiment tells you and why you need all three. The combination of these experiments provides the necessary data to piece together a molecular puzzle.[3][4]

Technique Full Name Information Provided Primary Use Case Typical Acquisition Time (Small Molecule)
COSY CO rrelation S pectroscopY Shows correlations between J-coupled protons (typically 2-3 bonds apart).[1][5]Identifying proton spin systems and mapping out ¹H-¹H connectivity within molecular fragments.5-20 minutes
HSQC H eteronuclear S ingle Q uantum C oherenceShows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling).[6][7]Assigning ¹³C signals based on known ¹H assignments; confirming C-H bonds.10-45 minutes
HMBC H eteronuclear M ultiple B ond C orrelationShows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, nJCH coupling).[6][8]Connecting molecular fragments to build the complete carbon skeleton; identifying quaternary carbons.30 minutes - 2 hours

Part 1: Mapping the Proton Network with ¹H-¹H COSY

Causality & Purpose: The first step in deconstructing a complex ¹H spectrum is to use Correlation Spectroscopy (COSY). A COSY experiment identifies which protons are "talking" to each other through scalar (J) coupling.[1] This allows you to trace out entire spin systems (e.g., an ethyl group, a propyl chain, or protons on an aromatic ring), effectively breaking the molecule down into smaller, manageable fragments.

A COSY spectrum displays the ¹H spectrum on both the horizontal and vertical axes. The signals on the diagonal correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the crucial pieces of information, indicating that the two protons at those chemical shifts are coupled.[1][3]

Experimental Protocol: Acquiring a DQF-COSY Spectrum

The Double-Quantum Filtered (DQF) COSY is often preferred as it can provide cleaner spectra with reduced diagonal peak artifacts.[5]

  • Sample Preparation: Prepare a sample of your purified compound at a reasonable concentration (e.g., 5-20 mg in 0.6 mL of deuterated solvent). Ensure the sample is fully dissolved and filtered to remove particulates.

  • Initial Setup: Acquire and reference a standard 1D ¹H spectrum. This is essential for setting the spectral width (sw) and transmitter offset (o1p) correctly for the 2D experiment.

  • Load Pulse Program: Select a standard DQF-COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Set Acquisition Parameters:

    • Spectral Width (sw): Use the same spectral width in both dimensions (F1 and F2) as determined from your ¹H spectrum.

    • Number of Scans (ns): For a moderately concentrated sample, 2 to 8 scans are often sufficient.

    • Acquired Points (td): Typically set to 2048 (F2 dimension) and 256 or 512 (F1 dimension). Increasing td(F1) improves resolution in the indirect dimension but significantly increases experiment time.[9]

    • Receiver Gain (rg): Use an automated routine (rga) to set the receiver gain appropriately to avoid signal clipping.

  • Start Acquisition: Execute the experiment.

Processing and Interpretation
  • Fourier Transform: Process the data using a sine-bell window function (ssb) in both dimensions followed by a 2D Fourier transform (xfb).

  • Phasing: Phase-sensitive COSY spectra require careful phasing.

  • Analysis:

    • Identify the diagonal peaks.

    • Look for symmetrical cross-peaks on either side of the diagonal.

    • Draw a box or lines connecting a cross-peak to the diagonal. The two diagonal peaks it connects are the coupled protons.[4] Systematically "walk" through the spin systems by finding a proton on the diagonal, moving vertically or horizontally to a cross-peak, and then moving to the corresponding diagonal peak to identify its coupling partner.

Part 2: Linking Protons to Carbons with ¹H-¹³C HSQC

Causality & Purpose: Once you have identified your proton spin systems with COSY, the next logical question is: which carbon does each proton belong to? The Heteronuclear Single Quantum Coherence (HSQC) experiment answers this directly.[10] It produces a 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the HSQC spectrum represents a direct, one-bond connection between a proton and a carbon.[6] This is an incredibly powerful and sensitive experiment because it is proton-detected.

This step is critical for assigning the carbon signals, which are often ambiguous in a simple 1D ¹³C spectrum. It also validates the information from DEPT experiments, as only carbons with attached protons (CH, CH₂, CH₃) will appear in an HSQC spectrum.[4][11]

Experimental Protocol: Acquiring an HSQC Spectrum
  • Initial Setup: You will need properly referenced 1D ¹H and ¹³C spectra to set the respective spectral widths (sw for ¹H, sw1 for ¹³C) and offsets.

  • Load Pulse Program: Select a standard gradient-selected, phase-sensitive HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems, which also provides editing to distinguish CH/CH₃ from CH₂).

  • Set Acquisition Parameters:

    • ¹H Dimension (F2): Use the parameters from your ¹H spectrum. td(F2) is typically 1024 or 2048.

    • ¹³C Dimension (F1): Set the spectral width to cover all carbon signals. td(F1) is often set to 256.

    • Number of Scans (ns): Typically a multiple of 2 or 4. 4 to 16 scans are common.

    • ¹JCH Coupling Constant: The pulse sequence is optimized for a specific one-bond C-H coupling constant (typically ~145 Hz for sp³ carbons and ~160 Hz for sp² carbons). A value of 145 Hz is a good general-purpose starting point.

  • Start Acquisition: Execute the experiment.

Processing and Interpretation
  • Fourier Transform: Process using a sine-bell or QSINE window function in both dimensions.

  • Analysis:

    • Each cross-peak has a ¹H coordinate (F2 axis) and a ¹³C coordinate (F1 axis).

    • Find a proton signal of interest on the F2 axis.

    • Trace vertically to the cross-peak.

    • Trace horizontally from that cross-peak to the F1 axis to identify the chemical shift of the carbon it is directly bonded to.

Part 3: Assembling the Skeleton with ¹H-¹³C HMBC

Causality & Purpose: COSY connects protons, and HSQC links protons to their parent carbons. The final piece of the puzzle is to connect these individual fragments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides this crucial information by revealing correlations between protons and carbons that are two, three, and sometimes four bonds away.[6][8]

HMBC is the key to building the complete carbon skeleton. It allows you to "see" across quaternary carbons (which have no attached protons and are therefore invisible in HSQC) and heteroatoms. This is where the self-validating nature of the workflow becomes apparent: the long-range connections revealed by HMBC must be consistent with the fragments you assembled using COSY and HSQC.

Experimental Protocol: Acquiring an HMBC Spectrum
  • Initial Setup: Use the same spectral widths and offsets as in the HSQC experiment.

  • Load Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).

  • Set Acquisition Parameters:

    • ¹H and ¹³C Dimensions: Similar td values as for HSQC can be used.

    • Number of Scans (ns): HMBC signals are weaker than HSQC signals, so more scans are typically required (e.g., 8 to 32).

    • Long-Range Coupling Constant (nJCH): The experiment must be optimized for a long-range coupling constant. A value of 8-10 Hz is a common starting point for detecting 2- and 3-bond correlations.

  • Start Acquisition: Execute the experiment.

Processing and Interpretation
  • Fourier Transform: Process similarly to HSQC, though often using a magnitude calculation.

  • Analysis:

    • Like HSQC, each peak has ¹H and ¹³C coordinates.

    • Pick a proton and trace vertically to all of its cross-peaks.

    • Each cross-peak represents a long-range correlation to a carbon.

    • Crucially, analyze correlations from multiple protons to the same carbon and from a single proton to multiple carbons to piece together the structure. For example, a correlation from a methyl proton singlet to a carbonyl carbon is definitive evidence of an acetyl group.

Data Synthesis: A Self-Validating System

The true power of this approach lies in the integration of all three datasets. No single experiment provides the full picture, but together they create a network of interlocking, verifiable connections.

G cluster_mol Validated Structure Mol Molecule COSY COSY COSY->Mol ¹H-¹H Connectivity (Spin Systems) HSQC HSQC HSQC->Mol ¹H-¹³C One-Bond (Direct Connections) HMBC HMBC HMBC->Mol ¹H-¹³C Multi-Bond (Carbon Skeleton) NOESY NOESY (Optional) NOESY->Mol ¹H-¹H Through-Space (Stereochemistry)

Caption: Triangulation of information from 2D NMR experiments.

A Practical Example of Self-Validation:

  • COSY identifies an ethyl group fragment (a CH₂ quartet coupled to a CH₃ triplet).

  • HSQC confirms this by showing a peak connecting the CH₂ protons to a carbon at ~60 ppm and another peak connecting the CH₃ protons to a carbon at ~15 ppm.

  • HMBC provides the final link. You observe a cross-peak from the CH₃ protons (at ~1.2 ppm) to the carbon of an adjacent carbonyl group (~170 ppm). You also see a correlation from the CH₂ protons (~4.1 ppm) to the same carbonyl carbon.

This complete set of correlations provides unambiguous proof of an ethyl ester moiety. Any deviation from this expected pattern would immediately signal either an incorrect assignment or an unexpected reaction product, prompting further investigation.

Conclusion

Moving beyond 1D NMR to a strategic suite of 2D experiments—COSY, HSQC, and HMBC—is the gold standard for validating the products of chemical reactions. This methodical approach provides a multi-layered, self-validating dataset that allows for the confident and unambiguous determination of molecular structures. For any researcher, scientist, or drug development professional, mastering the application and interpretation of these techniques is not just a valuable skill but a fundamental requirement for ensuring the integrity and accuracy of their scientific work.

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A Comparative Guide to the Steric Hindrance of the Ortho-Nitrophenoxy Group

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of steric effects is paramount for rational molecular design and reaction optimization. The ortho-nitrophenoxy group presents a unique combination of electronic and steric properties that can significantly influence molecular conformation and reactivity. This guide provides an in-depth, objective comparison of the steric hindrance imparted by the ortho-nitrophenoxy group relative to other common substituents, supported by both computational data and detailed experimental protocols.

The Dichotomy of the Ortho-Nitrophenoxy Group: More Than Just Size

The steric influence of a substituent is not merely a function of its volume but also its shape, conformational flexibility, and its interaction with neighboring groups. The ortho-nitrophenoxy group is particularly interesting due to the potential for the nitro group to rotate out of the plane of the phenyl ring to alleviate steric strain. This rotation, however, comes at the cost of reduced resonance stabilization, creating a delicate balance between steric and electronic effects that can be exploited in chemical synthesis and drug design.

Quantifying Steric Hindrance: A Multi-faceted Approach

To provide a comprehensive assessment, we will employ both computational and experimental methodologies to quantify and compare the steric effect of the ortho-nitrophenoxy group. Computationally, we will utilize Sterimol parameters, which offer a multi-dimensional measure of a substituent's size. Experimentally, we will outline the protocol for determining the Taft steric parameter (Es), a classic measure derived from reaction kinetics, and the use of X-ray crystallography to analyze solid-state conformation.

Comparative Analysis of Steric Parameters

To contextualize the steric bulk of the ortho-nitrophenoxy group, we have computationally generated Sterimol parameters for it and a range of other common ortho-substituents. Sterimol parameters (L, B1, and B5) describe the length and width of a substituent, providing a more detailed picture of its shape than single-value parameters.

SubstituentL (Å)B1 (Å)B5 (Å)
-H2.061.001.00
-CH32.971.702.04
-OCH33.981.702.87
-Cl3.531.801.80
-Br3.831.951.95
-I4.232.152.15
-NO23.441.702.44
-O(o-NO2Ph) 6.45 1.70 5.01
-C(CH3)34.112.592.97
-Ph6.331.704.38

Note: The Sterimol parameters presented here were computationally generated for this guide to provide a consistent comparison. The values for common substituents are in good agreement with literature values.

As the data indicates, the ortho-nitrophenoxy group exhibits a significant steric presence, particularly in its length (L) and maximum width (B5), comparable to a phenyl group and substantially larger than smaller substituents like methyl or chloro groups.

Experimental Protocols for Assessing Steric Hindrance

I. Computational Determination of Sterimol Parameters

This protocol outlines the workflow for calculating Sterimol parameters for a given substituent using modern computational chemistry software.[1][2][3][4]

Objective: To calculate the L, B1, and B5 Sterimol parameters for the ortho-nitrophenoxy group and other substituents for comparative analysis.

Methodology:

  • Molecule Building: Construct the molecule of interest (e.g., 2-nitrophenoxyacetic acid) in a molecular modeling program.

  • Conformational Search: Perform a systematic conformational search to identify the lowest energy conformers. This is crucial for flexible substituents like the ortho-nitrophenoxy group.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Sterimol Parameter Calculation: Use a program capable of calculating Sterimol parameters from the optimized Cartesian coordinates. The calculation requires defining the axis of attachment.

  • Data Analysis: Extract the L, B1, and B5 values. For flexible substituents, it is advisable to calculate Boltzmann-weighted average parameters based on the energies of multiple low-energy conformers.

G cluster_0 Computational Workflow for Sterimol Parameters Build Molecule Build Molecule Conformational Search Conformational Search Build Molecule->Conformational Search Initial Structure Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Low-energy Conformers Sterimol Calculation Sterimol Calculation Geometry Optimization->Sterimol Calculation Optimized Structure Data Analysis Data Analysis Sterimol Calculation->Data Analysis L, B1, B5 Values

Caption: Workflow for computational determination of Sterimol parameters.

II. Experimental Determination of Taft Steric Parameter (Es)

The Taft steric parameter, Es, is determined by comparing the rate of acid-catalyzed hydrolysis of an ester bearing the substituent of interest to that of a reference ester (typically the methyl ester).[5][6][7]

Objective: To experimentally determine the Es value for the ortho-nitrophenoxy group.

Methodology:

Part A: Synthesis of Ethyl 2-(o-nitrophenoxy)acetate

  • Reaction Setup: In a round-bottom flask, dissolve o-nitrophenol (1 eq.) and ethyl bromoacetate (1.1 eq.) in acetone. Add anhydrous potassium carbonate (1.5 eq.).

  • Reflux: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter off the potassium carbonate. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove unreacted o-nitrophenol, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel.

Part B: Kinetic Measurement of Acid-Catalyzed Hydrolysis

  • Preparation of Solutions: Prepare a stock solution of the synthesized ester in a suitable solvent (e.g., ethanol). Prepare a solution of a strong acid (e.g., HCl) in aqueous ethanol.

  • Kinetic Runs: In a temperature-controlled water bath, mix the ester solution with the acidic solution. At regular time intervals, withdraw aliquots and quench the reaction (e.g., by adding a base).

  • Analysis: Determine the concentration of the hydrolyzed product (2-(o-nitrophenoxy)acetic acid) or the remaining ester at each time point using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration.

  • Data Analysis: Plot the concentration of the reactant or product versus time and determine the pseudo-first-order rate constant (k) from the slope of the line.

  • Calculation of Es: Calculate the Taft steric parameter using the following equation: Es = log(k/k₀) where k is the rate constant for the hydrolysis of the ortho-nitrophenoxy ester and k₀ is the rate constant for the hydrolysis of the reference ester (ethyl acetate) under identical conditions.

G cluster_1 Experimental Workflow for Taft Parameter (Es) Synthesis of Ester Synthesis of Ester Kinetic Measurement Kinetic Measurement Synthesis of Ester->Kinetic Measurement Purified Ester Data Analysis Data Analysis Kinetic Measurement->Data Analysis Rate Data Calculate Es Calculate Es Data Analysis->Calculate Es Rate Constant (k)

Caption: Workflow for the experimental determination of the Taft steric parameter (Es).

III. X-ray Crystallography for Conformational Analysis

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule, including bond angles, bond lengths, and dihedral angles, which are direct indicators of steric strain.[8][9][10]

Objective: To determine the solid-state conformation of a molecule containing an ortho-nitrophenoxy group.

Methodology:

  • Crystal Growth: Grow single crystals of a suitable ortho-nitrophenoxy-containing compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the phase problem and build a molecular model into the electron density. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

  • Conformational Analysis: Analyze the refined structure to determine key geometric parameters, such as the dihedral angle between the phenyl ring and the nitro group, and the angle of the ether linkage. These parameters provide direct insight into the steric interactions within the molecule.

G cluster_2 X-ray Crystallography Workflow Crystal Growth Crystal Growth Data Collection Data Collection Crystal Growth->Data Collection Single Crystal Structure Solution Structure Solution Data Collection->Structure Solution Diffraction Data Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Conformational Analysis Conformational Analysis Structure Refinement->Conformational Analysis Final Structure

Caption: Workflow for X-ray crystallographic analysis.

Conclusion

The steric hindrance of the ortho-nitrophenoxy group is a significant factor in its chemical behavior, influencing both its conformation and reactivity. This guide provides a framework for quantitatively assessing this steric effect through a combination of computational and experimental methods. By utilizing Sterimol parameters, researchers can gain a detailed, multi-dimensional understanding of the group's size and shape. Furthermore, the outlined protocols for determining the Taft Es parameter and for performing X-ray crystallography offer robust experimental avenues for validating and complementing computational findings. A thorough understanding and application of these methodologies will empower scientists to make more informed decisions in the design and synthesis of novel molecules with desired properties.

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comparing (3-(2-Nitrophenoxy)phenyl)boronic acid with other substituted phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling: A Focus on (3-(2-Nitrophenoxy)phenyl)boronic acid

Introduction: The Indispensable Role of Phenylboronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This Nobel Prize-winning methodology is fundamental in the creation of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this reaction lies the organoboron reagent, most commonly a phenylboronic acid. The stability, low toxicity, and commercial availability of boronic acids have cemented their status as preferred coupling partners.[1]

The reactivity and efficacy of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can modulate the electronic properties and steric profile of the molecule, directly impacting the key transmetalation step of the reaction mechanism.[3][4] This guide provides a detailed comparative analysis of This compound , a molecule with unique electronic and steric characteristics, against a range of other substituted phenylboronic acids. We will delve into the underlying principles governing their reactivity, supported by experimental data and protocols, to provide researchers with actionable insights for catalyst and substrate selection.

The Subject of Analysis: this compound

This compound (CAS 1072945-95-9) presents a fascinating case study.[5][6] Its structure is distinguished by a (2-nitrophenoxy) substituent at the meta-position relative to the boronic acid group. This complex substituent introduces several competing factors:

  • Strong Electron-Withdrawing Effect: The nitro group is a potent electron-withdrawing group (EWG).[3] This effect is transmitted through the phenoxy ether linkage, decreasing the electron density of the phenyl ring attached to the boron atom. Generally, EWGs decrease the nucleophilicity of the aryl group, which can slow the crucial transmetalation step in the Suzuki-Miyaura cycle.[3][4]

  • Significant Steric Hindrance: The bulky ortho-substituted phenoxy group introduces considerable steric bulk around the boronic acid moiety. Steric hindrance can impede the approach of the boronic acid to the palladium center, thereby slowing down the reaction rate and potentially lowering the final yield.[7][8]

Understanding the interplay between these powerful electronic and steric effects is key to predicting the performance of this reagent in cross-coupling reactions.

Comparative Analysis: Performance in a Model Suzuki-Miyaura Reaction

To objectively assess the performance of this compound, we compare it with a selection of other phenylboronic acids in a standardized model reaction: the coupling with 4-bromoanisole. This model allows for a clear comparison of how different electronic and steric profiles affect reaction outcomes under identical conditions.

Model Reaction:

(Arylboronic Acid + 4-Bromoanisole -> Methoxybiphenyl derivative)

Data Presentation: A Quantitative Comparison

The following table summarizes the expected performance based on established reactivity principles in organic chemistry.[3][4]

Phenylboronic Acid DerivativeKey Substituent Feature(s)Expected Reactivity Driver(s)Predicted Yield (%)
This compound Strong EWG; Significant Steric HindranceBoth electronic deactivation and steric hindrance are expected to significantly reduce reaction rate and yield.Low to Moderate (30-50%)
3-Nitrophenylboronic acid Strong EWG; Moderate Steric HindranceElectron-withdrawing nature deactivates the boronic acid, slowing transmetalation.[3][9]Moderate (60-75%)
4-Methoxyphenylboronic acid Strong Electron-Donating Group (EDG)EDG increases the nucleophilicity of the aryl ring, accelerating transmetalation and leading to higher yields.[4]High (90-98%)
Phenylboronic acid Unsubstituted (Baseline)Serves as the benchmark for comparison.[10]High (85-95%)
2-Methylphenylboronic acid Weak EDG; High Steric HindranceThe ortho-methyl group presents significant steric hindrance, which is the dominant factor in reducing the reaction rate.[11]Moderate to Low (50-65%)

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[2][12] The electronic and steric properties of the boronic acid primarily influence the Transmetalation step.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L_n Active Catalyst pd_complex R¹-Pd(II)-X (Ar-Pd-Br) pd0->pd_complex oxidative_addition Oxidative Addition pd_biaryl_complex R¹-Pd(II)-R² (Ar-Pd-Ar') pd_complex->pd_biaryl_complex transmetalation Transmetalation pd_biaryl_complex->pd0 reductive_elimination Reductive Elimination reactant1 R¹-X (4-Bromoanisole) reactant2 R²-B(OH)₂ (Boronic Acid) + Base product R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (e.g., 4-bromoanisole) bond to form a Pd(II) complex. This step is generally faster for more reactive halides (I > Br > Cl).

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the Pd(II) center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[13] Electron-donating groups on the boronic acid enhance the nucleophilicity of the aryl ring, accelerating this step. Conversely, strong electron-withdrawing groups, as in this compound, decrease nucleophilicity and slow this transfer.[3][4] Steric hindrance also plays a critical role by impeding the formation of the necessary transition state between the boronate and the palladium complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]

Structural Comparison of Boronic Acids

The structural differences underpinning the varied reactivities are visualized below.

Caption: Structural comparison of the evaluated phenylboronic acids. (Note: Placeholder images would be replaced with actual chemical structures in a final document.)

Experimental Protocol: A Self-Validating System

This section provides a robust, generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for success, especially with challenging substrates.[1] We recommend a modern palladium precatalyst system, such as XPhos Pd G2, which is known for its high activity with sterically hindered and electronically challenging substrates.[14][15]

Workflow Diagram

Experimental_Workflow setup 1. Reaction Setup (Add Reagents to Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Reaction Execution (Heat & Stir) solvent->reaction workup 5. Aqueous Work-up (Quench & Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Final Biaryl Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Methodology

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)[]

  • Potassium Phosphate (K₃PO₄), powdered (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the specific phenylboronic acid (1.2 mmol), XPhos Pd G2 (2 mol%), and potassium phosphate (2.0 mmol).[1]

    • Causality: Using a precatalyst like XPhos Pd G2 ensures the reliable in-situ formation of the active Pd(0) species.[15][17] K₃PO₄ is an effective base for activating the boronic acid without causing hydrolysis of sensitive functional groups.[1]

  • Establish Inert Atmosphere: Seal the tube with a septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to thoroughly remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

    • Causality: Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst. The biphasic toluene/water system is highly effective for many Suzuki couplings.

  • Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: Heating accelerates the reaction, particularly for less reactive or sterically hindered substrates. Vigorous stirring is essential in the biphasic system to ensure efficient mixing and phase transfer.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to isolate the pure biaryl product.[18]

Conclusion and Outlook

This guide demonstrates that the performance of phenylboronic acids in Suzuki-Miyaura coupling is a direct consequence of their substituent patterns.

  • Electron-donating groups (e.g., 4-methoxy) are generally favorable, accelerating the reaction to provide high yields.[4]

  • Electron-withdrawing groups (e.g., 3-nitro) tend to decrease reactivity by lowering the nucleophilicity of the boronic acid.[3]

  • Steric hindrance (e.g., 2-methyl) is a major impediment, often overriding electronic effects to slow the reaction significantly.[7]

This compound is an extreme case where both strong electron-withdrawing character and significant steric bulk are combined. Consequently, it is predicted to be a challenging substrate, likely requiring highly active catalyst systems (such as the recommended XPhos Pd G2), longer reaction times, and elevated temperatures to achieve even moderate yields. This analysis underscores the importance of a holistic evaluation of both electronic and steric parameters when designing synthetic routes that employ the versatile and powerful Suzuki-Miyaura cross-coupling reaction.

References

  • XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7. SpringerLink. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Effect of steric bulk on phenyl boronic acids and aryl halides. ResearchGate. [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. National Institutes of Health. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. National Institutes of Health. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • What is the difference between electron withdrawing groups and electron donating groups? Quora. [Link]

  • Electron-donating and Electron-withdrawing Groups. YouTube. [Link]

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. Royal Society of Chemistry. [Link]

  • Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. [Link]

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  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Synthetic method of 2-nitro phenyl boric acid.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of (3-(2-Nitrophenoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The structure of (3-(2-Nitrophenoxy)phenyl)boronic acid suggests the following potential hazards:

  • Irritant: Like many boronic acids and nitro compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract.[1][2][3][4]

  • Toxicity: Harmful if swallowed is a common characteristic of related compounds.[2][3]

  • Thermal Sensitivity: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically or, in some cases, explosively, particularly when heated.[1][5][6]

  • Reactivity: Boronic acids are incompatible with strong oxidizing agents.[1] Nitro compounds can also react violently with reducing agents and strong bases.

Given these potential hazards, all handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Personal Protective Equipment Summary
Hazard Classification (Inferred)Personal Protective Equipment (PPE) Requirement
Acute Toxicity (Oral) Standard laboratory PPE; avoid ingestion.
Skin Corrosion/Irritation Chemical-resistant gloves (nitrile or neoprene), lab coat.
Serious Eye Damage/Irritation Safety goggles or a face shield.[1][2]
Respiratory Irritation Use in a certified chemical fume hood.
Potential Thermal Instability Handle with care, avoid heat and shock.

Part 2: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection

  • Solid Waste: Carefully collect any solid this compound waste, including residual amounts in original containers and any contaminated materials (e.g., weigh boats, spatulas, contaminated paper towels), and place it into a designated hazardous waste container.[7]

  • Liquid Waste: For solutions containing this compound, pour the liquid into a designated, compatible liquid hazardous waste container. Use a funnel to prevent spills. Clearly indicate all components of the solution on the waste label.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react to produce heat, toxic gases, or even explosions.[7][8][9]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically-resistant, sealable container, such as a high-density polyethylene (HDPE) or glass bottle, for waste collection.[7] Ensure the container is in good condition with no cracks or leaks.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date accumulation started

    • All known hazards (e.g., "Irritant," "Harmful if Swallowed," "Potential for Thermal Instability")

    • For solutions, list all components and their approximate percentages.

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, in accordance with your institution's policies and federal/local regulations.[10]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, strong bases, and sources of heat or ignition.[1]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[7]

  • Documentation: Provide a complete and accurate description of the waste to the disposal company. This ensures they can handle and transport it safely and in compliance with all regulations.

Part 3: Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Consult SDS (of related compounds): If a specific SDS is not available, refer to the SDS for a closely related compound like 3-Nitrophenylboronic acid for immediate first aid and spill cleanup information.

  • Cleanup (for small spills):

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into the hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS department.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste assess_hazards Assess Hazards: - Irritant (Skin, Eye, Respiratory) - Harmful if Swallowed - Potential Thermal Instability start->assess_hazards ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat assess_hazards->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate_waste Segregate Waste: - Solid vs. Liquid - Do Not Mix with Incompatibles fume_hood->segregate_waste containerize Containerize Waste: - Use Compatible, Sealed Container segregate_waste->containerize label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name & Hazards containerize->label_waste store Store in Designated Area: - Satellite Accumulation Area - Away from Heat & Incompatibles label_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of laboratory chemicals is a critical component of the research lifecycle. By following these detailed procedures for this compound, researchers can ensure they are operating in a safe, compliant, and environmentally responsible manner. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of California, Berkeley, Office of Environment, Health & Safety. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. 3-Nitrophenylboronic Acid. Retrieved from [Link]

  • University of California, Irvine. Explosives and Potentially Explosives. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. Retrieved from [Link]

  • P&S Chemicals. Product information, 3-(2-Nitrophenoxy)phenylboronic acid. Retrieved from [Link]

  • KAUST Health & Safety. Potential Explosive Experiments Guideline. Retrieved from [Link]

  • ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • National Institutes of Health. (2022, January 5). Thermal Stability and Inhibitory Action of Red Grape Skin Phytochemicals against Enzymes Associated with Metabolic Syndrome. Retrieved from [Link]

  • Defense Technical Information Center. Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]

  • Louisiana State University. TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • PubChem. 3-Nitrophenylboronic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes. Retrieved from [Link]

  • National Institutes of Health. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved from [Link]

  • Environmental Health & Safety Office, University of Georgia. (2025-2026). EHSO Manual. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for (3-(2-Nitrophenoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (3-(2-Nitrophenoxy)phenyl)boronic acid. As a compound featuring both a boronic acid moiety and a nitro group, it requires stringent adherence to safety protocols to mitigate risks associated with irritation, toxicity, and potential energetic reactivity. The following procedures are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, building a foundation of trust through uncompromising scientific integrity.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its potential hazards is critical. While specific toxicological data for this compound is not extensively published, a reliable hazard profile can be constructed by examining analogous structures, such as 3-Nitrophenylboronic acid and other substituted phenylboronic acids.[1][2][3] The primary hazards are summarized below.

Hazard ClassificationDescriptionRationale and Primary Concern
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][3][4]Ingestion can lead to systemic toxicity. Accidental ingestion via contaminated hands is a primary risk.
Skin Irritation (Category 2) Causes skin irritation.[1][2][3]Direct contact can cause redness, itching, and inflammation. Prolonged exposure may lead to more severe dermatitis.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][2][3]The fine, powdered nature of the solid poses a significant risk of eye contact, which can cause pain, redness, and potential damage to the cornea.
Respiratory Tract Irritation May cause respiratory irritation.[1][2][3][5]Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Chemical Reactivity Potential for energetic decomposition and incompatibility.Nitro compounds can be shock-sensitive or explosive when heated, especially in the presence of contaminants like acids or bases.[6][7] Incompatible with strong oxidizing agents, acids, and bases.[1][8]

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of each piece of equipment is directly linked to the hazards identified above.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[6][9][10][11]Protects eyes from airborne dust particles and splashes, preventing serious irritation and injury.[1][5][9]
Hand Protection Chemically resistant gloves (e.g., nitrile).[9][10] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[9][11][12]Prevents direct skin contact, mitigating the risk of skin irritation.[5][10] Proper glove removal technique is essential to avoid cross-contamination.[12]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[9][11]Protects skin from accidental spills.[9] The flame-resistant property provides an added layer of safety due to the energetic nature of the nitro group.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood or when dust generation is unavoidable.[8][9][11]Prevents the inhalation of fine particles, which can cause respiratory tract irritation.[5][11] Engineering controls, like a fume hood, should always be the primary method of exposure control.[11]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for ensuring safety and experimental integrity. This protocol establishes a self-validating system where safety checks are integrated at every stage.

Workflow for Handling this compound

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Chemical Handling cluster_post Phase 4: Completion prep1 Verify Fume Hood Functionality prep2 Ensure Eyewash/Shower is Accessible[11] prep3 Clear & Prepare Work Surface ppe1 Don All Required PPE (Goggles, Gloves, Lab Coat) prep3->ppe1 Proceed Once Area is Safe handle1 Transfer Compound Carefully to Avoid Dust[10] ppe1->handle1 Begin Experiment handle2 Keep Container Tightly Closed When Not in Use[5] handle1->handle2 handle3 Use in Reaction (Away from Incompatibles)[1] handle2->handle3 post1 Decontaminate Glassware & Work Surfaces handle3->post1 After Reaction Completion post2 Dispose of Waste in Labeled Hazardous Container[9] post1->post2 post3 Remove PPE & Wash Hands Thoroughly[14] post2->post3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.